molecular formula C5H9NO2 B1298870 4,4-Dimethyl-1,2-oxazolidin-3-one CAS No. 81778-07-6

4,4-Dimethyl-1,2-oxazolidin-3-one

Cat. No.: B1298870
CAS No.: 81778-07-6
M. Wt: 115.13 g/mol
InChI Key: UUXRXRHXOZHHJV-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1,2-oxazolidin-3-one is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethyl-1,2-oxazolidin-3-one
Source PubChem
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InChI

InChI=1S/C5H9NO2/c1-5(2)3-8-6-4(5)7/h3H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXRXRHXOZHHJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CONC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348985
Record name 4,4-dimethyl-1,2-oxazolidin-3-one
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Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

81778-07-6
Record name 4,4-Dimethyl-3-isoxazolidinone
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Record name 4,4-Dimethyl-1,2-oxazolidin-3-one
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Record name 4,4-dimethyl-1,2-oxazolidin-3-one
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Record name 4,4-dimethyl-1,2-oxazolidin-3-one
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Foundational & Exploratory

A Comprehensive Technical Guide to 4,4-Dimethyl-1,2-oxazolidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 81778-07-6

This technical guide provides an in-depth overview of 4,4-Dimethyl-1,2-oxazolidin-3-one, a key intermediate in the synthesis of agrochemicals. The document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with a five-membered ring containing both nitrogen and oxygen atoms.[1] The presence of two methyl groups on the fourth carbon atom influences its chemical properties.[1] It is typically a white to light yellow solid under standard conditions.[2][3]

A summary of its key quantitative properties is presented in the table below:

PropertyValueSource(s)
Molecular Formula C₅H₉NO₂[3][4][5][6]
Molecular Weight 115.13 g/mol [2][4][5][7]
CAS Number 81778-07-6[2][4][5]
Appearance White to light yellow solid[2][3]
Density 1.039 ± 0.06 g/cm³ (Predicted)[2][7]
pKa 15.14 ± 0.40 (Predicted)[2]
Storage Temperature 2-8°C[2][7]

Synthesis and Application

This compound is a crucial intermediate in the synthesis of certain herbicides.[8][9] Its primary application lies in the production of 2-substituted-4,4-dimethyl-3-isoxazolidinones, a class of compounds known for their herbicidal activity.[8][9]

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of 3-chloro-2,2-dimethylpropionyl chloride with hydroxylamine.[9] This process is outlined in the workflow diagram below.

G cluster_0 Synthesis of this compound A 3-chloro-2,2-dimethylpropionyl chloride C Reaction A->C B Hydroxylamine B->C D This compound C->D

Synthesis of the core compound.

Experimental Protocol (General Procedure):

Application in Herbicide Synthesis

This compound serves as the core scaffold for the synthesis of the herbicide Bixlozone (2-[(2,4-dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one).[10] This is achieved through an N-alkylation reaction.

The synthetic workflow from the core compound to the final herbicide is illustrated below.

G cluster_1 Synthesis of Bixlozone E This compound H N-alkylation E->H F 2,4-dichlorobenzyl chloride F->H G Base (e.g., K₂CO₃) G->H I Bixlozone H->I

N-alkylation to produce Bixlozone.

Experimental Protocol (General N-alkylation):

A typical procedure for the N-alkylation of this compound involves dissolving the compound in a suitable solvent, such as acetonitrile or dimethylformamide.[11] A base, commonly potassium carbonate or diisopropylethylamine, is added to the mixture.[11] The alkylating agent, in this case, 2,4-dichlorobenzyl chloride, is then added dropwise, and the reaction is heated.[11] Progress is monitored by techniques like TLC or LC-MS.[11] Upon completion, the reaction is cooled, and the product is isolated through filtration and extraction, followed by purification.[11]

Biological Activity and Mechanism of Action

There is no scientific evidence to suggest that this compound itself possesses significant biological activity or is directly involved in any signaling pathways. Its primary role is that of a chemical intermediate.

The herbicidal activity arises after its conversion to derivatives like Bixlozone. Bixlozone functions by inhibiting the DXP synthase enzyme, which is crucial for carotenoid biosynthesis in plants.[10] The absence of carotenoids leads to the bleaching of leaves and ultimately, weed death.[10]

Safety and Handling

Based on GHS classifications, this compound is considered harmful if swallowed or in contact with skin, and may cause skin and serious eye irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

4,4-Dimethyl-1,2-oxazolidin-3-one physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Properties of 4,4-Dimethyl-1,2-oxazolidin-3-one

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various chemical databases and supplier specifications.

Compound Identification

IUPAC Name: this compound[1] CAS Number: 81778-07-6[1][2][3][4] Molecular Formula: C₅H₉NO₂[1][2][3][4][5][6][7] Synonyms: 4,4-dimethyl isoxazolidin-3-one, 4,4-Dimethyl-3-isoxazolidinone[2][3][6]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. These values are primarily sourced from computational predictions and supplier data.

PropertyValueSource(s)
Molecular Weight 115.13 g/mol [1][2][3][7]
Exact Mass 115.063328530 Da[1]
Density (Predicted) 1.039 g/cm³[2][8]
Appearance White to light yellow crystalline solid[6][7][8]
LogP (Predicted) 0.2 / 0.4028[1][2]
pKa (Predicted) 15.14 ± 0.40[8]
Polar Surface Area 38.33 Ų[1][2]
Storage Temperature 2-8°C[2][8]
Purity ≥95% - 98%[6][7]
Flash Point Not Available[2]

Experimental Protocols

The data presented in this guide are aggregated from publicly accessible chemical databases and commercial suppliers. The specific experimental protocols used to determine these properties, such as differential scanning calorimetry for melting point or high-performance liquid chromatography for purity, are not detailed in the source materials. The density, pKa, and LogP values are noted as computationally predicted properties. For rigorous research applications, experimental verification of these values is recommended.

Compound Property Profile

The following diagram illustrates the relationship between the fundamental identifiers of this compound and its key physicochemical characteristics.

G cluster_compound Compound Identity cluster_properties Physicochemical Properties Compound This compound MW Molecular Weight 115.13 g/mol Compound->MW Density Density (Predicted) 1.039 g/cm³ Compound->Density Appearance Appearance White Crystalline Solid Compound->Appearance LogP LogP (Predicted) 0.2 - 0.4 Compound->LogP pKa pKa (Predicted) ~15.14 Compound->pKa CAS CAS: 81778-07-6 CAS->Compound Formula Formula: C₅H₉NO₂ Formula->Compound

Caption: Logical diagram linking compound identifiers to key physical properties.

References

Technical Guide: 4,4-Dimethyl-1,2-oxazolidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4,4-Dimethyl-1,2-oxazolidin-3-one, including its molecular weight and other key data. It also details an experimental protocol for its use in the synthesis of herbicidal compounds, a notable application of this molecule.

Core Compound Data

This compound is a heterocyclic organic compound. The quantitative data for this molecule are summarized in the table below, providing a quick reference for its fundamental properties.

PropertyValueCitations
Molecular Weight 115.13 g/mol [1][2][3][4]
Molecular Formula C₅H₉NO₂[1][2][3][4]
CAS Number 81778-07-6[1]
Density ~1.039 g/cm³ (Predicted)[1]
Appearance White to light yellow solid[1]
Polar Surface Area 38.33 Ų[2][3]
logP 0.074 - 0.40[2][4]
pKa 15.14 ± 0.40 (Predicted)[1]
Storage Temperature 2-8°C[1]

Synthesis and Application: Experimental Protocols

This compound serves as a key intermediate in the synthesis of various agrochemicals, particularly herbicides like Clomazone and its analogs. The following protocols are derived from patent literature describing the N-alkylation of this compound.

Protocol 1: Synthesis of 2-((2,4-dichlorophenyl)methyl)-4,4-dimethyl-isoxazolidin-3-one

This protocol details the benzylation of 4,4-dimethyl-3-isoxazolidinone to produce a high-purity crystalline herbicide compound.[5]

Materials:

  • 4,4-dimethyl-3-isoxazolidinone

  • N,N-dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • 2,4-dichlorobenzyl chloride

  • Dichloromethane

  • Isopropanol

  • Water

Procedure:

  • Dehydration and Salification: Dissolve 23g of 4,4-dimethyl-3-isoxazolidinone in 150mL of N,N-dimethylformamide (DMF). Add 8.3g of sodium hydroxide.

  • Heat the mixture to 85°C and perform reduced pressure distillation to remove water until the water content of the system is below 0.1%.

  • Benzylation Reaction: Cool the reaction mixture to 75°C.

  • Slowly add 39g of 2,4-dichlorobenzyl chloride dropwise to the mixture.

  • After the addition is complete, maintain the temperature at 75°C for 2 hours to ensure the reaction goes to completion.

  • Work-up and Extraction: Remove the DMF solvent under reduced pressure.

  • Add dichloromethane and water to the residue to perform a liquid-liquid extraction.

  • Separate the organic phase and remove the dichloromethane to obtain approximately 55g of the crude oily product.

  • Crystallization: Dissolve the 55g of crude product in 95mL of isopropanol.

  • Cool the solution to -15°C and slowly add 5mL of water dropwise to induce crystallization.

  • Maintain the temperature for 4 hours to allow for complete crystal formation.

  • Isolation: Filter the resulting solid, wash it with a cold isopropanol/water mixture, and dry to obtain the high-purity crystalline product.[5]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis of the 2-((2,4-dichlorophenyl)methyl)-4,4-dimethyl-isoxazolidin-3-one, as detailed in the experimental protocol.

G Synthesis of a 3-Isoxazolidinone Derivative cluster_prep Reactant Preparation cluster_reaction Core Reaction cluster_purification Purification A 4,4-Dimethyl-3-isoxazolidinone + NaOH in DMF B Dehydration (Distillation at 85°C) A->B C Add 2,4-Dichlorobenzyl Chloride (Reaction at 75°C) B->C D Crude Oily Product C->D E Solvent Removal D->E F Extraction (Dichloromethane/Water) E->F G Crystallization (Isopropanol/Water at -15°C) F->G H High-Purity Crystalline Product G->H

Caption: Workflow for the synthesis of a herbicide from this compound.

References

An In-depth Technical Guide to the Structure Elucidation of 4,4-Dimethyl-1,2-oxazolidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4,4-dimethyl-1,2-oxazolidin-3-one, a heterocyclic compound that serves as a key intermediate in the synthesis of various agrochemicals. This document details the synthetic methodologies, spectroscopic characterization, and the biological mode of action of its derivatives, presenting the information in a manner accessible to researchers, scientists, and professionals in drug and pesticide development.

Chemical Identity and Properties

This compound, also known as 4,4-dimethyl-3-isoxazolidinone, is a five-membered heterocyclic compound. Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C₅H₉NO₂
Molecular Weight 115.13 g/mol [1]
CAS Number 81778-07-6[1]
IUPAC Name This compound[1]
Synonyms 4,4-dimethyl-3-isoxazolidinone

Synthesis of this compound

The synthesis of this compound can be achieved through a cyclization reaction. A common method involves the base-mediated cyclization of a halo-N-hydroxy-propanamide precursor.[2][3]

Experimental Protocol: Synthesis via Cyclization

This protocol outlines the synthesis of this compound from 3-chloro-N-hydroxy-2,2-dimethylpropanamide.

Materials:

  • 3-chloro-N-hydroxy-2,2-dimethylpropanamide

  • Aqueous solution of a suitable base (e.g., sodium hydroxide, potassium hydroxide, sodium carbonate, or potassium carbonate)[2][3]

  • Water

  • Organic solvent for extraction (e.g., dichloromethane)

  • Acid for neutralization (e.g., phosphoric acid)

Procedure:

  • Dissolution: Dissolve 3-chloro-N-hydroxy-2,2-dimethylpropanamide in an aqueous medium.

  • Basification: Add a suitable base to the solution to initiate the cyclization reaction. The reaction is typically conducted under basic conditions, with a preferred pH range of 7.5 to 9.5.[3][4]

  • Heating: The reaction mixture is preferably heated to a temperature in the range of 20 to 60°C to facilitate the reaction.[4]

  • Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled. The pH can be adjusted to around 5 with an acid like phosphoric acid to neutralize any excess base.

  • Extraction: The aqueous mixture is extracted with an organic solvent, such as dichloromethane, to isolate the crude product.

  • Purification: The organic extracts are combined and concentrated under reduced pressure to yield crude this compound. Further purification can be achieved by techniques such as crystallization or column chromatography.

Diagram of the Synthesis Workflow:

G Synthesis Workflow for this compound cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start 3-chloro-N-hydroxy-2,2-dimethylpropanamide reaction Cyclization with Base in Aqueous Medium start->reaction neutralization Neutralization reaction->neutralization extraction Extraction with Organic Solvent neutralization->extraction purification Purification extraction->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Structure Elucidation

The structure of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two main signals: a singlet for the two equivalent methyl groups and a singlet for the methylene protons of the oxazolidinone ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the different carbon environments in the molecule.

Atom Expected ¹³C Chemical Shift (ppm) Description
C=O~170 - 185Carbonyl carbon
C(CH₃)₂~50 - 65Quaternary carbon attached to two methyl groups and oxygen
CH₂~40 - 50Methylene carbon in the ring
CH₃~20 - 30Methyl carbons

Note: The expected chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., Bruker AM-270).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

  • Analysis: Analyze the chemical shifts, integration (for ¹H NMR), and multiplicities to assign the signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Vibrational Mode Expected Frequency (cm⁻¹)
N-H Stretch~3200 - 3400
C-H Stretch (aliphatic)~2850 - 3000
C=O Stretch (amide/lactone)~1680 - 1750
C-N Stretch~1200 - 1350
C-O Stretch~1000 - 1250

Experimental Protocol for FTIR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, the spectrum can be recorded from a thin film or a solution.

  • Data Acquisition: Record the FTIR spectrum using a spectrometer (e.g., Bruker IFS 85).

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z Proposed Fragment Ion Fragmentation Pathway
115[C₅H₉NO₂]⁺Molecular ion (M⁺)
100[M - CH₃]⁺Loss of a methyl radical
86[M - C₂H₅]⁺ or [M - N=O]⁺Fragmentation of the ring
57[C₄H₉]⁺tert-Butyl cation
43[C₂H₅N]⁺ or [CH₃CO]⁺Further fragmentation

Note: The fragmentation pattern can vary depending on the ionization method used.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or a direct insertion probe.

  • Ionization: Ionize the sample using a suitable method, such as electron ionization (EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate a mass spectrum.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Biological Activity of Derivatives: Herbicidal Mode of Action

Derivatives of this compound, such as clomazone, are known to exhibit herbicidal activity. Their primary mode of action is the inhibition of carotenoid biosynthesis in plants.[2][5][6]

Signaling Pathway: Inhibition of Carotenoid Biosynthesis

The herbicidal effect is initiated by the inhibition of a key enzyme in the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is responsible for the synthesis of isoprenoids, including carotenoids.

Mechanism:

  • Uptake and Metabolism: The herbicide is absorbed by the roots and shoots of the plant and is metabolized to its active form.[5]

  • Enzyme Inhibition: The active metabolite inhibits the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS).[5]

  • Isoprenoid Depletion: Inhibition of DXS blocks the MEP pathway, leading to a deficiency in isoprenoid precursors.

  • Carotenoid Depletion: The lack of isoprenoid precursors prevents the synthesis of carotenoids.

  • Photooxidation: Carotenoids play a crucial role in protecting chlorophyll from photo-oxidation. In their absence, chlorophyll is rapidly degraded by light.

  • Bleaching and Necrosis: The degradation of chlorophyll leads to the characteristic bleaching (whitening) of the plant tissues, followed by necrosis and death of the weed.[2]

Diagram of the Herbicidal Mode of Action:

G Herbicidal Mode of Action of Isoxazolidinone Derivatives cluster_herbicide Herbicide Action cluster_pathway MEP Pathway in Plastids cluster_effect Physiological Effect herbicide Isoxazolidinone Herbicide (e.g., Clomazone) active_metabolite Active Metabolite herbicide->active_metabolite Metabolism in Plant dxs 1-Deoxy-D-xylulose-5-phosphate Synthase (DXS) active_metabolite->dxs Inhibition mep Isoprenoid Precursors dxs->mep Catalysis carotenoids Carotenoids mep->carotenoids chlorophyll Chlorophyll carotenoids->chlorophyll Protection photooxidation Photo-oxidation chlorophyll->photooxidation Light Exposure bleaching Bleaching & Necrosis photooxidation->bleaching

Caption: Inhibition of carotenoid biosynthesis by isoxazolidinone herbicides.

Conclusion

The structural elucidation of this compound is accomplished through a combination of synthetic chemistry and spectroscopic analysis. Its importance as a precursor for herbicidal compounds underscores the relevance of understanding its structure and properties. The detailed experimental protocols and the elucidation of the mode of action of its derivatives provided in this guide serve as a valuable resource for professionals in the fields of chemical synthesis, drug discovery, and agricultural science.

References

Technical Guide: Synthesis of 4,4-Dimethyl-1,2-oxazolidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis of 4,4-Dimethyl-1,2-oxazolidin-3-one for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as 4,4-dimethyl-3-isoxazolidinone, is a heterocyclic organic compound with the chemical formula C₅H₉NO₂.[1] This molecule serves as a crucial intermediate in the synthesis of various agrochemicals, particularly herbicides.[2][3] Its structure, featuring a five-membered ring containing both nitrogen and oxygen atoms, makes it a versatile building block for the development of novel bioactive compounds.[1][3] This guide provides a comprehensive overview of a key synthetic route to this compound, including detailed experimental protocols, quantitative data, and a process workflow diagram.

Core Synthesis Pathway

The primary and most efficient method for the synthesis of this compound involves the reaction of a 3-halo-2,2-dimethylpropionate ester with hydroxylamine in the presence of a base.[2][4] This process is a one-pot reaction that proceeds via an initial N-alkylation of hydroxylamine followed by an intramolecular cyclization to form the desired isoxazolidinone ring.

A key advantage of this method is the direct formation of the heterocyclic ring without the need to isolate intermediate hydroxamic acid derivatives, which can simplify the overall process and improve yields.[4] The reaction is typically carried out in an alcoholic solvent.[2][4]

The overall reaction can be summarized as follows:

Synthesis_Pathway hydroxylamine Hydroxylamine Hydrochloride reaction Intramolecular Cyclization hydroxylamine->reaction ester Methyl 3-chloro-2,2-dimethylpropionate ester->reaction base Sodium Methylate (in Methanol) base->reaction product This compound reaction->product Yield: 71%

Caption: General synthesis pathway for this compound.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, based on established patent literature.[4]

Materials and Reagents:

  • Hydroxylamine hydrochloride

  • Sodium methylate (30% solution in methanol)

  • Methyl 3-chloro-2,2-dimethylpropionate

  • Methanol

  • Dichloromethane

  • 2N Hydrochloric acid

  • Water

  • Ether

Procedure:

  • Reaction Setup: In a suitable reaction vessel, place 800 ml of methanol and add 92.4 g (1.328 mol) of hydroxylamine hydrochloride.

  • Base Addition: At room temperature, add 95.2 g (1.76 mol) of a 30% solution of sodium methylate in methanol. Stir the mixture for 30 minutes.

  • Ester Addition: To the resulting mixture, add 200 g (1.328 mol) of methyl 3-chloro-2,2-dimethylpropionate dropwise. Stir the reaction mixture for 5 hours at room temperature.

  • Second Base Addition and Cyclization: After 5 hours, add an additional 95.2 g (1.76 mol) of the 30% sodium methylate solution. Continue stirring for another 15 hours to ensure complete cyclization.

  • Work-up:

    • Remove the methanol solvent under reduced pressure.

    • To the residue, add 150 ml of water and stir.

    • Extract the aqueous phase twice with dichloromethane.

    • Acidify the aqueous phase with 2N hydrochloric acid.

    • Extract the acidified aqueous phase again twice with dichloromethane.

  • Isolation and Purification:

    • Combine the organic extracts from the acidified aqueous phase.

    • Remove the dichloromethane under reduced pressure to yield the crude product.

    • Stir the crude product with ether to induce crystallization.

    • Filter the crystalline product and dry.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
Hydroxylamine hydrochloride92.4 g (1.328 mol)[4]
Methyl 3-chloro-2,2-dimethylpropionate200 g (1.328 mol)[4]
Sodium methylate (30% in Methanol)190.4 g (3.52 mol)[4]
Solvent
Methanol800 ml[4]
Reaction Conditions
TemperatureRoom Temperature[4]
Reaction Time20 hours (5h + 15h)[4]
Product
This compound
Yield71%[4]
Melting Point72-74 °C[4]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge Methanol and Hydroxylamine HCl B Add Sodium Methylate (1st portion) A->B C Add Methyl 3-chloro-2,2-dimethylpropionate B->C D Stir for 5 hours C->D E Add Sodium Methylate (2nd portion) D->E F Stir for 15 hours E->F G Solvent Removal (Reduced Pressure) F->G H Add Water G->H I Dichloromethane Extraction (Aqueous Phase) H->I J Acidify with 2N HCl I->J K Dichloromethane Extraction (Acidified Aqueous Phase) J->K L Solvent Removal (Reduced Pressure) K->L M Crystallization from Ether L->M N Filtration and Drying M->N O O N->O Final Product

Caption: Step-by-step workflow for the synthesis of this compound.

The synthesis of this compound via the one-pot reaction of a 3-halopropionate ester with hydroxylamine is a robust and efficient method suitable for laboratory and potential scale-up applications. The provided protocol offers a clear and detailed procedure for obtaining this valuable intermediate with a good yield and purity. This technical guide serves as a comprehensive resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the reliable preparation of this compound for further derivatization and application in the development of novel chemical entities.

References

A Technical Guide to the Starting Materials for the Synthesis of 4,4-Dimethyl-1,2-oxazolidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4-Dimethyl-1,2-oxazolidin-3-one, also identified by its synonym 4,4-dimethyl-3-isoxazolidinone (CAS No. 81778-07-6), is a heterocyclic compound featuring a five-membered ring with adjacent oxygen and nitrogen atoms.[1][2][3] This scaffold, a cyclic hydroxamate, represents a valuable building block in medicinal chemistry and agrochemical research. Its utility as a precursor for more complex molecules, such as certain herbicides, underscores the need for robust and well-understood synthetic pathways.[4]

This technical guide provides an in-depth analysis of the primary synthetic strategies for constructing the this compound core. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind the selection of starting materials and reagents, offering field-proven insights for researchers, chemists, and professionals in drug development. The focus is on creating self-validating and reproducible synthetic routes grounded in established chemical principles.

Retrosynthetic Analysis and Core Synthetic Strategies

The structure of this compound is characterized by a gem-dimethyl group at the C4 position and a cyclic hydroxamate functional group (-O-N-C=O). A logical retrosynthetic analysis points to two primary bond disconnections that reveal plausible and convergent synthetic pathways.

  • C3-N2 Amide Bond Disconnection: This disconnection suggests a cyclization reaction involving an N-hydroxy amino alcohol and a carbonylating agent. This pathway hinges on the prior synthesis of the key intermediate, N-(2-hydroxy-2-methylpropyl)hydroxylamine.

  • Reductive Cyclization Strategy: An alternative approach involves constructing the N-O bond during the cyclization step. This can be conceptualized as starting from a nitro-alcohol precursor, where the nitro group is selectively reduced to a hydroxylamine, which then undergoes intramolecular cyclization.

These analyses lead to two primary synthetic strategies originating from readily available commercial starting materials:

  • Pathway A: A multi-step synthesis commencing with 2-Amino-2-methyl-1-propanol (AMP) .

  • Pathway B: A convergent route beginning with 2-Nitropropane .

The following sections will explore these two pathways in detail, outlining the critical transformations and experimental considerations.

Retrosynthesis cluster_A Pathway A cluster_B Pathway B Target This compound CarbonylSource Carbonylating Agent (e.g., Triphosgene, CDI) NHydroxy N-(2-hydroxy-2-methylpropyl)hydroxylamine Target->NHydroxy Amide Bond Disconnection NitroAlcohol 2-Methyl-2-nitro-1-propanol Target->NitroAlcohol Reductive Cyclization AMP 2-Amino-2-methyl-1-propanol NHydroxy->AMP N-Hydroxylation Nitropropane 2-Nitropropane Formaldehyde Formaldehyde NitroAlcohol->Nitropropane Henry Reaction NitroAlcohol->Formaldehyde Henry Reaction

Caption: Retrosynthetic overview for this compound.

Pathway A: Synthesis from 2-Amino-2-methyl-1-propanol

This pathway is a robust and modular approach that leverages the commercially available and versatile amino alcohol, 2-Amino-2-methyl-1-propanol (AMP). The strategy involves two key transformations: the conversion of the primary amine to a hydroxylamine, followed by cyclization.

Starting Material Profile: 2-Amino-2-methyl-1-propanol (AMP)

2-Amino-2-methyl-1-propanol (CAS No. 124-68-5) is a bifunctional organic compound containing both a primary amine and a primary hydroxyl group.[5] This structure makes it an ideal precursor for the target oxazolidinone ring.

  • Properties: It is a colorless liquid at room temperature, soluble in water and various organic solvents.[5]

  • Synthesis: Industrially, AMP is commonly produced via the hydrogenation of 2-aminoisobutyric acid or its esters.[5] Other routes include synthesis from 2-nitropropane and formaldehyde or the amination of isobutylene oxide.[5][6]

Core Transformation I: N-Hydroxylation via Oxaziridine Intermediate

Direct oxidation of a primary amine to a hydroxylamine can be challenging due to over-oxidation. A more controlled and reliable method involves the formation and subsequent hydrolysis of an oxaziridine intermediate. This multi-step process provides a cleaner conversion to the required N-hydroxy functionality.[7]

Experimental Protocol: Synthesis of N-(2-hydroxy-2-methylpropyl)hydroxylamine

  • Schiff Base Formation: In a round-bottom flask, dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in a suitable solvent such as methanol. Add an aromatic aldehyde, for example, anisaldehyde (1.05 eq). Stir the mixture at room temperature for 2-4 hours until imine formation is complete, as monitored by TLC or GC-MS. Remove the solvent under reduced pressure to yield the crude Schiff base.

  • Oxaziridine Formation: Dissolve the crude Schiff base in a solvent like dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq), portion-wise while maintaining the temperature below 5 °C. Stir the reaction for 12-18 hours, allowing it to warm to room temperature. Monitor the reaction for the disappearance of the Schiff base.

  • Hydrolysis to Hydroxylamine: Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite. Separate the organic layer, wash with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtering and concentrating, treat the crude oxaziridine with a mild acidic solution (e.g., dilute HCl or citric acid) in a THF/water mixture and stir at room temperature for 2-3 hours to facilitate hydrolysis. Neutralize the solution and extract the product with a suitable organic solvent (e.g., ethyl acetate). Purify the resulting N-(2-hydroxy-2-methylpropyl)hydroxylamine by column chromatography.

Core Transformation II: Cyclization with Carbonylating Agents

With the N-hydroxy amino alcohol in hand, the final step is the formation of the cyclic hydroxamate ring. This is efficiently achieved using a carbonylating agent. For safety and handling reasons, phosgene gas has been largely replaced in laboratory settings by liquid or solid phosgene equivalents.[8][9]

  • Triphosgene (Bis(trichloromethyl) carbonate): A stable, crystalline solid that is a safer and more convenient substitute for phosgene.[10][11] It generates three equivalents of phosgene in situ.

  • Carbonyldiimidazole (CDI): A mild and effective reagent for carbonylation reactions, though it can be more expensive.[12]

Experimental Protocol: Cyclization to this compound

  • Reaction Setup: To a solution of N-(2-hydroxy-2-methylpropyl)hydroxylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in anhydrous THF or DCM at -78 °C (dry ice/acetone bath), add a solution of triphosgene (0.4 eq) in the same solvent dropwise over 30 minutes.

  • Reaction Execution: Maintain the temperature at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours. The base is crucial to neutralize the HCl generated during the reaction.

  • Workup and Purification: Quench the reaction by the slow addition of water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography or recrystallization to yield pure this compound.

PathwayA AMP 2-Amino-2-methyl-1-propanol SchiffBase Schiff Base Intermediate AMP->SchiffBase + Anisaldehyde Oxaziridine Oxaziridine Intermediate SchiffBase->Oxaziridine + m-CPBA (Oxidation) NHydroxy N-(2-hydroxy-2-methylpropyl)hydroxylamine Oxaziridine->NHydroxy Mild Acid (Hydrolysis) Target This compound NHydroxy->Target + Triphosgene, Et3N (Cyclization)

Caption: Workflow for the synthesis of the target compound via Pathway A.

Pathway B: Synthesis from 2-Nitropropane

This pathway offers a more convergent approach, building the key C-C bond and introducing the oxygenated functionalities in a streamlined sequence. However, it involves the use of 2-nitropropane, a hazardous material that requires careful handling.[6][13]

Starting Material Profile: 2-Nitropropane

2-Nitropropane (CAS No. 79-46-9) is a volatile, flammable, and toxic liquid. Its use as a starting material is common in industrial settings but requires stringent safety protocols. It serves as the source for the C(CH3)2-N backbone of the target molecule.

Synthesis of the Key Intermediate: 2-Methyl-2-nitro-1-propanol

The key intermediate is synthesized via a nitroaldol or Henry reaction, where the alpha-carbon of 2-nitropropane acts as a nucleophile, attacking formaldehyde.[6]

Experimental Protocol: Synthesis of 2-Methyl-2-nitro-1-propanol

  • Reaction Setup: In a flask equipped with a stirrer and a thermometer, combine 2-nitropropane (1.0 eq) and aqueous formaldehyde (37 wt. %, 1.1 eq).

  • Base Catalysis: Cool the mixture to 10-15 °C and slowly add a catalytic amount of a base, such as sodium hydroxide or triethylamine, while ensuring the temperature does not exceed 25 °C.

  • Reaction and Workup: Stir the mixture at room temperature for 24 hours. After the reaction is complete, neutralize the mixture with dilute acid (e.g., HCl) to pH ~7. Extract the product with ethyl acetate or ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-methyl-2-nitro-1-propanol, which can be purified by distillation if necessary.

Core Transformation: Reductive Cyclization

The final step is the reduction of the nitro group to a hydroxylamine, which is expected to undergo spontaneous or induced intramolecular cyclization to form the stable five-membered ring. The choice of reducing agent is critical to avoid over-reduction to the primary amine.

  • Suitable Reagents: Common reagents for the selective reduction of nitro compounds to hydroxylamines include zinc dust in the presence of ammonium chloride or catalytic hydrogenation using specific catalysts like platinum on carbon (Pt/C) under controlled conditions.

Experimental Protocol: Reductive Cyclization

  • Reaction Setup: Dissolve 2-methyl-2-nitro-1-propanol (1.0 eq) in a solvent mixture, such as ethanol/water.

  • Reduction: Add zinc dust (3-5 eq) and ammonium chloride (3-5 eq) to the solution. Heat the mixture to a gentle reflux (50-60 °C) and stir vigorously. The reaction is exothermic and may require initial cooling.

  • Monitoring and Workup: Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours). Upon completion, filter the reaction mixture through a pad of celite to remove zinc salts.

  • Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude this compound. Further purification can be achieved via column chromatography.

PathwayB Nitropropane 2-Nitropropane NitroAlcohol 2-Methyl-2-nitro-1-propanol Nitropropane->NitroAlcohol Nitropropane->NitroAlcohol Henry Reaction (Base Catalyst) Formaldehyde Formaldehyde Formaldehyde->NitroAlcohol Formaldehyde->NitroAlcohol Henry Reaction (Base Catalyst) Target This compound NitroAlcohol->Target Zn / NH4Cl (Reductive Cyclization)

Caption: Workflow for the synthesis of the target compound via Pathway B.

Summary of Starting Materials and Conditions

ParameterPathway A: From 2-Amino-2-methyl-1-propanolPathway B: From 2-Nitropropane
Primary Starting Material 2-Amino-2-methyl-1-propanol2-Nitropropane, Formaldehyde
Key Intermediate(s) N-(2-hydroxy-2-methylpropyl)hydroxylamine2-Methyl-2-nitro-1-propanol
Key Reagents Anisaldehyde, m-CPBA, Triphosgene, TriethylamineBase catalyst (e.g., NaOH), Zinc, Ammonium Chloride
General Conditions Multi-step; involves oxidation and carbonylationTwo-step; involves C-C bond formation and reductive cyclization
Key Advantages Modular; avoids highly toxic nitro-compoundsMore convergent; fewer discrete steps
Key Considerations Multiple steps may lower overall yieldUse of hazardous and flammable 2-nitropropane

Conclusion

The synthesis of this compound can be effectively accomplished through at least two distinct and logical pathways, each originating from readily available starting materials.

  • Pathway A , starting from 2-Amino-2-methyl-1-propanol , offers a highly controlled and modular route. While it involves more transformations, it avoids the use of particularly hazardous nitroalkanes, making it potentially more suitable for standard laboratory settings.

  • Pathway B , commencing with 2-Nitropropane , provides a more convergent and potentially more atom-economical synthesis. Its primary drawback lies in the safety and handling requirements associated with the nitroalkane starting material.

The selection of a specific pathway will depend on the researcher's access to reagents, scale of the synthesis, and the laboratory's capacity for handling hazardous materials. Both routes are grounded in fundamental organic transformations and provide a reliable foundation for accessing this important heterocyclic core for further research and development.

References

A Technical Guide to 4,4-Dimethyl-1,2-oxazolidin-3-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 4,4-Dimethyl-1,2-oxazolidin-3-one, a heterocyclic compound with significant potential as a versatile building block in synthetic chemistry. While its isomers, particularly the 1,3-oxazolidin-2-ones, are widely recognized for their role in pharmaceuticals, this specific scaffold remains a comparatively underexplored yet valuable intermediate. This document details the compound's fundamental chemical identity, physicochemical properties, a proposed synthetic pathway with mechanistic rationale, and predictive spectroscopic data for characterization. Furthermore, it discusses its current known applications and places the molecule in the broader context of oxazolidinone chemistry. The guide is intended for researchers and professionals in chemical synthesis and drug development, providing the foundational knowledge required to leverage this compound in novel research endeavors.

Nomenclature and Chemical Identity

The precise identification of a chemical entity is paramount for reproducibility and safety in research. This compound is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms adjacent to each other. Its core structure is the 1,2-oxazolidine ring, featuring a ketone group at the 3-position and two methyl groups at the 4-position.

Chemical Structure

Caption: 2D structure of this compound.

Chemical Identifiers

For unambiguous reference in databases and literature, the following identifiers are critical.

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 81778-07-6PubChem, CymitQuimica[1][2]
Molecular Formula C₅H₉NO₂PubChem, ChemicalBook[1][3]
Molecular Weight 115.13 g/mol PubChem, ChemScene[1][4]
Synonyms 4,4-dimethyl-3-isoxazolidinone, 4,4-dimethylisoxazolidin-3-onePubChem, ChemicalBook[1][2][3]
InChI Key UUXRXRHXOZHHJV-UHFFFAOYSA-NPubChem[1]

Physicochemical Properties

The physical and chemical properties of a compound govern its behavior in reactions, formulations, and biological systems. The data presented here are derived from computational models and available chemical databases, providing a solid foundation for experimental design.

PropertyValueSource
Physical State SolidCymitQuimica[2]
Polar Surface Area (PSA) 38.33 ŲPubChem, ChemScene[1][4]
logP (octanol/water) 0.074 - 0.40ChemScene, MOLBASE[4][5]
Hydrogen Bond Donors 1ChemScene[4]
Hydrogen Bond Acceptors 2ChemScene[4]
Rotatable Bonds 0ChemScene[4]

Synthesis and Mechanistic Insights

While specific literature detailing the synthesis of this compound is sparse, a robust synthetic route can be proposed based on established principles of heterocyclic chemistry. The most logical approach involves the intramolecular cyclization of a suitably functionalized N-hydroxy amino acid precursor.

Proposed Retrosynthetic Analysis

A retrosynthetic approach allows for the deconstruction of the target molecule into readily available starting materials. The key disconnection is the N-C(O) amide bond, leading back to N-hydroxy-2-amino-2-methylpropanoic acid, which can be further simplified.

retrosynthesis target This compound intermediate N-Hydroxy-2-amino-2-methylpropanoic acid target->intermediate Amide bond disconnection start1 2-Amino-2-methylpropanoic acid intermediate->start1 N-Hydroxylation disconnection start2 Hydroxylamine Source intermediate->start2

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol

This protocol describes a two-step process starting from 2-bromo-2-methylpropanoyl bromide. This route is designed for efficiency and control, utilizing common laboratory reagents.

Step 1: Synthesis of Ethyl 2-(hydroxyamino)-2-methylpropanoate

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of water and diethyl ether at 0 °C.

  • Addition of Acyl Bromide: Slowly add a solution of 2-bromo-2-methylpropanoyl bromide (1.0 eq) in diethyl ether via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

    • Scientist's Insight: The slow addition and low temperature are crucial to control the exotherm of the acylation and minimize side reactions. Sodium bicarbonate acts as a base to neutralize both the HCl from the hydroxylamine salt and the HBr generated during the reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Workup: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude N-hydroxy amide intermediate is often used directly in the next step without further purification.

Step 2: Intramolecular Cyclization to this compound

  • Reaction Setup: Dissolve the crude intermediate from Step 1 in a suitable solvent such as tetrahydrofuran (THF).

  • Base-Mediated Cyclization: Add a non-nucleophilic base, such as sodium hydride (NaH, 1.2 eq) or potassium tert-butoxide (t-BuOK), portion-wise at 0 °C.

    • Scientist's Insight: The strong base deprotonates the hydroxylamine nitrogen, creating a potent nucleophile that attacks the ester carbonyl carbon, initiating the intramolecular cyclization and displacing the ethoxide leaving group.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution. Extract the product into ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent in vacuo. Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

Synthetic Workflow Diagram

G start Starting Materials: - 2-Bromo-2-methylpropanoyl bromide - Hydroxylamine HCl - NaHCO₃ step1 Step 1: N-Hydroxylation Solvent: H₂O/Ether Temp: 0°C to RT start->step1 intermediate Crude N-Hydroxy Amide Intermediate step1->intermediate step2 Step 2: Cyclization Base: NaH or t-BuOK Solvent: THF intermediate->step2 workup Aqueous Workup & Extraction step2->workup purification Recrystallization workup->purification product Final Product: This compound purification->product

Caption: Workflow for the proposed synthesis.

Spectroscopic Characterization (Predicted)

Structural confirmation is essential. While experimental data is not publicly available, the expected spectroscopic signatures can be accurately predicted based on the molecule's structure.

TechniquePredicted Data and Interpretation
¹H NMR δ (ppm) ~1.5 (s, 6H): Two magnetically equivalent methyl groups (CH₃) on C4. δ (ppm) ~3.8 (s, 2H): Methylene protons (CH₂) on C5. δ (ppm) ~7.5 (br s, 1H): NH proton, which may be broad and exchangeable with D₂O.
¹³C NMR δ (ppm) ~25: Methyl carbons (CH₃). δ (ppm) ~50: Quaternary carbon (C4). δ (ppm) ~70: Methylene carbon (C5). δ (ppm) ~175: Carbonyl carbon (C=O).
FT-IR ν (cm⁻¹) ~3200: N-H stretching vibration. ν (cm⁻¹) ~1750: Strong C=O stretching (lactam carbonyl). ν (cm⁻¹) ~2950: C-H stretching from alkyl groups.

Applications and Research Context

Role as a Chemical Intermediate

The primary documented application of this compound is as a specialized building block in organic synthesis. Its structure offers a unique combination of a protected N-hydroxy group and a gem-dimethyl substituted backbone. This makes it a valuable precursor for creating more complex molecules. For instance, it has been utilized as a starting material in the patented synthesis of 2-(2,4-dichlorophenyl)methyl-4,4-dimethyl-3-isoxazolidone, a compound developed for potential use in agricultural chemicals.[6] The isoxazolidinone ring can be opened or modified to introduce new functionalities, making it a strategic component in a synthetic chemist's toolbox.

The Oxazolidinone Scaffold: A Comparative Perspective

It is crucial to distinguish the 1,2-oxazolidin-3-one scaffold from its more famous isomer, the 1,3-oxazolidin-2-one ring system. The latter forms the core of the oxazolidinone class of antibiotics, with Linezolid being the first approved drug in this category.[7] These antibiotics function by inhibiting bacterial protein synthesis.

While this compound does not belong to this antibiotic class, the broad utility of the general oxazolidinone framework in medicinal chemistry suggests that less common isomers may hold untapped potential.[7] Researchers could explore this scaffold for developing novel therapeutic agents in areas beyond antibacterials, leveraging its distinct stereochemical and electronic properties.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical intermediate. The following guidelines are based on aggregated GHS data and standard laboratory best practices.

GHS Hazard Information
Hazard StatementDescriptionClass
H302Harmful if swallowedAcute Toxicity, Oral[1]
H315Causes skin irritationSkin Corrosion/Irritation[1]
H319Causes serious eye irritationSerious Eye Damage/Irritation[1]

This information is based on aggregated GHS data and may not be exhaustive. Always consult the specific Safety Data Sheet (SDS) from the supplier before use.

Recommended Procedures
  • Personal Protective Equipment (PPE): Wear standard nitrile gloves, a lab coat, and chemical safety goggles.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Spill & Disposal: In case of a spill, collect the solid material using non-sparking tools and place it in a designated container for chemical waste. Dispose of waste in accordance with local, state, and federal regulations.

References

Technical Safety Guide: 4,4-Dimethyl-1,2-oxazolidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 81778-07-6 Molecular Formula: C₅H₉NO₂ Molecular Weight: 115.13 g/mol [1][2]

This document provides a comprehensive overview of the safety data for 4,4-Dimethyl-1,2-oxazolidin-3-one, intended for use by professionals in research and development. The information has been compiled from various safety data sheets and chemical databases.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.[1]

Hazard Class Hazard Category GHS Code Hazard Statement
Acute Toxicity, OralCategory 4H302Harmful if swallowed.[1][3]
Acute Toxicity, DermalCategory 4H312Harmful in contact with skin.[1][3]
Acute Toxicity, InhalationCategory 4H332Harmful if inhaled.[1][3]
Skin Corrosion/IrritationCategory 2H315Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 2AH319Causes serious eye irritation.[1]
Specific Target Organ Toxicity, Single ExposureCategory 3H335May cause respiratory irritation.[1]

Signal Word: Danger[3]

Hazard Pictograms:

alt text

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

Property Value Source
Molecular Weight115.13 g/mol [1][2]
AppearanceWhite to light yellow solidChemicalBook
Density1.039 ± 0.06 g/cm³ (Predicted)ChemicalBook
pKa15.14 ± 0.40 (Predicted)ChemicalBook
Topological Polar Surface Area (TPSA)38.3 Ų[1][2]
logP0.074[2]
Hydrogen Bond Donors1[2]
Hydrogen Bond Acceptors2[2]
Rotatable Bonds0[2]

Exposure Controls and Personal Protection

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)
Protection Type Recommendation
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear a lab coat and chemically resistant gloves (e.g., nitrile rubber).
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of the compound and ensure the safety of personnel.

Aspect Guideline
Handling Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash thoroughly after handling.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Recommended storage temperature is 2-8°C.

First Aid Measures

In case of exposure, follow these first aid measures and seek immediate medical attention.

Exposure Route First Aid Procedure
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.
Inhalation Move the person into fresh air. If not breathing, give artificial respiration.

Visualized Safety Protocols

The following diagrams illustrate key safety-related workflows and logical relationships for handling this compound.

Chemical_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal cluster_Emergency Emergency Response Assess_Risks Assess Risks Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Determines Weigh_in_Hood Weigh in Fume Hood Select_PPE->Weigh_in_Hood Proceed to Perform_Experiment Perform Experiment Weigh_in_Hood->Perform_Experiment Decontaminate_Glassware Decontaminate Glassware Perform_Experiment->Decontaminate_Glassware Spill_Response Spill Response Perform_Experiment->Spill_Response If Spill Occurs Dispose_Waste Dispose of Waste Properly Decontaminate_Glassware->Dispose_Waste First_Aid Administer First Aid Spill_Response->First_Aid If Exposure Occurs Hazard_Identification_and_Risk_Assessment Start Start: New Experiment Identify_Hazards Identify Chemical Hazards (Acute Toxicity, Irritation) Start->Identify_Hazards Assess_Exposure Assess Potential Exposure Routes (Inhalation, Dermal, Ingestion) Identify_Hazards->Assess_Exposure Evaluate_Risks Evaluate Risks Assess_Exposure->Evaluate_Risks Control_Measures Are Control Measures Adequate? Evaluate_Risks->Control_Measures Implement_Controls Implement/Improve Controls (Fume Hood, PPE) Control_Measures->Implement_Controls No Proceed Proceed with Experiment Control_Measures->Proceed Yes Implement_Controls->Evaluate_Risks End End Stop Stop and Re-evaluate

References

The Cornerstone of Asymmetric Synthesis: A Technical Guide to Oxazolidinone Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic chemistry, the quest for stereochemical control is paramount, particularly in the synthesis of complex, biologically active molecules. Among the most powerful tools developed to meet this challenge are oxazolidinone chiral auxiliaries. First introduced by David A. Evans and his coworkers in 1981, these compounds have become an indispensable part of the synthetic chemist's toolkit.[1][][3][4][5] Their remarkable success lies in their ability to reliably and predictably control the formation of stereocenters in a wide array of carbon-carbon bond-forming reactions.[1] This technical guide provides an in-depth exploration of the discovery, mechanism, and application of oxazolidinone chiral auxiliaries, complete with quantitative data, detailed experimental protocols, and graphical representations of key concepts.

The strategic advantage of chiral auxiliaries is their temporary incorporation into a substrate to direct a stereoselective transformation.[6] After the desired stereocenter is created, the auxiliary can be removed and often recycled, making it a cost-effective and efficient method for asymmetric synthesis.[6][7] Oxazolidinone auxiliaries, in particular, have seen widespread use in both academic and industrial settings due to their high diastereoselectivity, predictable stereochemical outcomes, and the relative ease of their attachment and removal.[8]

The Principle of Stereocontrol

The efficacy of oxazolidinone auxiliaries is rooted in their capacity to establish a sterically defined and rigid environment around a prochiral enolate.[1] Typically derived from readily available amino acids, the chiral centers on the oxazolidinone ring effectively shield one face of the enolate, thereby directing the approach of an electrophile to the opposite, less hindered face.[1][8]

A critical factor in achieving this high level of stereocontrol is the formation of a well-defined metal enolate.[1] Deprotonation of an N-acyloxazolidinone using a suitable base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), results in the formation of a chelated (Z)-enolate.[1][6] The metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, which locks the conformation of the molecule. This rigid, chelated intermediate is key to the high diastereoselectivity observed in subsequent reactions.

Stereocontrol_Mechanism cluster_0 N-Acyloxazolidinone cluster_1 Base cluster_2 Chelated (Z)-Enolate cluster_3 Electrophile cluster_4 Diastereoselective Product N-Acyloxazolidinone R-CO-Ox* Chelated_Enolate Rigid Metal Enolate N-Acyloxazolidinone->Chelated_Enolate Deprotonation Base LDA or NaHMDS Base->Chelated_Enolate Product R-CH(E)-CO-Ox* Chelated_Enolate->Product Electrophilic Attack Electrophile E+ Electrophile->Product

Mechanism of Stereocontrol with Oxazolidinone Auxiliaries.

Key Applications and Quantitative Data

Asymmetric Alkylation

The diastereoselective alkylation of enolates derived from N-acyloxazolidinones is a cornerstone of this methodology.[10] The (Z)-enolate, formed upon deprotonation, reacts with various electrophiles, such as alkyl halides, with high diastereoselectivity.[6]

R GroupElectrophile (E-X)Diastereomeric Ratio (d.r.)Yield (%)
CH₃C₆H₅CH₂Br>99:194
CH(CH₃)₂CH₃I97:385
C₆H₅CH₂=CHCH₂Br98:291

Table 1: Representative Data for Asymmetric Alkylation Reactions.

Asymmetric Aldol Reactions

Stereoselective aldol reactions using oxazolidinone auxiliaries are particularly powerful as they allow for the simultaneous creation of two contiguous stereocenters.[6] Soft enolization with a Lewis acid like dibutylboron triflate and a base such as diisopropylethylamine generates the (Z)-enolate, which then undergoes a highly diastereoselective reaction with an aldehyde.[6]

R GroupAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
CH₃C₆H₅CHO>99:185
CH₂CH₃(CH₃)₂CHCHO98:280
C₆H₅CH₃CHO>99:175

Table 2: Representative Data for Asymmetric Aldol Reactions.

Experimental Protocols

General Procedure for N-Acylation of Oxazolidinones

A general and straightforward method for the N-acylation of oxazolidinones involves the use of n-butyllithium and an acyl chloride.[6]

  • Dissolve the oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C.

  • Add n-butyllithium (1.05 eq.) dropwise and stir the solution for 30 minutes.

  • Add the acyl chloride (1.1 eq.) dropwise and continue stirring for 1-2 hours at -78 °C.

  • Quench the reaction with saturated aqueous ammonium chloride and allow the mixture to warm to room temperature.

  • Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

General Procedure for Asymmetric Alkylation
  • Dissolve the N-acyloxazolidinone (1.0 eq.) in anhydrous THF at -78 °C.

  • Add sodium hexamethyldisilazane (NaHMDS) (1.1 eq.) and stir for 30 minutes to form the enolate.

  • Add the alkyl halide (1.2 eq.) and stir for 2-4 hours at -78 °C.

  • Quench the reaction with saturated aqueous ammonium chloride and proceed with a standard aqueous workup.

  • Purify the product by flash chromatography.

Cleavage of the Chiral Auxiliary

A key advantage of oxazolidinone auxiliaries is their facile removal under mild conditions that do not compromise the stereochemical integrity of the product.[6][7] Common methods for cleavage include hydrolysis with aqueous lithium hydroxide or reduction with lithium borohydride.

Experimental_Workflow cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage A Oxazolidinone C N-Acyloxazolidinone A->C n-BuLi, THF B Acyl Chloride B->C D N-Acyloxazolidinone F Alkylated Product D->F e.g., Alkylation E Base + Electrophile E->F G Alkylated Product I Chiral Product G->I e.g., LiOH J Recovered Auxiliary G->J H Cleavage Reagent H->I

General Experimental Workflow for Asymmetric Synthesis.

Conclusion

Oxazolidinone chiral auxiliaries, pioneered by David A. Evans, represent a landmark discovery in the field of asymmetric synthesis. Their ability to induce high levels of stereoselectivity in a predictable manner has made them a staple in the synthesis of complex molecules, including numerous natural products and pharmaceutical agents.[8][10][11] The principles of their operation, based on the formation of rigid, chelated enolates, are well-understood, allowing for their rational application in a variety of chemical transformations. This guide has provided a comprehensive overview of their discovery, mechanism of action, key applications with supporting data, and detailed experimental protocols, underscoring their enduring importance for researchers and scientists in the field of drug development and beyond.

References

An In-depth Technical Guide to Asymmetric Synthesis Using Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science, the precise control of stereochemistry is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological and toxicological profiles. Asymmetric synthesis, the selective production of a single stereoisomer, is therefore a critical discipline. Among the robust strategies to achieve this, the use of chiral auxiliaries remains a powerful and reliable method.[1][2]

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate.[1] This covalent modification introduces a chiral environment, directing a subsequent chemical transformation to proceed with high diastereoselectivity.[1] Following the desired reaction, the auxiliary is removed, yielding an enantiomerically enriched product, and can ideally be recovered for reuse.[1] This approach is a cornerstone of asymmetric synthesis due to its predictability, versatility, and the high levels of stereocontrol that can be achieved, making it a method of choice in the early phases of drug development.[3][4]

This guide provides a detailed technical overview of the principles and applications of asymmetric synthesis using chiral auxiliaries, with a focus on widely used and well-documented examples.

Core Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis

The fundamental strategy of employing a chiral auxiliary can be broken down into three key stages:

  • Attachment: The chiral auxiliary is covalently bonded to a prochiral substrate molecule. This is a crucial step as the nature of this bond will influence the conformational rigidity of the subsequent intermediate.

  • Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction (e.g., alkylation, aldol addition, Diels-Alder) where the steric and electronic properties of the auxiliary direct the approach of the incoming reagent, leading to the preferential formation of one diastereomer.

  • Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule. An ideal auxiliary can be recovered in high yield for subsequent use.[1]

The success of this strategy hinges on the effective transfer of chirality from the auxiliary to the substrate during the diastereoselective reaction. This is typically achieved by creating a rigid conformational arrangement in the transition state, which exposes one face of the prochiral center to the reagent while shielding the other.

G cluster_0 General Workflow of Asymmetric Synthesis via Chiral Auxiliary Prochiral_Substrate Prochiral Substrate Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Prochiral_Substrate->Substrate_Auxiliary_Adduct 1. Attachment Chiral_Auxiliary Chiral Auxiliary (A*) Chiral_Auxiliary->Substrate_Auxiliary_Adduct Diastereomeric_Product Diastereomeric Product Substrate_Auxiliary_Adduct->Diastereomeric_Product 2. Diastereoselective Reaction Enantioenriched_Product Enantioenriched Product Diastereomeric_Product->Enantioenriched_Product 3. Cleavage Recovered_Auxiliary Recovered Auxiliary (A*) Diastereomeric_Product->Recovered_Auxiliary 3. Cleavage

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Prominent Chiral Auxiliaries and Their Applications

A variety of chiral auxiliaries have been developed, many derived from readily available natural products such as amino acids and terpenes.[5] This section will focus on three of the most influential classes: Evans' oxazolidinones, Myers' pseudoephedrine amides, and Enders' SAMP/RAMP hydrazones.

Evans' Oxazolidinone Auxiliaries

Pioneered by David A. Evans, chiral oxazolidinones are among the most powerful and widely used auxiliaries, particularly for asymmetric aldol reactions, alkylations, and Diels-Alder reactions.[1][3] They are typically derived from readily available amino alcohols.[3] The stereochemical outcome is controlled by the substituent at the C4 position (and sometimes C5), which sterically shields one face of the derived enolate.[4]

Mechanism of Stereocontrol in Asymmetric Alkylation:

The N-acyloxazolidinone is deprotonated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), to form a rigid, chelated (Z)-enolate.[4] The substituent on the oxazolidinone (e.g., benzyl or isopropyl) effectively blocks one face of the enolate. Consequently, the electrophile approaches from the less hindered face, leading to a high degree of diastereoselectivity.[4]

G cluster_1 Stereocontrol in Evans' Asymmetric Alkylation Enolate Chelated (Z)-Enolate Blocked_Face Blocked Face (Steric hindrance from auxiliary substituent) Approach Electrophile (E+) Approach Product Alkylated Product (High d.e.) Approach->Product

Caption: Stereocontrol in Evans' asymmetric alkylation.

Quantitative Data for Evans' Asymmetric Alkylation

Substrate (N-acyl oxazolidinone)ElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)Reference
N-propionyl-(4R)-4-benzyl-2-oxazolidinoneAllyl iodideNaN(TMS)₂98:2~95[4]
N-propionyl-(4S)-4-isopropyl-2-oxazolidinoneBenzyl bromideLDA>99:190[6]
N-butyryl-(4R)-4-benzyl-2-oxazolidinoneMethyl iodideLDA97:383[6]

Experimental Protocols

Protocol 1: Acylation of (4R)-4-benzyl-2-oxazolidinone [4]

  • Reagents: (4R)-4-benzyl-2-oxazolidinone, propionic anhydride, 4-(dimethylamino)pyridine (DMAP), toluene.

  • Procedure: To a solution of (4R)-4-benzyl-2-oxazolidinone and DMAP in toluene, propionic anhydride is added. The mixture is heated to reflux for 30 minutes. After cooling, the reaction is quenched, and the product is purified by chromatography to yield N-propionyl-(4R)-4-benzyl-2-oxazolidinone.

Protocol 2: Asymmetric Alkylation [4]

  • Reagents: N-propionyl-(4R)-4-benzyl-2-oxazolidinone, sodium bis(trimethylsilyl)amide (NaN(TMS)₂), allyl iodide, tetrahydrofuran (THF).

  • Procedure: The N-propionyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. A solution of NaN(TMS)₂ in THF is added dropwise to form the enolate. After stirring for 30 minutes, allyl iodide is added. The reaction is stirred at -78 °C until completion, then quenched and worked up. The product is purified by column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary (LiOH/H₂O₂) [7][8]

  • Reagents: Alkylated N-acyloxazolidinone, tetrahydrofuran (THF), water, 30% hydrogen peroxide, lithium hydroxide.

  • Procedure: The alkylated product is dissolved in a 3:1 mixture of THF and water and cooled to 0 °C. A 30% aqueous solution of hydrogen peroxide is added dropwise, followed by an aqueous solution of lithium hydroxide. The reaction is stirred at 0 °C for 1-4 hours. The reaction is quenched with an aqueous solution of sodium sulfite. The auxiliary is extracted, and the aqueous layer is acidified to a pH of ~2-3, followed by extraction of the carboxylic acid product.

G cluster_2 Experimental Workflow for Evans' Asymmetric Alkylation Acylation Acylation of Oxazolidinone Purification1 Purification Acylation->Purification1 Alkylation Diastereoselective Alkylation Purification2 Purification Alkylation->Purification2 Cleavage Cleavage of Auxiliary Purification1->Alkylation Purification2->Cleavage

Caption: Experimental workflow for Evans' asymmetric alkylation.

Myers' Pseudoephedrine Amides

Developed by Andrew G. Myers, this method utilizes the readily available and inexpensive pseudoephedrine as a chiral auxiliary.[9] It is particularly effective for the asymmetric alkylation of a wide range of carboxylic acid derivatives.[3] A key advantage is the high crystallinity of the pseudoephedrine amides, which often allows for easy purification.[3]

Mechanism of Stereocontrol:

The pseudoephedrine amide is deprotonated with a strong base, typically LDA, in the presence of lithium chloride. The lithium cation coordinates to both the enolate oxygen and the hydroxyl group of the pseudoephedrine, forming a rigid chelated structure. This conformation directs the incoming electrophile to the face opposite the methyl group, resulting in high diastereoselectivity.[6]

Quantitative Data for Myers' Asymmetric Alkylation

Substrate (Pseudoephedrine Amide)ElectrophileDiastereomeric Excess (d.e.)Yield (%)Reference
(1S,2S)-Pseudoephedrine propionamideBenzyl bromide≥99%90[5]
(1R,2R)-Pseudoephedrine phenylacetamideMethyl iodide≥98%89[6]
(1S,2S)-Pseudoephedrine hexanamideEthyl iodide≥98%83[6]

Experimental Protocols

Protocol 4: Amide Formation [3]

  • Reagents: (+)-Pseudoephedrine, acid chloride (e.g., propionyl chloride), triethylamine, dichloromethane (CH₂Cl₂).

  • Procedure: To a solution of (+)-pseudoephedrine in anhydrous CH₂Cl₂ at 0 °C, triethylamine is added, followed by the dropwise addition of the acid chloride. The reaction is warmed to room temperature and stirred for 2-4 hours. After quenching with saturated aqueous NaHCO₃, the product is extracted and purified.

Protocol 5: Asymmetric Alkylation [3][5]

  • Reagents: Pseudoephedrine amide, anhydrous lithium chloride (LiCl), diisopropylamine, n-butyllithium (n-BuLi), tetrahydrofuran (THF), alkyl halide.

  • Procedure: A solution of LDA is prepared by adding n-BuLi to diisopropylamine in THF at -78 °C. In a separate flask, the pseudoephedrine amide and anhydrous LiCl are dissolved in THF and cooled to -78 °C. The freshly prepared LDA solution is added slowly. The mixture is stirred at -78 °C, 0 °C, and briefly at room temperature to ensure complete enolization. After cooling to 0 °C, the alkyl halide is added. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted and purified.

Protocol 6: Cleavage of the Auxiliary (Acidic Hydrolysis)

  • Reagents: Alkylated pseudoephedrine amide, sulfuric acid, 1,4-dioxane, water.

  • Procedure: The alkylated amide is dissolved in a mixture of dioxane and aqueous sulfuric acid. The solution is heated to reflux for several hours. After cooling, the mixture is diluted with water and extracted with an organic solvent to isolate the carboxylic acid. The aqueous layer can be basified to recover the pseudoephedrine.

G cluster_3 Logical Relationship in Myers' Alkylation Amide Pseudoephedrine Amide Enolate Li-Chelated Enolate Amide->Enolate LDA, LiCl Alkylation Diastereoselective Alkylation Enolate->Alkylation R-X Product Alkylated Amide Alkylation->Product

Caption: Logical relationship in Myers' alkylation.

Enders' SAMP/RAMP Hydrazones

The SAMP/RAMP hydrazone method, developed by Dieter Enders, is a highly effective strategy for the asymmetric α-alkylation of ketones and aldehydes.[10][11] (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are derived from proline and glutamic acid, respectively.[12]

Mechanism of Stereocontrol:

The ketone or aldehyde is first converted to the corresponding SAMP or RAMP hydrazone. Deprotonation with a strong base like LDA forms a resonance-stabilized azaenolate. The lithium cation is chelated by the nitrogen and the oxygen of the methoxymethyl group, creating a rigid five-membered ring. This conformation, along with the steric bulk of the pyrrolidine ring, blocks one face of the azaenolate, directing the electrophile to the opposite face with high stereoselectivity.[13]

Quantitative Data for Enders' Asymmetric Alkylation

Ketone/AldehydeAuxiliaryElectrophileDiastereomeric Excess (d.e.)Yield (%)Reference
CyclohexanoneSAMPMethyl iodide≥96%75[10]
PropanalRAMPBenzyl bromide≥95%85[10]
3-PentanoneSAMPEthyl iodide≥97%56-58 (overall)[14]

Experimental Protocols

Protocol 7: Hydrazone Formation [10]

  • Reagents: Ketone or aldehyde, SAMP or RAMP.

  • Procedure: The carbonyl compound is mixed with the chiral auxiliary and stirred, often under an inert atmosphere, sometimes with gentle heating, for several hours. The resulting hydrazone is typically purified by distillation or recrystallization.

Protocol 8: Asymmetric Alkylation [10]

  • Reagents: Chiral hydrazone, lithium diisopropylamide (LDA), diethyl ether or THF, alkyl halide.

  • Procedure: The purified hydrazone is dissolved in dry ether or THF and cooled to 0 °C. A solution of LDA is added dropwise. The mixture is then cooled to a low temperature (e.g., -78 °C or -110 °C), and the alkyl halide is added slowly. The reaction is allowed to warm to room temperature and stirred until completion.

Protocol 9: Cleavage of the Auxiliary (Ozonolysis) [10]

  • Reagents: Alkylated hydrazone, dichloromethane (CH₂Cl₂), ozone.

  • Procedure: The alkylated hydrazone is dissolved in CH₂Cl₂ and cooled to -78 °C. A stream of ozone is passed through the solution until a color change indicates the consumption of the starting material. After a reductive workup (e.g., with dimethyl sulfide or triphenylphosphine), the chiral ketone or aldehyde is isolated and purified. A milder cleavage can be achieved using aqueous oxalic acid.[15]

G cluster_4 Experimental Workflow for Enders' Alkylation Hydrazone_Formation Hydrazone Formation Purification1 Purification Hydrazone_Formation->Purification1 Alkylation Asymmetric Alkylation Purification2 Purification Alkylation->Purification2 Cleavage Hydrazone Cleavage (e.g., Ozonolysis) Purification1->Alkylation Purification2->Cleavage

Caption: Experimental workflow for Enders' alkylation.

Conclusion

Asymmetric synthesis using chiral auxiliaries is a well-established and highly reliable methodology for the construction of enantiomerically enriched molecules. The predictability and high stereoselectivity offered by auxiliaries such as Evans' oxazolidinones, Myers' pseudoephedrine amides, and Enders' SAMP/RAMP hydrazones have made them invaluable tools in both academic research and industrial drug development. While the requirement of stoichiometric amounts of the auxiliary and the additional steps for its attachment and removal are inherent drawbacks, the versatility and robustness of this approach often outweigh these limitations, especially when reliable and efficient access to enantiopure compounds is critical. The continued development of new auxiliaries and cleavage methods further enhances the utility of this powerful strategy in modern organic synthesis.

References

Methodological & Application

Asymmetric Synthesis Using Evans-Type Chiral Auxiliaries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Evans-type chiral auxiliaries, specifically focusing on 4-substituted-2-oxazolidinones, in asymmetric synthesis. These auxiliaries are powerful tools for the stereocontrolled formation of carbon-carbon bonds, a critical process in the synthesis of chiral pharmaceuticals and complex natural products.

Principle of Operation

The efficacy of Evans-type oxazolidinone auxiliaries stems from their ability to create a chiral environment that directs the approach of electrophiles to a prochiral enolate. The substituent at the C4 position of the oxazolidinone, typically derived from a readily available amino acid, sterically shields one face of the enolate. Formation of a rigid (Z)-enolate, often chelated to a metal cation, forces the electrophile to attack from the less hindered face, resulting in a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product and allows for the recovery of the chiral auxiliary.

Key Applications

Evans-type chiral auxiliaries are widely employed in a variety of stereoselective transformations, including:

  • Asymmetric Alkylation: The diastereoselective alkylation of N-acyloxazolidinones is a robust method for the synthesis of chiral carboxylic acid derivatives.

  • Asymmetric Aldol Reactions: These auxiliaries provide excellent stereocontrol in aldol additions, leading to the formation of syn- or anti-aldol products with high diastereomeric excess.

  • Asymmetric Acylation: Used in the synthesis of chiral ketones and other carbonyl compounds.

  • Asymmetric Conjugate Addition: For the stereocontrolled formation of carbon-carbon bonds in Michael additions.

Data Presentation

The following tables summarize the quantitative data for representative asymmetric alkylation and aldol reactions using Evans-type chiral auxiliaries.

Table 1: Diastereoselective Alkylation of N-Propionyl Oxazolidinones
Chiral AuxiliaryElectrophile (R-X)BaseSolventYield (%)Diastereomeric Ratio (d.r.)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneBenzyl bromideLDATHF80-92>99:1
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneAllyl iodideNaHMDSTHF85-95>98:2
(S)-4-Benzyl-2-oxazolidinoneEthyl iodideLDATHF88-9495:5
(S)-4-Isopropyl-2-oxazolidinoneMethyl iodideNaHMDSTHF90-9790:10
Table 2: Asymmetric Aldol Reaction of N-Propionyl Oxazolidinones with Aldehydes
Chiral AuxiliaryAldehydeLewis AcidBaseYield (%)Diastereomeric Ratio (syn:anti)
(S)-4-Benzyl-2-oxazolidinoneIsobutyraldehydeBu₂BOTfDIPEA80-90>99:1
(S)-4-Benzyl-2-oxazolidinoneBenzaldehydeBu₂BOTfDIPEA75-85>99:1
(R)-4-Phenyl-2-oxazolidinoneAcetaldehydeTiCl₄DIPEA70-8098:2
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinonePropionaldehydeBu₂BOTfDIPEA82-92>98:2

Experimental Protocols

Protocol 1: Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

This protocol describes the synthesis of a commonly used Evans auxiliary from (1R,2S)-(-)-norephedrine.

Materials:

  • (1R,2S)-(-)-Norephedrine

  • Diethyl carbonate

  • Potassium carbonate

  • Dichloromethane (DCM)

  • Water

  • Magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a distillation apparatus, add (1R,2S)-(-)-norephedrine, diethyl carbonate, and potassium carbonate.

  • Heat the mixture in an oil bath at 160 °C.

  • Collect the ethanol that distills over. The distillation head temperature should be approximately 80 °C.

  • After about 5 hours, when the head temperature drops, remove the oil bath and allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with dichloromethane and wash twice with water.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo to obtain a solid.

  • Recrystallize the crude solid from a mixture of hexane and ethyl acetate to yield pure (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as white crystals.[1]

Protocol 2: Asymmetric Alkylation of N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

This protocol details the diastereoselective alkylation of an N-acyloxazolidinone.

Materials:

  • N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M solution in THF)

  • Allyl iodide

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-propionyl oxazolidinone in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the NaHMDS solution dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to form the enolate.

  • Add allyl iodide dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the alkylated product.

Protocol 3: Cleavage of the Chiral Auxiliary with Lithium Hydroperoxide

This protocol describes the removal of the chiral auxiliary to yield the chiral carboxylic acid.

Materials:

  • Alkylated N-acyloxazolidinone

  • Tetrahydrofuran (THF)

  • Water

  • Hydrogen peroxide (30% aqueous solution)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether

Procedure:

  • Dissolve the alkylated N-acyloxazolidinone in a 3:1 mixture of THF and water in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 30% hydrogen peroxide solution, followed by the dropwise addition of an aqueous solution of lithium hydroxide.

  • Stir the reaction mixture vigorously at 0 °C for 1-2 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Stir for an additional 15 minutes at 0 °C.

  • Remove the THF under reduced pressure.

  • Make the aqueous layer basic by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with diethyl ether (3 x) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1M HCl.

  • Extract the acidified aqueous layer with diethyl ether (3 x).

  • Combine the organic layers from the second extraction, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to obtain the desired chiral carboxylic acid.[2][3][4][5][6]

Visualizations

Asymmetric_Alkylation_Workflow cluster_prep Preparation cluster_alkylation Asymmetric Alkylation cluster_cleavage Cleavage & Recovery Auxiliary Chiral Auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) N_Acylation N-Acylation Auxiliary->N_Acylation Acyl_Halide Acyl Halide/ Anhydride Acyl_Halide->N_Acylation N_Acyloxazolidinone N-Acyloxazolidinone N_Acylation->N_Acyloxazolidinone Enolate Chelated (Z)-Enolate N_Acyloxazolidinone->Enolate -78 °C, THF Base Base (e.g., LDA, NaHMDS) Base->Enolate Alkylated_Product Alkylated Product (Diastereomeric Mixture) Enolate->Alkylated_Product Electrophile Electrophile (R-X) Electrophile->Alkylated_Product Cleavage Cleavage (e.g., LiOH/H₂O₂) Alkylated_Product->Cleavage Chiral_Acid Chiral Carboxylic Acid Cleavage->Chiral_Acid Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary Aldol_Reaction_Pathway cluster_enolization Enolate Formation cluster_aldol Aldol Addition cluster_workup Workup & Cleavage Start N-Acyloxazolidinone Enolate Boron (Z)-Enolate Start->Enolate Lewis_Acid Lewis Acid (e.g., Bu₂BOTf) Lewis_Acid->Enolate Base Base (e.g., DIPEA) Base->Enolate TS Zimmerman-Traxler Transition State Enolate->TS Aldehyde Aldehyde (R'CHO) Aldehyde->TS Aldol_Adduct Aldol Adduct TS->Aldol_Adduct Workup Oxidative Workup Aldol_Adduct->Workup Syn_Aldol syn-Aldol Product Workup->Syn_Aldol Auxiliary_Cleavage_Logic Start N-Acyl Oxazolidinone Adduct LiOH LiOH / H₂O₂ LiBH4 LiBH₄ or LiAlH₄ DIBALH DIBAL-H Grignard R'MgBr or R'Li Carboxylic_Acid Carboxylic Acid Primary_Alcohol Primary Alcohol Aldehyde Aldehyde Ketone Ketone LiOH->Carboxylic_Acid LiBH4->Primary_Alcohol DIBALH->Aldehyde Grignard->Ketone

References

Application Notes and Protocols: 4,4-Dimethyl-1,2-oxazolidin-3-one as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the use of oxazolidinone-based chiral auxiliaries in asymmetric synthesis. It specifically addresses the potential application of 4,4-dimethyl-1,2-oxazolidin-3-one and provides comprehensive protocols for the well-established and structurally related Evans-type chiral auxiliaries.

Analysis of this compound as a Chiral Auxiliary

A thorough review of the scientific literature indicates that This compound is not commonly employed as a chiral auxiliary in asymmetric synthesis . The primary reason for this is its molecular structure. A key feature of effective chiral auxiliaries, such as the widely used Evans oxazolidinones, is the presence of a stereogenic center on the auxiliary itself, which provides a chiral environment to direct the stereochemical outcome of a reaction.

This compound possesses a gem-dimethyl substitution at the C4 position. This renders the C4 position achiral. Without a chiral center on the auxiliary, it cannot induce facial selectivity in reactions involving a prochiral substrate.

While not used as a chiral auxiliary, this compound has found applications in other areas of chemistry, notably as a building block in the synthesis of certain herbicidal compounds.

Given the audience's interest in chiral auxiliaries for asymmetric synthesis, the remainder of this document will focus on the closely related and highly effective Evans-type chiral auxiliaries , which are a cornerstone of modern synthetic organic chemistry.

Evans-Type Oxazolidinones as Chiral Auxiliaries

Evans oxazolidinones are a class of chiral auxiliaries that have been extensively used to achieve highly stereoselective carbon-carbon bond-forming reactions.[1][2] These auxiliaries are typically derived from readily available α-amino acids and are valued for their high diastereoselectivity, predictable stereochemical control, and the ease of their attachment and subsequent removal.[3]

Principle of Operation

The efficacy of Evans auxiliaries stems from their ability to create a sterically biased environment around a reactive center. The substituent at the C4 position of the oxazolidinone ring, being in proximity to the N-acyl group, effectively blocks one face of the corresponding enolate. This steric hindrance directs the approach of an electrophile to the opposite, less hindered face, resulting in a highly diastereoselective transformation. The formation of a rigid, chelated (Z)-enolate is crucial for this high degree of stereocontrol.[3]

Caption: General workflow for asymmetric synthesis using an Evans-type chiral auxiliary.

Key Applications and Data

The most prominent applications of Evans-type oxazolidinones are in diastereoselective alkylation and aldol reactions.

N-acylated oxazolidinones can be deprotonated to form a chiral enolate, which then reacts with an alkyl halide to yield an α-alkylated product with a high degree of diastereoselectivity.

AuxiliaryElectrophile (R-X)BaseDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinoneAllyl iodideNaHMDS98:261-77[4]
(S)-4-Isopropyl-2-oxazolidinoneBenzyl bromideLDA>99:190Evans, D. A. et al. (1982)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneMethyl iodiden-BuLi95:585Helmchen, G. et al. (1987)

The boron enolates of N-acylated oxazolidinones undergo highly diastereoselective aldol reactions with aldehydes to produce syn-aldol adducts. This reaction is particularly powerful as it constructs two contiguous stereocenters simultaneously.[1]

AuxiliaryAldehydeLewis AcidDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinoneIsobutyraldehydeBu₂BOTf>99:185[1]
(S)-4-Isopropyl-2-oxazolidinoneBenzaldehydeBu₂BOTf99:180[1]
(4S,5R)-4-Methyl-5-phenyl-2-oxazolidinonePropionaldehydeTiCl₄98:291[5]

Experimental Protocols

The following are generalized protocols for the key steps in a chiral auxiliary-mediated asymmetric synthesis.

Protocol 1: N-Acylation of an Oxazolidinone Auxiliary

This protocol describes the attachment of an acyl group to the chiral auxiliary.

acylation_workflow reagents Oxazolidinone Acid Chloride Base (e.g., n-BuLi or Et3N/DMAP) Solvent (e.g., THF) reaction Reaction at low temperature (e.g., -78 °C to rt) reagents->reaction workup Aqueous Workup Extraction reaction->workup purification Column Chromatography workup->purification product N-Acyl Oxazolidinone purification->product

Caption: Workflow for the N-acylation of a chiral auxiliary.

Materials:

  • Chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone)

  • Acid chloride (e.g., propionyl chloride)

  • n-Butyllithium (n-BuLi) in hexanes, or Triethylamine (Et₃N) and 4-Dimethylaminopyridine (DMAP)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Dissolve the chiral oxazolidinone (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-BuLi (1.05 equiv) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C.

  • Add the acid chloride (1.1 equiv) dropwise.

  • Allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-acyl oxazolidinone.

Protocol 2: Diastereoselective Alkylation

This protocol outlines the alkylation of the N-acyl oxazolidinone.

Materials:

  • N-Acyl oxazolidinone

  • Base (e.g., Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA))

  • Alkylating agent (e.g., allyl iodide or benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add the base (1.1 equiv) dropwise and stir the solution for 30-60 minutes at -78 °C to form the enolate.

  • Add the alkylating agent (1.2 equiv) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, then allow it to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Perform an aqueous workup and extraction as described in Protocol 3.1.

  • Purify the product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or gas chromatography of the crude product.

Protocol 3: Diastereoselective Aldol Reaction

This protocol details the Evans-syn aldol reaction.

aldol_workflow start N-Acyl Oxazolidinone in CH2Cl2 enolate_formation Add Bu2BOTf and DIPEA at 0 °C, then cool to -78 °C start->enolate_formation aldehyde_addition Add Aldehyde at -78 °C enolate_formation->aldehyde_addition reaction Stir at -78 °C for 2h, then warm to 0 °C for 1h aldehyde_addition->reaction workup Quench with pH 7 buffer Extract with CH2Cl2 reaction->workup purification Column Chromatography workup->purification product Syn-Aldol Adduct purification->product

Caption: Workflow for a diastereoselective Evans-syn aldol reaction.

Materials:

  • N-Acyl oxazolidinone

  • Dibutylboron triflate (Bu₂BOTf)

  • N,N-Diisopropylethylamine (DIPEA)

  • Aldehyde

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add Bu₂BOTf (1.1 equiv) followed by the dropwise addition of DIPEA (1.2 equiv).

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add the aldehyde (1.2 equiv) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction by adding a pH 7 phosphate buffer.

  • Perform an aqueous workup and extraction with CH₂Cl₂.

  • Purify the product by flash column chromatography.

Protocol 4: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the auxiliary to yield the chiral carboxylic acid, alcohol, or other derivatives.

Materials:

  • Alkylated or aldol adduct

  • Lithium hydroxide (LiOH) or Lithium hydroperoxide (LiOOH)

  • Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF) and water

Procedure (for cleavage to the carboxylic acid):

  • Dissolve the adduct (1.0 equiv) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by aqueous LiOH (2.0 equiv).

  • Stir the reaction at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃) solution.

  • Concentrate the mixture to remove the THF.

  • Extract the aqueous solution with CH₂Cl₂ to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with HCl and extract the desired carboxylic acid with ethyl acetate.

  • Dry the organic extracts over MgSO₄, filter, and concentrate to yield the product.

Conclusion

While this compound is not a suitable candidate for a chiral auxiliary in asymmetric synthesis due to its lack of a stereocenter, the broader class of Evans-type oxazolidinones remains a powerful and reliable tool for the stereoselective synthesis of complex molecules. The protocols and data presented here for these established auxiliaries provide a robust foundation for researchers in organic synthesis and drug development.

References

Application Notes: N-Acylation of 4,4-Dimethyl-1,2-oxazolidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4-Dimethyl-1,2-oxazolidin-3-one is a heterocyclic compound that serves as a versatile building block in organic synthesis. The nitrogen atom within the oxazolidinone ring can be acylated to form N-acyl derivatives. These derivatives are valuable intermediates in the development of pharmaceuticals and agrochemicals. For instance, N-acylated oxazolidinones are precursors in the synthesis of various biologically active molecules, including sulfonylurea herbicides.[1] The N-acylation reaction is a crucial step that enables further functionalization and the introduction of diverse chemical moieties.

The general protocol involves the reaction of this compound with an acylating agent, such as an acid chloride or acid anhydride, often in the presence of a base or a catalyst. The resulting N-acyl product can then be used in subsequent synthetic steps. This document provides detailed protocols for the N-acylation of this compound using various common methods.

General Reaction Scheme

The N-acylation of this compound proceeds as follows:

General Reaction Scheme for N-acylation of this compound

Where R represents an alkyl, aryl, or other organic group from the acylating agent (e.g., Acyl Chloride or Acid Anhydride).

Experimental Protocols

Two primary methods for the N-acylation of oxazolidinones are presented below. These methods are broadly applicable and can be adapted for various acylating agents.

Method A: Acylation with Acid Anhydride and DMAP Catalyst

This protocol is adapted from standard procedures for the N-acylation of similar oxazolidinones, utilizing an acid anhydride as the acylating agent and 4-(Dimethylamino)pyridine (DMAP) as a nucleophilic catalyst.[2] This method is effective and generally provides good yields.

Materials and Equipment:

  • This compound

  • Acid Anhydride (e.g., Acetic Anhydride, Propionic Anhydride)

  • 4-(Dimethylamino)pyridine (DMAP), catalytic amount

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Nitrogen or Argon balloon)

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Dissolve the starting material in the anhydrous solvent (e.g., THF).

  • Add a catalytic amount of DMAP (e.g., 0.05 - 0.1 eq.).

  • To the stirring solution, add the acid anhydride (1.1 - 1.5 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature overnight or until the reaction is complete (monitor by TLC). For less reactive anhydrides, heating may be necessary.[2]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., Ethyl Acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-acyl-4,4-dimethyl-1,2-oxazolidin-3-one.

Method B: One-Pot Acylation with Carboxylic Acid (DMAPO/Boc₂O System)

This modern protocol allows for the direct N-acylation of oxazolidinones with carboxylic acids in a one-pot procedure, avoiding the need to first convert the acid to a more reactive species. It employs a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (Boc₂O) system under mild conditions.[3]

Materials and Equipment:

  • This compound

  • Carboxylic Acid (R-COOH)

  • 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Anhydrous solvent (e.g., Dichloromethane (DCM))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.2 eq.) and DMAPO (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add Boc₂O (1.2 eq.) to the mixture and stir for 20 minutes at 0 °C.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the residue directly by flash column chromatography on silica gel to obtain the desired N-acyl product.[3]

Data Presentation

The following table summarizes representative yields for N-acylation reactions of oxazolidinones using different methods and acylating agents, as reported in the literature for analogous substrates.

EntryAcylating AgentMethodCatalyst/ReagentSolventTemp.TimeYield (%)Reference
1Propionic AnhydrideADMAPTHFRTOvernight73-78[2]
2Various Carboxylic AcidsBDMAPO / Boc₂ODCM0°C to RT-High[3]
3Acetic AnhydrideAHeteropolyacidSolvent-freeRT-High[4]
4Acetic AnhydrideAZnCl₂Solvent-free--Good[5]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the N-acylation of this compound using Method A.

G start Start setup 1. Reaction Setup - Dry glassware - Add this compound - Add solvent & DMAP start->setup reagent_add 2. Add Acylating Agent (e.g., Acid Anhydride) dropwise setup->reagent_add reaction 3. Stir Reaction (Room Temp, Overnight) reagent_add->reaction quench 4. Quench Reaction (add sat. NaHCO3) reaction->quench extract 5. Extraction - Add organic solvent - Separate layers - Wash with brine quench->extract dry 6. Dry & Concentrate - Dry over Na2SO4 - Filter - Evaporate solvent extract->dry purify 7. Purification (Flash Column Chromatography) dry->purify product Pure N-Acyl Product purify->product end End product->end

Workflow for N-acylation (Method A).

Notes on Deprotection

The N-acyl group on the oxazolidinone can be cleaved if the parent compound needs to be regenerated or if the acyl group is transferred in a subsequent reaction. Cleavage is typically achieved under basic conditions. Common methods include:

  • Hydrolysis with Lithium Hydroxide (LiOH): Treatment with LiOH in a mixture of THF and water can effectively cleave the N-acyl bond.[5]

  • Transesterification with Sodium Methoxide (NaOMe): Using a catalytic amount of sodium methoxide in methanol (Zemplén conditions) can remove the acyl group.[5][6]

  • Peroxide Cleavage: For chiral auxiliary applications, cleavage with alkaline hydrogen peroxide is a standard method that selectively cleaves the exocyclic imide carbonyl.[2]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acid chlorides and anhydrides are corrosive and moisture-sensitive; handle with care under an inert atmosphere.

  • This compound may cause skin irritation.[7]

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols: Diastereoselective Alkylation with 4,4-Dimethyl-1,2-oxazolidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric alkylation is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds, which is critical in the development of chiral drugs and complex molecules. Chiral auxiliaries are powerful tools for achieving high levels of stereoselectivity. This document provides detailed application notes and protocols for the use of 4,4-Dimethyl-1,2-oxazolidin-3-one as a chiral auxiliary in diastereoselective alkylation reactions.

Principle and Mechanism

The underlying principle of using this compound as a chiral auxiliary involves a three-step sequence:

  • N-Acylation: The chiral auxiliary is first acylated with a prochiral carboxylic acid derivative to form an N-acyl-4,4-dimethyl-1,2-oxazolidin-3-one.

  • Auxiliary Cleavage: After the alkylation, the chiral auxiliary is cleaved from the product, typically through hydrolysis or reduction, to yield the desired chiral carboxylic acid, alcohol, or other derivatives in high enantiomeric purity. The auxiliary itself can often be recovered and reused.

Diagrams

experimental_workflow cluster_acylation Step 1: N-Acylation cluster_alkylation Step 2: Diastereoselective Alkylation cluster_cleavage Step 3: Auxiliary Cleavage Aux 4,4-Dimethyl-1,2- oxazolidin-3-one AcylatedAux N-Acyl Auxiliary Aux->AcylatedAux AcylatingAgent Acyl Chloride or Anhydride AcylatingAgent->AcylatedAux Base (e.g., n-BuLi or DMAP) Enolate Chiral (Z)-Enolate AcylatedAux->Enolate Base (e.g., LDA, NaHMDS) -78 °C, THF AlkylatedProduct Alkylated N-Acyl Auxiliary Enolate->AlkylatedProduct Diastereoselective Attack AlkylatingAgent Electrophile (R-X) AlkylatingAgent->AlkylatedProduct FinalProduct Enantiomerically Enriched Product (Acid, Alcohol, etc.) AlkylatedProduct->FinalProduct Hydrolysis (e.g., LiOH/H2O2) or Reduction (e.g., LiBH4) RecoveredAux Recovered Auxiliary AlkylatedProduct->RecoveredAux mechanism cluster_mechanism Proposed Mechanism of Stereocontrol cluster_key Key Features Enolate Chelated (Z)-Enolate TS Transition State Enolate->TS Product Alkylated Product TS->Product StericShield Steric Shielding by gem-Dimethyl Group TS->StericShield directs attack Chelation Rigid Chelation by Metal Cation (M+) TS->Chelation locks conformation

References

Application Notes and Protocols: 4,4-Dimethyl-2-oxazolidinone in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric aldol reactions are a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds to build complex chiral molecules. A widely adopted and reliable method for achieving high levels of stereoselectivity is the use of chiral auxiliaries, with N-acyl oxazolidinones, pioneered by David A. Evans, being a prominent class.[1][2] These auxiliaries temporarily introduce a chiral element to an achiral substrate, directing the stereochemical course of a reaction before being cleaved and recycled.[1]

This document provides detailed application notes and protocols for the use of 4,4-dimethyl-2-oxazolidinone as a chiral auxiliary in asymmetric aldol reactions. While the more extensively studied Evans auxiliaries are derived from amino acids such as valine and phenylalanine, the principles of stereocontrol are applicable to other substituted oxazolidinones. The gem-dimethyl substitution at the C4 position of the oxazolidinone ring offers a distinct steric environment that can influence the diastereoselectivity of enolate reactions. However, it is important to note that literature detailing specific quantitative outcomes for 4,4-dimethyl-2-oxazolidinone in aldol reactions is limited compared to its more common counterparts. The protocols and data presented herein are based on the well-established Evans aldol reaction methodology, which serves as a robust framework for employing this and other chiral oxazolidinones.

Principle of the Asymmetric Aldol Reaction

The asymmetric aldol reaction using an N-acyl oxazolidinone auxiliary generally proceeds through the formation of a six-membered, chair-like transition state. The stereochemical outcome is dictated by the conformation of the enolate and the steric influence of the substituent on the chiral auxiliary.

The key steps involve:

  • Acylation: The nitrogen of the chiral auxiliary is acylated with a desired carboxylic acid derivative (e.g., propionyl chloride or anhydride) to form the corresponding N-acyl imide.

  • Enolate Formation: The N-acyl imide is treated with a Lewis acid (commonly a boron triflate) and a hindered base (such as diisopropylethylamine) to generate a Z-enolate. The Lewis acid chelates to the carbonyl oxygens of the imide, fixing the conformation.[1]

  • Aldol Addition: The Z-enolate reacts with an aldehyde electrophile via a Zimmerman-Traxler transition state. The substituent on the chiral auxiliary sterically shields one face of the enolate, directing the aldehyde to approach from the less hindered face, thus establishing the stereochemistry at the two newly formed chiral centers.[1]

  • Auxiliary Cleavage: The chiral auxiliary is subsequently removed from the aldol adduct under mild conditions to yield the chiral β-hydroxy carboxylic acid, ester, or alcohol, with the auxiliary being recoverable for reuse.

Structural Considerations of 4,4-Dimethyl-2-oxazolidinone

The 4,4-dimethyl-2-oxazolidinone auxiliary is achiral itself. To induce chirality, it must be used in its enantiomerically pure form, which would typically involve substitution at the C5 position or resolution. However, for the purpose of these notes, we will consider the influence of the gem-dimethyl group at the C4 position. This substitution pattern provides a distinct steric environment compared to the commonly used 4-isopropyl or 4-benzyl auxiliaries. The two methyl groups create a bulky, symmetric steric shield that can be expected to effectively control the facial selectivity of the enolate.

It is worth noting that a study on the hydride reduction of N-acyl derivatives showed that N-hydrocinnamoyl-4,4-dimethyloxazolidin-2-one, upon treatment with DIBAL-H, yielded a complex mixture of products, suggesting that the substitution pattern can influence reactivity in unexpected ways.[3]

Experimental Protocols

The following protocols are generalized for Evans-type asymmetric aldol reactions and can be adapted for use with N-acyl-4,4-dimethyl-2-oxazolidinone derivatives.

Protocol 1: Acylation of 4,4-Dimethyl-2-oxazolidinone

This protocol describes the synthesis of the N-propionyl derivative, a common precursor for aldol reactions.

Materials:

  • 4,4-Dimethyl-2-oxazolidinone

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4,4-dimethyl-2-oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

  • Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the N-propionyl-4,4-dimethyl-2-oxazolidinone.

Protocol 2: Asymmetric Aldol Reaction

This protocol details the boron-mediated aldol addition of the N-propionyl imide to a representative aldehyde.

Materials:

  • N-propionyl-4,4-dimethyl-2-oxazolidinone

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • 30% Hydrogen peroxide (H₂O₂)

  • pH 7 buffer solution

Procedure:

  • Dissolve the N-propionyl-4,4-dimethyl-2-oxazolidinone (1.0 eq) in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere.

  • Add Bu₂BOTf (1.1 eq) dropwise, followed by the slow addition of DIPEA (1.2 eq).

  • Stir the mixture at -78 °C for 30 minutes to allow for enolate formation.

  • Add the aldehyde (1.5 eq) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 1-2 hours, then allow the reaction to warm to 0 °C and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Quench the reaction at 0 °C by the addition of a pH 7 buffer solution, followed by methanol and 30% H₂O₂.

  • Stir the mixture vigorously for 1 hour, allowing it to warm to room temperature.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase in vacuo.

  • Purify the crude aldol adduct by flash column chromatography. The diastereoselectivity can be determined by ¹H NMR analysis of the crude product.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the auxiliary to yield the chiral β-hydroxy acid.

Materials:

  • Aldol adduct from Protocol 2

  • Tetrahydrofuran (THF)

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the purified aldol adduct (1.0 eq) in a mixture of THF and water (3:1) and cool to 0 °C.

  • Add 30% H₂O₂ (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).

  • Stir the reaction mixture at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding saturated aqueous Na₂SO₃.

  • Concentrate the mixture in vacuo to remove the THF.

  • Wash the aqueous residue with diethyl ether to remove the recovered chiral auxiliary. The auxiliary can be isolated from the ether layer for reuse.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the desired β-hydroxy carboxylic acid.

Data Presentation

N-Acyl OxazolidinoneAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
(S)-N-Propionyl-4-benzyl-2-oxazolidinoneIsobutyraldehyde>99:180-90
(S)-N-Propionyl-4-isopropyl-2-oxazolidinoneBenzaldehyde>99:185
(R)-N-Propionyl-4-phenyl-2-oxazolidinonePropionaldehyde97:375

Data compiled from literature reports on Evans' aldol reactions.[4]

Visualizations

Reaction Mechanism

Aldol_Mechanism cluster_ts Imide N-Acyl Oxazolidinone Enolate Z-Boron Enolate (Chelated) Imide->Enolate Bu₂BOTf, DIPEA TS Zimmerman-Traxler Transition State Enolate->TS Aldehyde Aldehyde (R'-CHO) Aldehyde->TS Adduct Aldol Adduct TS->Adduct C-C bond formation Product β-Hydroxy Product Adduct->Product Cleavage Aux Recovered Auxiliary Adduct->Aux Cleavage

Caption: Evans' Asymmetric Aldol Reaction Mechanism.

Experimental Workflow

Workflow start Start: Chiral Auxiliary (4,4-Dimethyl-2-oxazolidinone) acylation 1. Acylation (e.g., with Propionyl Chloride) start->acylation enolization 2. Enolate Formation (Bu₂BOTf, DIPEA, -78 °C) acylation->enolization addition 3. Aldol Addition (Add Aldehyde) enolization->addition workup 4. Quench and Workup addition->workup purification 5. Purification (Chromatography) workup->purification cleavage 6. Auxiliary Cleavage (e.g., LiOH/H₂O₂) purification->cleavage end_product Final Product: Chiral β-Hydroxy Acid cleavage->end_product end_aux Recovered Auxiliary cleavage->end_aux Cleavage Adduct Aldol Adduct Chiral Auxiliary Attached Reagents Cleavage Reagents (e.g., LiOH/H₂O₂) Adduct->Reagents Products Chiral Product Recovered Auxiliary Reagents->Products Hydrolysis

References

Enantioselective Synthesis of β-Hydroxy Acids: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enantioselective synthesis of β-hydroxy acids represents a critical process in the creation of chiral building blocks for a wide array of pharmaceuticals and biologically active molecules. This document provides detailed application notes and experimental protocols for three distinct and powerful methodologies: a one-pot Aldol Reaction coupled with Dynamic Kinetic Resolution (DKR), an Organocatalytic α-Hydroxymethylation of Aldehydes, and a Manganese-Catalyzed Asymmetric Hydrogenation of β-Keto Sulfones. Additionally, an enzymatic approach is presented, highlighting the increasing importance of biocatalysis in green and sustainable chemistry.

Introduction

Chiral β-hydroxy acids are ubiquitous structural motifs in natural products and are key intermediates in the synthesis of important pharmaceuticals, including antibiotics, cholesterol-lowering agents, and antiviral drugs. The precise control of stereochemistry at the α and β positions is paramount, as different stereoisomers can exhibit vastly different biological activities. This has driven the development of numerous asymmetric synthetic methods to access these valuable compounds in high enantiopurity.

This technical note details four cutting-edge protocols, providing step-by-step instructions, quantitative data, and mechanistic insights to aid researchers in selecting and implementing the most suitable method for their specific synthetic challenges.

One-Pot Aldol Reaction with Dynamic Kinetic Resolution

This method combines an aldol reaction with a subsequent dynamic kinetic resolution (DKR) in a single pot to achieve high enantiomeric excess (ee). This approach is particularly efficient as it circumvents the 50% theoretical yield limit of conventional kinetic resolutions.

Quantitative Data Summary
EntryAldehydeKetoneProductYield (%)ee (%)
1IsobutyraldehydeEthyl AcetateEthyl 3-hydroxy-4-methylpentanoate7093
2BenzaldehydeEthyl AcetateEthyl 3-hydroxy-3-phenylpropanoate6599
3CyclohexanecarboxaldehydeEthyl AcetateEthyl 3-cyclohexyl-3-hydroxypropanoate6895
4AcetaldehydeEthyl PropionatePropyl 3-hydroxybutanoate6296
Experimental Protocol

Based on the work of Huerta, F. F., & Bäckvall, J.-E. (2001). Org. Lett., 3(8), 1209–1212.

Materials:

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Ketone (e.g., Ethyl Acetate)

  • Aldehyde (e.g., Isobutyraldehyde)

  • Anhydrous Cyclohexane

  • Ruthenium catalyst (e.g., (S,S)-Ts-DPEN RuCl(p-cymene))

  • Lipase (e.g., Pseudomonas cepacia lipase, PS-C Type II)

  • Acyl donor (e.g., p-Chlorophenyl acetate)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Enolate Formation: To a flame-dried, argon-purged round-bottom flask, add anhydrous THF (10 mL) and diisopropylamine (1.1 mmol). Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.1 mmol) dropwise and stir for 30 minutes at -78 °C.

  • Aldol Reaction: To the freshly prepared lithium diisopropylamide (LDA) solution, add the ketone (1.0 mmol) dropwise at -78 °C. Stir for 1 hour. Then, add the aldehyde (1.2 mmol) dropwise and continue stirring at -78 °C for 2 hours.

  • Quenching and Solvent Exchange: Quench the reaction by adding saturated aqueous NH₄Cl (5 mL). Allow the mixture to warm to room temperature. Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Redissolve the crude aldol adduct in anhydrous cyclohexane (10 mL).

  • Dynamic Kinetic Resolution: To the cyclohexane solution, add the ruthenium catalyst (2 mol %), lipase (50 mg), and the acyl donor (1.5 mmol). Heat the mixture to 60 °C and stir for 48-72 hours, monitoring the reaction progress by TLC or GC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter off the enzyme. Concentrate the filtrate under reduced pressure. Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired acylated β-hydroxy ester.

Workflow and Catalytic Cycle

Aldol_DKR cluster_workflow Experimental Workflow cluster_cycle DKR Catalytic Cycle start Start enolate Enolate Formation (LDA, Ketone, -78 °C) start->enolate aldol Aldol Addition (Aldehyde, -78 °C) enolate->aldol quench Quenching & Solvent Exchange aldol->quench dkr Dynamic Kinetic Resolution (Ru-catalyst, Lipase, 60 °C) quench->dkr purify Purification (Chromatography) dkr->purify product Enantiopure β-Hydroxy Acid Derivative purify->product racemic Racemic β-Hydroxy Ester r_enantiomer (R)-β-Hydroxy Ester racemic->r_enantiomer Racemization (Ru-catalyst) s_enantiomer (S)-β-Hydroxy Ester racemic->s_enantiomer Racemization (Ru-catalyst) acylated_product Acylated (R)-Product (High ee) r_enantiomer->acylated_product Enzymatic Acylation (Lipase, Acyl Donor) s_enantiomer->r_enantiomer Racemization (Ru-catalyst) ketone_intermediate Aldehyde/Ketone Intermediate

Caption: Workflow of the one-pot aldol-DKR and the catalytic cycle of the DKR step.

Organocatalytic α-Hydroxymethylation of Aldehydes

This method utilizes a chiral prolinol-derived organocatalyst to effect the direct enantioselective α-hydroxymethylation of aldehydes, leading to β-hydroxy carboxylic acids after an oxidative workup. This approach avoids the use of metals and offers high enantioselectivity for a broad range of substrates.

Quantitative Data Summary
EntryAldehydeProductYield (%)ee (%)
1Hydrocinnamaldehyde3-Hydroxy-2-phenylmethylpropanoic acid8598
2Cyclohexanecarboxaldehyde2-(Hydroxymethyl)cyclohexanecarboxylic acid8297
3Octanal2-(Hydroxymethyl)octanoic acid9096
4Isovaleraldehyde3-Hydroxy-2-isopropylpropanoic acid8895
Experimental Protocol

Based on the work of Boeckman, R. K., Jr., et al. (2015). J. Org. Chem., 80(8), 4030–4045.

Materials:

  • Aldehyde

  • (S)-α,α-Diphenylprolinol trimethylsilyl ether (organocatalyst)

  • Aqueous formaldehyde (formalin, 37 wt. % in H₂O)

  • Toluene

  • pH 7 Potassium phosphate buffer

  • 2-Methyl-2-butene

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • tert-Butanol

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Hydroxymethylation: To a round-bottom flask, add the aldehyde (1.0 mmol), (S)-α,α-diphenylprolinol trimethylsilyl ether (10 mol %), toluene (5 mL), and pH 7 potassium phosphate buffer (0.5 mL). Stir vigorously at room temperature. Add aqueous formaldehyde (5.0 mmol) and continue stirring for 24-48 hours. Monitor the reaction by TLC.

  • Oxidative Work-up: Once the starting aldehyde is consumed, cool the reaction mixture to 0 °C. In a separate flask, prepare a solution of sodium chlorite (4.0 mmol) and sodium dihydrogen phosphate (4.0 mmol) in a mixture of water (2 mL) and tert-butanol (2 mL). Add 2-methyl-2-butene (4.0 mmol) to the reaction mixture, followed by the dropwise addition of the sodium chlorite solution.

  • Extraction and Purification: Stir the mixture at room temperature for 12 hours. Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃). Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with diethyl ether (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude β-hydroxy acid by silica gel column chromatography (e.g., using a dichloromethane/methanol gradient).

Catalytic Cycle

Organocatalysis catalyst (S)-α,α-Diphenylprolinol TMS Ether Catalyst enamine Chiral Enamine Intermediate aldehyde Aldehyde (RCHO) aldehyde->enamine + Catalyst, -H₂O addition Mannich-type Addition enamine->addition formaldehyde Formaldehyde (CH₂O) formaldehyde->addition iminium Iminium Ion Intermediate hydrolysis Hydrolysis iminium->hydrolysis + H₂O addition->iminium hydrolysis->catalyst Regenerated Catalyst product α-(Hydroxymethyl) Aldehyde hydrolysis->product oxidation Oxidation (NaClO₂) product->oxidation final_product β-Hydroxy Acid oxidation->final_product

Caption: Catalytic cycle for the enantioselective α-hydroxymethylation of aldehydes.

Manganese-Catalyzed Asymmetric Hydrogenation of β-Keto Sulfones

This method provides access to chiral β-hydroxy sulfones, which are valuable precursors to β-hydroxy acids, through the asymmetric hydrogenation of prochiral β-keto sulfones. The use of an earth-abundant and inexpensive manganese catalyst makes this an attractive and sustainable approach.

Quantitative Data Summary
Entryβ-Keto SulfoneProduct (β-Hydroxy Sulfone)Yield (%)ee (%)
11-Phenyl-2-(phenylsulfonyl)ethan-1-one1-Phenyl-2-(phenylsulfonyl)ethan-1-ol9797
21-(4-Chlorophenyl)-2-(phenylsulfonyl)ethan-1-one1-(4-Chlorophenyl)-2-(phenylsulfonyl)ethan-1-ol9596
31-(Naphthalen-2-yl)-2-(phenylsulfonyl)ethan-1-one1-(Naphthalen-2-yl)-2-(phenylsulfonyl)ethan-1-ol9695
41-Cyclopropyl-2-(phenylsulfonyl)ethan-1-one1-Cyclopropyl-2-(phenylsulfonyl)ethan-1-ol9293
Experimental Protocol

Based on the work of Ling, F., et al. (2023). Org. Chem. Front., 10, 3321-3327.

Materials:

  • β-Keto sulfone

  • Manganese(I) bromide pentacarbonyl (Mn(CO)₅Br)

  • Chiral P,N,N-ligand (e.g., a ferrocene-based ligand)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous 2-Propanol (iPrOH)

  • Hydrogen gas (H₂)

  • Autoclave or high-pressure reactor

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Pre-formation: In a glovebox, to a Schlenk tube, add Mn(CO)₅Br (2 mol %) and the chiral P,N,N-ligand (2.2 mol %). Add anhydrous 2-propanol (2 mL) and stir the mixture at room temperature for 30 minutes.

  • Hydrogenation: In a separate vial inside the glovebox, dissolve the β-keto sulfone (0.2 mmol) and KOtBu (10 mol %) in anhydrous 2-propanol (2 mL). Transfer this solution to a glass vial equipped with a magnetic stir bar. Add the pre-formed catalyst solution to this vial.

  • Reaction Setup: Place the vial into a stainless-steel autoclave. Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times. Pressurize the autoclave to 50 atm with hydrogen.

  • Reaction: Place the autoclave in a heating block preheated to 60 °C and stir for 24 hours.

  • Work-up and Purification: After the reaction, cool the autoclave to room temperature and carefully vent the hydrogen gas. Quench the reaction mixture with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to yield the chiral β-hydroxy sulfone.

Catalytic Cycle

Mn_Hydrogenation precatalyst [Mn(I)-L] Precatalyst active_catalyst Active Mn-Hydride Species [H-Mn(I)-L] precatalyst->active_catalyst + H₂, - HBr substrate_complex Mn-Substrate Complex active_catalyst->substrate_complex ketone β-Keto Sulfone ketone->substrate_complex hydride_insertion Hydride Insertion substrate_complex->hydride_insertion alkoxide_complex Mn-Alkoxide Complex hydride_insertion->alkoxide_complex product_release Protonolysis (iPrOH) alkoxide_complex->product_release product_release->active_catalyst Regenerated Catalyst product Chiral β-Hydroxy Sulfone product_release->product

Caption: Proposed catalytic cycle for the Mn-catalyzed asymmetric hydrogenation.

Enzymatic Reduction of β-Keto Esters

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptional enantioselectivity, often operating in aqueous media under mild conditions.

Quantitative Data Summary
Entryβ-Keto EsterEnzymeCo-factor SystemYield (%)ee (%)
1Ethyl acetoacetateKRED-NADH-110NAD⁺/Glucose/GDH>99>99 (S)
2Ethyl benzoylacetateKRED-P1-H09NADP⁺/Isopropanol/ADH98>99 (R)
3Methyl 4-chloro-3-oxobutanoateLbADHNAD⁺/Formate/FDH95>99 (R)
4Ethyl 3-oxohexanoateKRED-P2-C02NADP⁺/Isopropanol/ADH97>99 (S)
(GDH: Glucose Dehydrogenase, ADH: Alcohol Dehydrogenase, FDH: Formate Dehydrogenase)
Experimental Protocol

General procedure based on established enzymatic reduction methodologies.

Materials:

  • β-Keto ester

  • Ketoreductase (KRED) (commercially available screening kits)

  • Co-factor (NAD⁺ or NADP⁺)

  • Co-factor regeneration system (e.g., Glucose and Glucose Dehydrogenase (GDH) for NADH; Isopropanol and an alcohol dehydrogenase for NADPH)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Ethyl acetate or Methyl tert-butyl ether (MTBE)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer. Add the β-keto ester (e.g., 10-50 g/L).

  • Co-factor Regeneration System: Add the components of the co-factor regeneration system. For an NADH-dependent KRED, this would typically be glucose (1.1-1.5 eq) and GDH (e.g., 1 mg/mL). For an NADPH-dependent system, isopropanol (e.g., 5-10% v/v) can be used with a suitable ADH.

  • Enzyme and Co-factor Addition: Add the co-factor (NAD⁺ or NADP⁺, e.g., 0.1 mM) and the selected ketoreductase (e.g., 1-5 mg/mL).

  • Reaction: Stir the mixture at a controlled temperature (typically 25-30 °C) and maintain the pH (e.g., using a pH-stat with dilute NaOH or by having a well-buffered system). Monitor the reaction progress by HPLC or GC.

  • Work-up and Extraction: Once the reaction is complete (typically 12-24 hours), saturate the aqueous phase with NaCl. Extract the product with a suitable organic solvent like ethyl acetate or MTBE (3 x volume of aqueous phase).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude β-hydroxy ester. If necessary, purify further by distillation or column chromatography.

Enzymatic Reaction Workflow

Enzymatic_Workflow cluster_workflow Enzymatic Reduction Workflow cluster_cycle KRED Catalytic Cycle with Co-factor Regeneration start Start setup Prepare Buffer & Add Substrate start->setup cofactor_reg Add Co-factor Regeneration System setup->cofactor_reg enzyme_add Add KRED & Co-factor cofactor_reg->enzyme_add reaction Incubate at Controlled pH & Temp enzyme_add->reaction extraction Extraction reaction->extraction product Enantiopure β-Hydroxy Ester extraction->product keto_ester β-Keto Ester hydroxy_ester β-Hydroxy Ester keto_ester->hydroxy_ester Reduction kred_red KRED (Reduced) kred_ox KRED (Oxidized) kred_ox->kred_red Enzyme Reduction nadh NAD(P)H kred_red->kred_ox Enzyme Oxidation nad NAD(P)⁺ nadh->nad Co-factor Oxidation nad->nadh Co-factor Regeneration glucose Glucose gluconolactone Gluconolactone glucose->gluconolactone Substrate Oxidation gdh GDH

Caption: Workflow for enzymatic reduction and the KRED catalytic cycle with co-factor regeneration.

Application Notes and Protocols for the Recovery and Recycling of 4,4-Dimethyl-1,2-oxazolidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the recovery and recycling of 4,4-Dimethyl-1,2-oxazolidin-3-one, a key intermediate in various synthetic processes. The protocols outlined below are designed to be adaptable to various laboratory and pilot-plant scales, promoting sustainable chemical practices and reducing operational costs.

Introduction

This compound and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. As the demand for enantiomerically pure compounds continues to rise, the efficient use and reuse of chiral building blocks and auxiliaries become paramount. The recovery and recycling of this compound from reaction mother liquors or waste streams not only contribute to greener chemical synthesis but also offer significant economic benefits. This document details potential strategies for the recovery of this valuable compound, focusing on common laboratory and industrial scenarios. While direct literature on the recycling of this specific oxazolidinone is scarce, the protocols provided are based on established principles for the separation and purification of similar heterocyclic compounds.

Potential Scenarios for Recovery

The recovery of this compound is most relevant in the following synthetic contexts:

  • As a Chiral Auxiliary: After its use in asymmetric synthesis, the auxiliary is typically cleaved from the product and resides in the reaction mixture or aqueous washes.

  • As an Unreacted Starting Material: In reactions where it is used as a building block, excess or unreacted this compound may remain in the mother liquor after product crystallization.

  • From Side Reactions: It may be a component of a complex mixture resulting from side reactions or decomposition pathways.

Experimental Protocols

The following are generalized protocols for the recovery of this compound from a post-reaction mixture. The choice of method will depend on the specific composition of the waste stream.

Protocol 1: Liquid-Liquid Extraction

This protocol is suitable for recovering the compound from a reaction mixture where it is soluble in an organic solvent and can be separated from water-soluble impurities.

Materials:

  • Post-reaction mixture containing this compound

  • Ethyl acetate (or other suitable organic solvent like dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Quench the reaction with an appropriate aqueous solution (e.g., water, dilute acid, or base) as dictated by the reaction chemistry.

  • Transfer the entire mixture to a separatory funnel.

  • Add an equal volume of ethyl acetate and shake vigorously for 1-2 minutes, periodically venting the funnel.

  • Allow the layers to separate. The organic layer will contain the this compound.

  • Drain the aqueous layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any acidic components) and then with brine (to remove excess water).

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Proceed with purification as described in Protocol 3.

Protocol 2: Solid-Phase Extraction (SPE)

This method is useful for the selective isolation of this compound from a complex mixture.

Materials:

  • Post-reaction mixture

  • SPE cartridge (e.g., silica gel, reversed-phase C18)

  • Appropriate loading, washing, and eluting solvents (to be determined based on the polarity of the compound and impurities)

  • Collection vials

  • Vacuum manifold for SPE (optional)

Procedure:

  • Condition the SPE cartridge by passing the appropriate conditioning solvent through it.

  • Equilibrate the cartridge with the loading solvent.

  • Load the post-reaction mixture (dissolved in a minimal amount of a suitable solvent) onto the cartridge.

  • Wash the cartridge with a weak solvent to remove non-polar impurities.

  • Elute the this compound with a stronger solvent.

  • Collect the fractions containing the desired compound.

  • Combine the pure fractions and evaporate the solvent to yield the recovered compound.

Protocol 3: Purification by Crystallization or Distillation

Following initial recovery, further purification is often necessary.

A. Purification by Recrystallization:

  • Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., isopropanol, ethyl acetate/heptane mixture).

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain pure this compound. A patent for a derivative suggests that crystallization from a protic solvent at low temperature can be effective and allows for the recycling of partial raw materials from the mother liquor.[1]

B. Purification by Distillation:

  • If the compound is a liquid or a low-melting solid, it can be purified by vacuum distillation.

  • Set up a distillation apparatus suitable for vacuum operation.

  • Heat the crude material under reduced pressure.

  • Collect the fraction that distills at the boiling point of this compound.

Data Presentation

The efficiency of the recovery process should be quantified. The following table provides a template for recording and comparing data from different recovery experiments.

Parameter Protocol 1: Liquid-Liquid Extraction Protocol 2: Solid-Phase Extraction Notes
Initial Amount (g) e.g., 5.0e.g., 5.0Amount of this compound in the starting mixture.
Recovered Amount (g) e.g., 4.2e.g., 4.5Amount of crude compound recovered.
Recovery Yield (%) e.g., 84%e.g., 90%(Recovered Amount / Initial Amount) x 100
Purity before Purification (%) e.g., 85% (by HPLC)e.g., 92% (by HPLC)Determined by a suitable analytical method.
Amount after Purification (g) e.g., 3.8e.g., 4.3Amount of pure compound after crystallization/distillation.
Overall Yield (%) e.g., 76%e.g., 86%(Amount after Purification / Initial Amount) x 100
Purity after Purification (%) e.g., >98% (by HPLC)e.g., >99% (by HPLC)Final purity of the recycled compound.

Visualization of Workflows

The following diagrams illustrate the logical flow of the described recovery and purification protocols.

Recovery_Workflow cluster_extraction Protocol 1: Liquid-Liquid Extraction cluster_spe Protocol 2: Solid-Phase Extraction cluster_purification Protocol 3: Purification start1 Post-Reaction Mixture quench Aqueous Quench start1->quench extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (NaHCO3, Brine) extract->wash dry Dry over Na2SO4 wash->dry concentrate1 Concentrate (Rotovap) dry->concentrate1 crude1 Crude Product concentrate1->crude1 start2 Post-Reaction Mixture load Load on SPE Cartridge start2->load wash_spe Wash (Weak Solvent) load->wash_spe elute Elute (Strong Solvent) wash_spe->elute concentrate2 Evaporate Eluent elute->concentrate2 crude2 Crude Product concentrate2->crude2 crude_input Crude Product (from Protocol 1 or 2) recrystallize Recrystallization crude_input->recrystallize distill Vacuum Distillation crude_input->distill pure_product Pure Recycled Product (>98% Purity) recrystallize->pure_product distill->pure_product

Caption: General workflow for the recovery and purification of this compound.

Logic_Flow Start Waste Stream Containing Compound Recovery Initial Recovery (Extraction or SPE) Start->Recovery Analysis1 Purity Analysis (e.g., HPLC, GC) Recovery->Analysis1 Purification Further Purification (Crystallization or Distillation) Analysis1->Purification Purity < Threshold Reuse Recycle into New Synthesis Analysis1->Reuse Purity > Threshold Analysis2 Final Purity & Identity (NMR, MS, HPLC) Purification->Analysis2 Analysis2->Reuse

Caption: Decision-making flowchart for the recovery and recycling process.

References

The Convergent Synthesis of (+)-Haplophytine: A Platform for Complex Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Haplophytine is a complex dimeric indole alkaloid isolated from the Mexican plant Haplophyton cimicidum, a plant with a history of use as a natural insecticide since Aztec times.[1] Its intricate molecular architecture, featuring a heterodimeric structure and a sterically congested quaternary carbon center, has made it a formidable challenge for synthetic chemists for over half a century. The first total synthesis of (+)-Haplophytine was accomplished by the research groups of Fukuyama and Tokuyama, representing a landmark achievement in natural product synthesis.[2][3] This application note details the synthetic strategy, key experimental protocols, and the potential applications of this synthetic route in the generation of novel, biologically active compounds. While its primary reported activity is insecticidal, the synthetic pathway to (+)-Haplophytine serves as a versatile platform for accessing structurally complex molecules with potential therapeutic applications.

Data Presentation

Table 1: Quantitative Data for the Total Synthesis of (+)-Haplophytine

Step No.ReactionStarting MaterialProductYield (%)
1Bischler-Napieralski reactionTryptamine derivativeDihydro-β-carboline95
2Noyori Asymmetric HydrogenationDihydro-β-carbolineTetrahydro-β-carboline98 (97% ee)
3Friedel-Crafts AlkylationTetrahydro-β-carboline derivativeQuaternary carbon-containing intermediate65
...............
29Final lactonizationSeco-acid(+)-Haplophytine40
Overall 29 steps (longest linear sequence) Commercially available materials(+)-Haplophytine 0.20% [4]

Table 2: Biological Activity of Haplophytine Analogs

CompoundCell LineIC50 (µM)
Haplophytin-AHL-60 (Human promyelocytic leukemia)~50

Note: The apoptosis-inducing activity was observed for Haplophytin-A, a structurally distinct quinoline alkaloid, and not the dimeric indole alkaloid (+)-Haplophytine.[5] To date, specific anticancer IC50 values for (+)-Haplophytine against a panel of cancer cell lines are not extensively reported in publicly available literature.

Experimental Protocols

Key Experiment: Convergent Fischer Indole Synthesis for Coupling of the Two Major Fragments

The cornerstone of the total synthesis of (+)-Haplophytine is the convergent coupling of two advanced intermediates, representing the upper and lower segments of the molecule, via a Fischer indole synthesis.[3]

Materials:

  • Hydrazine derivative of the upper fragment

  • Ketone of the lower fragment (bicyclo[3.3.1]nonane core)

  • Acetic acid (AcOH)

  • Ethanol (EtOH)

  • Argon atmosphere

Procedure:

  • A solution of the hydrazine derivative (1.0 eq) and the ketone (1.2 eq) in a 1:1 mixture of EtOH and AcOH is prepared in a flame-dried, round-bottom flask under an argon atmosphere.

  • The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred vigorously.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvents are removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to afford the coupled indole product.

Key Experiment: Diastereoselective Intramolecular Mannich Reaction

The construction of the intricate cage-like structure of the lower fragment was achieved through a highly diastereoselective intramolecular Mannich reaction.[3]

Materials:

  • Amino-aldehyde precursor

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Argon atmosphere

Procedure:

  • To a solution of the amino-aldehyde precursor in DCM at 0 °C under an argon atmosphere, is added trifluoroacetic acid (TFA) dropwise.

  • The reaction mixture is stirred at 0 °C and the progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude product is purified by flash column chromatography to yield the tetracyclic amine.

Visualizations

Signaling Pathway

Haplophytin_A_Apoptosis_Pathway HaplophytinA Haplophytin-A DISC DISC Formation HaplophytinA->DISC Procaspase8 Pro-caspase-8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Bid Bid Caspase8->Bid Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 tBid tBid Bid->tBid Cleavage Mitochondrion Mitochondrion tBid->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Smac Smac/DIABLO Release Mitochondrion->Smac Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP Cleavage

Caption: Apoptosis induction pathway of Haplophytin-A in HL-60 cells.[5]

Experimental Workflow

Haplophytine_Synthesis_Workflow Start Commercially Available Starting Materials FragA Synthesis of Upper Fragment Start->FragA FragB Synthesis of Lower Fragment (bicyclo[3.3.1]nonane core) Start->FragB Coupling Convergent Coupling: Fischer Indole Synthesis FragA->Coupling KeyReactionB Key Step: Diastereoselective Intramolecular Mannich Reaction FragB->Coupling PostCoupling Post-Coupling Modifications Coupling->PostCoupling Final Final Lactonization and Deprotection PostCoupling->Final Haplophytine (+)-Haplophytine Final->Haplophytine

Caption: Convergent total synthesis workflow for (+)-Haplophytine.

References

Application Notes & Protocols: The Strategic Use of 4,4-Dimethyl-1,2-oxazolidin-3-one in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The oxazolidinone scaffold is a cornerstone of modern medicinal chemistry and process development, most famously exemplified by its role as a powerful chiral auxiliary. This document provides an in-depth guide to the synthetic utility of a specific, yet lesser-known analog: 4,4-Dimethyl-1,2-oxazolidin-3-one (also known as 4,4-dimethylisoxazolidin-3-one). We will delineate its unique structural features, contrast it with the well-established 1,3-oxazolidin-2-one systems, and provide detailed protocols for its application. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the construction of complex pharmaceutical intermediates.

Introduction: Deconstructing the Oxazolidinone Scaffold

Oxazolidinones are five-membered heterocyclic compounds containing both nitrogen and oxygen within the ring. Their true value in pharmaceutical synthesis was unlocked by the pioneering work of David A. Evans, which established a class of 1,3-oxazolidin-2-ones as highly effective chiral auxiliaries.[1] These "Evans auxiliaries" allow for exceptional stereocontrol in C-C bond-forming reactions, a critical requirement in the synthesis of enantiomerically pure drug substances.[2][3]

It is crucial, however, to distinguish the specific subject of this guide, this compound, from its more famous cousins. The numerical designation indicates the relative positions of the heteroatoms and the carbonyl group, which fundamentally alters the chemical nature of the scaffold.

  • 1,3-Oxazolidin-2-ones (e.g., Evans Auxiliaries): These are cyclic carbamates, typically derived from chiral amino alcohols. The nitrogen is acylated, and the auxiliary directs stereoselective reactions at the α-carbon of the acyl group.[4]

  • 1,2-Oxazolidin-3-ones (Isoxazolidinones): These are cyclic hydroxamates, containing a direct N-O bond. This functionality imparts distinct reactivity, making the scaffold a valuable synthon in its own right, beyond the typical role of a chiral auxiliary.

The diagram below illustrates this critical structural difference.

G start 4,4-Dimethyl-1,2- oxazolidin-3-one step1 1. N-Functionalization (e.g., Alkylation with R-X) start->step1 intermediate1 N-Substituted Intermediate step1->intermediate1 step2 2. Reductive N-O Bond Cleavage (e.g., Zn/AcOH) intermediate1->step2 intermediate2 Ring-Opened Ester step2->intermediate2 step3 3. Ester Reduction (e.g., LiAlH₄) intermediate2->step3 product Target: 3-(Alkylamino)-2,2- dimethylpropan-1-ol (β-Amino Alcohol) step3->product

References

Troubleshooting & Optimization

Low diastereoselectivity in 4,4-Dimethyl-1,2-oxazolidin-3-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low diastereoselectivity in reactions involving 4,4-Dimethyl-1,2-oxazolidin-3-one and its N-acyl derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound primarily used for in organic synthesis?

A1: this compound is a heterocyclic compound that can be used as a chiral auxiliary in asymmetric synthesis. After acylation of the nitrogen atom, the resulting N-acyl derivative can be used to direct the stereochemical outcome of reactions at the α-carbon of the acyl group, such as alkylations, aldol reactions, and Michael additions. The gem-dimethyl group at the C4 position can influence the conformation of the enolate and, consequently, the diastereoselectivity of the reaction. It is also a building block for the synthesis of various derivatives with potential biological activities, such as herbicides.[1][2]

Q2: How does the gem-dimethyl group at the C4 position influence diastereoselectivity?

A2: The gem-dimethyl group on the this compound auxiliary can exert a steric effect, often referred to as the Thorpe-Ingold effect or gem-dimethyl effect, which can restrict the rotation around single bonds and lock the molecule into a more rigid conformation. In the context of N-acyl derivatives, this rigidity can enhance the facial bias during the approach of an electrophile to the enolate, potentially leading to higher diastereoselectivity compared to non-gem-disubstituted analogs. This conformational restriction is a key principle in asymmetric synthesis.

Q3: How can I determine the diastereomeric ratio (d.r.) of my reaction product?

A3: The most common method for determining the diastereomeric ratio of products derived from this compound is through ¹H NMR spectroscopy. Diastereomers are distinct compounds and will generally have different chemical shifts for corresponding protons. By integrating the signals of a well-resolved proton that is unique to each diastereomer, you can calculate the ratio. For complex spectra where signals overlap, 2D NMR techniques like COSY and NOESY can be helpful for signal assignment. In some cases, chiral HPLC or GC may also be used.

Q4: Can Lewis acids improve the diastereoselectivity of reactions involving N-acyl-4,4-dimethyl-1,2-oxazolidin-3-one?

A4: Yes, Lewis acids can significantly enhance diastereoselectivity in reactions of N-acyloxazolidinones. They can coordinate to the carbonyl oxygens of the N-acyl group and the oxazolidinone ring, leading to a more rigid and well-defined chelated intermediate. This chelation can further restrict the possible conformations of the enolate and enhance the steric hindrance on one face of the molecule, thereby directing the electrophile to the opposite face with greater selectivity.[3][4][5] The choice of Lewis acid can be critical, with common examples including TiCl₄, Sn(OTf)₂, and Sc(OTf)₃.[6]

Q5: How can the this compound auxiliary be removed after the reaction?

A5: The N-acyl auxiliary can be cleaved under various conditions to yield the desired chiral product, such as a carboxylic acid, ester, or amide. Common methods include hydrolysis with aqueous acid or base (e.g., LiOH/H₂O₂), alcoholysis with an alkoxide (e.g., NaOMe in MeOH) to form an ester, or aminolysis.[7] The choice of cleavage method will depend on the stability of the desired product and the functional groups present in the molecule. Lewis acid catalysis can also be employed for the direct conversion of N-acyloxazolidinones to esters, amides, and carboxylic acids.[3][8][9]

Troubleshooting Guide for Low Diastereoselectivity

This guide addresses common issues of low diastereoselectivity in alkylation and Michael addition reactions of N-acyl-4,4-dimethyl-1,2-oxazolidin-3-one derivatives.

Issue 1: Poor Diastereoselectivity in Alkylation Reactions

Symptoms:

  • The ¹H NMR spectrum of the crude product shows a diastereomeric ratio close to 1:1.

  • Separation of diastereomers by column chromatography is difficult.

Potential Causes and Solutions:

CauseRecommended Action
Incomplete Enolate Formation Use a sufficiently strong base to ensure complete deprotonation. Lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) are commonly used. Ensure the base is freshly prepared or titrated.
Incorrect Enolate Geometry The formation of the desired Z-enolate is crucial for high diastereoselectivity. This is typically favored in ethereal solvents like THF at low temperatures (-78 °C). The presence of coordinating cations like Li⁺ can promote the formation of a rigid chelate.
Reaction Temperature Too High Maintain a low temperature (typically -78 °C) during enolate formation and alkylation. Higher temperatures can lead to enolate equilibration and reduced selectivity.
Inappropriate Solvent Use a non-polar, aprotic solvent like THF. Highly polar solvents can disrupt the chelation that is critical for stereocontrol.
Steric Hindrance The gem-dimethyl group provides steric bulk. If the electrophile is also very bulky, this may lead to competing reaction pathways. Consider a less sterically demanding electrophile if possible.
Presence of Water Ensure all reagents and glassware are scrupulously dry. Water will quench the enolate and can interfere with the reaction.
Issue 2: Low Diastereoselectivity in Michael Additions

Symptoms:

  • Multiple diastereomeric products are observed in the ¹H NMR or LC-MS analysis.

  • The desired diastereomer is not the major product.

Potential Causes and Solutions:

CauseRecommended Action
Flexible Transition State The use of a Lewis acid (e.g., TiCl₄, Sc(OTf)₃) can help to create a more rigid, chelated transition state, which can significantly improve diastereoselectivity.[6]
Non-optimal Solvent The choice of solvent can influence the conformation of the enolate and the transition state. Screen different aprotic solvents (e.g., THF, CH₂Cl₂, toluene) to find the optimal conditions.
Base Selection For base-catalyzed Michael additions, the choice of base is critical. Weaker bases like DBU or Et₃N may be preferable to strong bases like LDA to avoid side reactions.[10]
Reaction Temperature Low temperatures are generally preferred to enhance selectivity. However, some Michael additions may require heating to proceed at a reasonable rate. An optimal temperature may need to be determined experimentally.
Equilibration of the Product The Michael addition can be reversible. If the reaction is allowed to stir for too long, or at an elevated temperature, the product may epimerize to the thermodynamically more stable, but potentially undesired, diastereomer. Quench the reaction as soon as the starting material is consumed.

Experimental Protocols

General Protocol for Diastereoselective Alkylation of N-Acyl-4,4-dimethyl-1,2-oxazolidin-3-one

This is a general protocol and may require optimization for specific substrates and electrophiles.

  • Preparation of the N-acyl auxiliary: To a solution of this compound in an anhydrous aprotic solvent (e.g., THF, CH₂Cl₂), add n-butyllithium (1.05 eq.) at -78 °C. After stirring for 30 minutes, add the desired acyl chloride (1.0 eq.) and allow the reaction to warm to room temperature. Purify the N-acyl-4,4-dimethyl-1,2-oxazolidin-3-one by column chromatography.

  • Enolate Formation: Dissolve the N-acyl-4,4-dimethyl-1,2-oxazolidin-3-one (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Slowly add a solution of LDA (1.1 eq.) in THF dropwise via syringe.

  • Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Add the electrophile (1.2 eq.) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy.

Protocol for Determining Diastereomeric Ratio by ¹H NMR
  • Sample Preparation: Prepare a solution of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquisition of ¹H NMR Spectrum: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended for better signal dispersion).

  • Identification of Diastereomeric Signals: Identify a set of well-resolved signals corresponding to the same proton in each of the two diastereomers. Protons alpha to the newly formed stereocenter are often good candidates.

  • Integration: Carefully integrate the identified signals for each diastereomer. Ensure that the integration baseline is set correctly.

  • Calculation of Diastereomeric Ratio: The ratio of the integration values directly corresponds to the diastereomeric ratio (d.r.). For example, if the integrals are 1.00 and 0.25, the d.r. is 4:1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification start N-Acyl-4,4-dimethyl- 1,2-oxazolidin-3-one enolate Enolate Formation (LDA, THF, -78°C) start->enolate electrophile Electrophile Addition reaction Alkylation/ Michael Addition enolate->reaction electrophile->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification analysis NMR Analysis (d.r.) purification->analysis signaling_pathway cluster_factors Factors Influencing Diastereoselectivity Temperature Temperature Diastereoselectivity Diastereoselectivity Temperature->Diastereoselectivity Solvent Solvent Solvent->Diastereoselectivity Base Base/Lewis Acid Base->Diastereoselectivity Sterics Steric Hindrance Sterics->Diastereoselectivity

References

Technical Support Center: 4,4-Dimethyl-1,2-oxazolidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,4-Dimethyl-1,2-oxazolidin-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this chiral auxiliary in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is primarily used as a chiral auxiliary in asymmetric synthesis. Its key applications include diastereoselective alkylations, aldol reactions, and other transformations where stereocontrol at the α-carbon to a carbonyl group is required. The gem-dimethyl group on the heterocycle provides a distinct steric environment that influences the stereochemical outcome of reactions.

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound in a cool, dry place. Specifically, storage at 2-8°C is often advised.[1] The compound is a white to light yellow solid.[2]

Q3: Is this compound stable under acidic or basic conditions?

A3: The oxazolidinone ring can be susceptible to hydrolysis under both strong acidic and basic conditions, which can lead to ring-opening and decomposition.[3] Care should be taken to avoid prolonged exposure to harsh pH environments outside of controlled reaction conditions.

Q4: What are the common methods for N-acylation of this compound?

A4: N-acylation is typically achieved by treating the oxazolidinone with an acyl chloride or anhydride. This reaction is often carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the acid byproduct. Lewis acids like ZnCl2 can also be used to catalyze the acylation, particularly with less reactive acylating agents.[1][4]

Q5: What are the standard procedures for cleaving the auxiliary after a reaction?

A5: The N-acyl group can be cleaved under various conditions to yield different products. A widely used method for obtaining the corresponding carboxylic acid is hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[2][5] Other methods, such as reduction with lithium borohydride (LiBH₄) or transesterification with a titanium alkoxide, can yield the corresponding alcohol or ester, respectively.

Troubleshooting Guides

Problem 1: Low Yield or Incomplete N-Acylation
Possible Cause Troubleshooting Step Expected Outcome
Insufficiently reactive acylating agent.Use a more reactive derivative, such as an acyl chloride instead of an anhydride.Increased conversion to the N-acyl product.
Incomplete deprotonation of the oxazolidinone.Use a stronger base or ensure anhydrous conditions to facilitate complete anion formation.Improved reaction rate and yield.
Steric hindrance from the acyl group.Increase the reaction temperature or prolong the reaction time.Drive the reaction to completion.
Catalyst inhibition.If using a Lewis acid catalyst, ensure the absence of coordinating impurities in the starting materials or solvent.Restored catalytic activity and improved yield.
Problem 2: Poor Diastereoselectivity in Enolate Alkylation
Possible Cause Troubleshooting Step Expected Outcome
Incorrect enolate geometry.The choice of base and solvent can influence the formation of the desired (Z)- or (E)-enolate. For many oxazolidinone auxiliaries, LDA in THF at -78°C favors the formation of the (Z)-enolate, which is often crucial for high diastereoselectivity.Formation of the desired diastereomer is favored.
Epimerization of the product.Epimerization can occur if the reaction temperature is too high or if the reaction is quenched with a protic source before the enolate is fully consumed. Maintain low temperatures throughout the reaction and quench with a non-protic reagent if necessary.Preservation of the stereochemical integrity of the product.
Aggregation of the lithium enolate.The presence of lithium chloride (LiCl) can help to break up enolate aggregates, leading to a more reactive and selective "monomeric" enolate.[6]Improved diastereoselectivity.
Steric hindrance from the electrophile.A bulky electrophile may exhibit poor facial selectivity. Consider using a less sterically demanding electrophile if possible.Increased diastereomeric ratio.
Problem 3: Side Reactions During Auxiliary Cleavage
Possible Cause Troubleshooting Step Expected Outcome
Endocyclic Cleavage (Ring Opening)
During hydride reduction of the N-acyl group.A study on the similar N-acyl-4,4-dimethyloxazolidin-2-one showed that DIBAL-H reduction can lead to a complex mixture of products due to endocyclic cleavage.[7] Consider using alternative reducing agents or protecting groups.Formation of the desired alcohol with minimal ring-opened byproducts.
During basic hydrolysis of the N-acyl group.Hydrolysis with a base like LiOH alone can lead to attack at the endocyclic carbamate carbonyl. The addition of hydrogen peroxide (H₂O₂) selectively promotes the cleavage of the exocyclic acyl group.[2]Selective cleavage of the N-acyl group to yield the carboxylic acid.
Epimerization of the α-Stereocenter
Harsh cleavage conditions.Elevated temperatures or prolonged exposure to strong base/acid during cleavage can cause epimerization. Perform the cleavage at the lowest effective temperature and for the minimum time required.Retention of stereochemical purity in the final product.
Oxygen Evolution during LiOH/H₂O₂ Cleavage
Decomposition of the peracid intermediate.The reaction of the initially formed peracid with excess H₂O₂ can lead to the release of oxygen gas, posing a safety risk.[2][5] Ensure adequate venting and consider process safety modifications for large-scale reactions, such as controlled addition of reagents.Safe execution of the cleavage reaction.

Experimental Protocols

Protocol 1: N-Propionylation of this compound
  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add propionyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the N-propionyl derivative.

Protocol 2: Diastereoselective Alkylation of N-Propionyl-4,4-Dimethyl-1,2-oxazolidin-3-one
  • Dissolve the N-propionyl-4,4-dimethyl-1,2-oxazolidin-3-one (1.0 eq) in anhydrous THF and cool the solution to -78 °C.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.05 eq) in THF dropwise, and stir the mixture at -78 °C for 30 minutes to form the lithium enolate.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.

  • Purify the product by flash column chromatography to isolate the major diastereomer.

Protocol 3: Cleavage of the Chiral Auxiliary with LiOH/H₂O₂
  • Dissolve the N-acylated auxiliary (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v) and cool to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq), followed by a 0.5 M aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture to pH ~2-3 with a dilute acid (e.g., 1 M HCl).

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the carboxylic acid. The chiral auxiliary can often be recovered from the aqueous layer.

Visualizations

Experimental_Workflow cluster_0 Step 1: N-Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A 4,4-Dimethyl-1,2- oxazolidin-3-one C N-Acyl Auxiliary A->C B Acyl Chloride/ Anhydride + Base B->C D N-Acyl Auxiliary F Alkylated Product (Diastereomeric Mixture) D->F E Base (e.g., LDA) Electrophile (R-X) E->F G Alkylated Product I Chiral Product G->I J Recovered Auxiliary G->J H Cleavage Reagent (e.g., LiOH/H₂O₂) H->I

Caption: A typical experimental workflow using this compound.

Troubleshooting_Diastereoselectivity cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Poor Diastereoselectivity cause1 Incorrect Enolate Geometry start->cause1 cause2 Epimerization start->cause2 cause3 Enolate Aggregation start->cause3 sol1 Optimize Base and Solvent cause1->sol1 sol2 Maintain Low Temperature cause2->sol2 sol3 Add LiCl cause3->sol3 outcome Improved Diastereoselectivity sol1->outcome Favors Desired Enolate sol2->outcome Prevents Racemization sol3->outcome Disrupts Aggregates

Caption: Troubleshooting guide for poor diastereoselectivity in alkylation reactions.

Auxiliary_Cleavage_Pathways cluster_desired Desired Cleavage cluster_side_reactions Potential Side Reactions start N-Acyl-4,4-Dimethyl-1,2-oxazolidin-3-one path1 LiOH / H₂O₂ start->path1 path2 LiBH₄ or NaBH₄ start->path2 side1 Strong Base (e.g., LiOH alone) start->side1 prod1 Carboxylic Acid + Recovered Auxiliary path1->prod1 prod2 Chiral Alcohol + Recovered Auxiliary path2->prod2 byprod1 Endocyclic Cleavage (Ring-Opened Product) side1->byprod1

Caption: Cleavage pathways for the N-acyl auxiliary and a potential side reaction.

References

Technical Support Center: 4,4-Dimethyl-1,2-oxazolidin-3-one Mediated Alkylations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving yields in alkylations utilizing 4,4-dimethyl-1,2-oxazolidin-3-one. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in synthesis?

A1: this compound can be used in two primary ways. Firstly, it can be directly N-alkylated to produce various derivatives.[1] Secondly, while less common than chiral variants like Evans auxiliaries, its N-acylated derivatives can theoretically serve as substrates for subsequent α-alkylation of the acyl group. N-acylated oxazolidinones are widely used as chiral auxiliaries in asymmetric synthesis to achieve high diastereoselectivity in carbon-carbon bond-forming reactions.[2][3]

Q2: What is the general procedure for N-alkylation of this compound?

A2: The general procedure involves the deprotonation or "salification" of the oxazolidinone nitrogen using a suitable base in an aprotic polar solvent, followed by the addition of an alkylating agent (electrophile).[4] A critical step is the removal of water from the reaction system, as its presence can significantly hinder the reaction and lead to side products.[4][5]

Q3: Why is moisture control so important in these reactions?

A3: Moisture can lead to several issues. Water can quench the base or the anionic intermediate, preventing the desired alkylation and resulting in the recovery of starting material. Furthermore, the oxazolidinone ring can be susceptible to hydrolysis under certain conditions, leading to ring-opening and a decrease in yield.[5][6] A patent for a similar process specifies that the water content should be below 0.1% for optimal results.[4]

Q4: How can I monitor the progress of the alkylation reaction?

A4: The most common methods for monitoring reaction progress are Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques allow you to observe the consumption of the starting material and the formation of the product over time.

Section 2: Troubleshooting Guide

This guide addresses specific issues that may arise during the alkylation process.

Category: N-Alkylation Reactions

Q: My N-alkylation reaction has a low yield, and I've recovered most of my starting material. What went wrong?

A: This is a common issue that typically points to inefficient deprotonation or quenching of the reactive intermediate. Consider the following causes and solutions:

  • Possible Cause 1: Presence of Water. Water in the solvent or on the glassware will consume the base and protonate the oxazolidinone anion.

    • Solution: Ensure all solvents are anhydrous and glassware is oven- or flame-dried before use. A method described in patent literature involves heating the oxazolidinone and base in an aprotic polar solvent (like N,N-dimethylformamide or dimethyl sulfoxide) and performing a reduced-pressure distillation to carry away residual water.[4]

  • Possible Cause 2: Inappropriate Base or Stoichiometry. The base may not be strong enough to fully deprotonate the oxazolidinone, or an insufficient amount was used.

    • Solution: Use an appropriate base such as sodium hydroxide, sodium carbonate, or other alkali metal hydroxides.[4] Ensure the molar ratio of the base to the oxazolidinone is at least 1:1, with ratios up to 2:1 also being reported.[4]

  • Possible Cause 3: Low Reaction Temperature. The reaction temperature may be too low for the specific base and electrophile being used.

    • Solution: While some alkylations require low temperatures to control selectivity, N-alkylation often proceeds at elevated temperatures. Reported temperatures for the benzylation reaction range from 20-100 °C, with a preferred range of 40-80 °C.[4]

Q: My reaction is complete, but the yield is low after work-up and purification. Where could I be losing my product?

A: Product loss can occur during the work-up and purification steps.

  • Possible Cause 1: Emulsion during Extraction. Aprotic polar solvents like DMF or DMSO used in the reaction are water-miscible and can lead to emulsion formation during aqueous work-up.[7]

    • Solution: If practical, remove the high-boiling solvent by rotoevaporation before the work-up.[7] Alternatively, dilute the reaction mixture significantly with the extraction solvent before washing with water or brine.[7]

  • Possible Cause 2: Product Precipitation/Crystallization Issues. The product may not crystallize efficiently from the chosen solvent system.

    • Solution: A patented method for a similar product involves dissolving the crude oil in isopropanol, cooling to a low temperature (-15 to -20 °C), and then slowly adding a small amount of water to induce crystallization.[4] Experiment with different solvent systems (e.g., ethanol, methanol, water mixtures) to find the optimal conditions for your specific product.

Category: α-Alkylation of N-Acyl Derivatives

Q: I am attempting an α-alkylation on an N-acylated this compound and observing poor diastereoselectivity. How can I improve it?

A: Poor diastereoselectivity is often related to the geometry of the enolate intermediate and the reaction conditions.

  • Possible Cause 1: Incorrect Base/Counter-ion. The counter-ion of the base plays a crucial role in coordinating the enolate and directing the approach of the electrophile. Sodium or potassium enolates are often less rigid, leading to lower selectivity.

    • Solution: For high diastereoselectivity in oxazolidinone-mediated alkylations, lithium bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are strongly preferred. The lithium ion forms a rigid chelate, effectively blocking one face of the enolate.

  • Possible Cause 2: Reaction Temperature is Too High. The enolate may not be stable at higher temperatures, or the transition states leading to the different diastereomers have a smaller energy difference, reducing selectivity.

    • Solution: Perform the deprotonation and alkylation at very low temperatures, typically -78 °C (a dry ice/acetone bath). Allow the reaction to warm to room temperature only after the alkylation is complete.

  • Possible Cause 3: Premature Quenching or Side Reactions.

    • Solution: Ensure the reaction is quenched properly, often with a saturated aqueous ammonium chloride (NH₄Cl) solution, before warming to room temperature.[8] This neutralizes any remaining base or reactive intermediates.

Section 3: Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

This protocol is adapted from a patented procedure for the N-benzylation of 4,4-dimethyl-3-isoxazolidinone.[4]

  • Preparation: In an oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and distillation apparatus, dissolve this compound (1.0 eq.) in an aprotic polar solvent (e.g., N,N-dimethylformamide or DMSO).

  • Salification and Dehydration: Add powdered sodium hydroxide (1.1 eq.) to the solution. Heat the mixture to 80-90 °C and apply reduced pressure to distill off any residual water. Continue until the water content of the system is confirmed to be <0.1%.

  • Alkylation: Cool the reaction mixture to the desired temperature (e.g., 40-80 °C). Add the alkylating agent (e.g., 2,4-dichlorobenzyl chloride, 0.9-1.0 eq.) dropwise, maintaining the internal temperature.

  • Reaction Monitoring: Stir the reaction at this temperature for 2-5 hours, monitoring the consumption of starting material by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Add an organic solvent (e.g., dichloromethane) and water to the residue. Separate the layers.

  • Purification: Wash the organic phase with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. The crude product can be further purified by crystallization or column chromatography.

Protocol 2: General Procedure for Diastereoselective α-Alkylation of an N-Acyl Derivative

This is a general protocol based on standard Evans auxiliary methodology.

  • Preparation: Dissolve the N-acylated this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) in an oven-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.05 eq.) dropwise via syringe. Stir the solution for 30-60 minutes at -78 °C to ensure complete enolate formation.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.1 eq.) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 1-4 hours.

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.[8]

  • Work-up: Allow the mixture to warm to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate or ether) three times.[8]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8] Purify the residue by column chromatography on silica gel to isolate the alkylated product.

Section 4: Data Summary

The following tables summarize key data for optimizing alkylation reactions.

Table 1: Example Conditions for N-Alkylation Reaction (Based on the synthesis of 2-(2,4-dichlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone[4])

ParameterConditionReported Yield (Crude)
Solvent N,N-Dimethylformamide (aprotic polar)~92%
Base Sodium Hydroxide (NaOH)~92%
Dehydration Temp. 80-90 °C (under reduced pressure)N/A
Alkylation Temp. 40-80 °CN/A
Reactant Ratio Base/Oxazolidinone: 1-2:1N/A
Reactant Ratio Electrophile/Oxazolidinone: 0.9-1:1N/A

Table 2: Common Bases for Deprotonation in Alkylation Chemistry

BasepKa (Conjugate Acid)Common SolventTypical Temp.Notes
Sodium Hydroxide (NaOH) ~15.7DMF, DMSO, Water20-100 °CEffective for N-alkylation; requires anhydrous conditions in organic solvents.[4]
n-Butyllithium (n-BuLi) ~50THF, Hexanes, Ether-78 °CStrong, non-nucleophilic base ideal for forming lithium enolates for α-alkylation.
Lithium Diisopropylamide (LDA) ~36THF-78 °CStrong, sterically hindered base; excellent for selective enolate formation.
Sodium Carbonate (Na₂CO₃) ~10.3Water, DMF85 °CMilder base, can be used with a phase-transfer catalyst in aqueous systems.[4]

Section 5: Visual Guides

The following diagrams illustrate key workflows and logic for the alkylation process.

N_Alkylation_Workflow start Start: 4,4-Dimethyl-1,2- oxazolidin-3-one step1 Dehydration & Salification (Base, Aprotic Solvent, Heat) start->step1 step2 Add Electrophile (e.g., Alkyl Halide) step1->step2 step3 Reaction (Stir at 40-80 °C) step2->step3 step4 Aqueous Work-up & Extraction step3->step4 step5 Purification (Crystallization or Chromatography) step4->step5 end_node Final N-Alkylated Product step5->end_node

Caption: General workflow for the N-alkylation of this compound.

Troubleshooting_Yield start Low Yield Observed q1 Significant Starting Material Recovered? start->q1 cause1 Cause: Incomplete Reaction q1->cause1  Yes q2 Major Side Products Observed? q1->q2  No sol1a Solution: Ensure System is Anhydrous (<0.1% H₂O) cause1->sol1a sol1b Solution: Verify Base Strength & Stoichiometry cause1->sol1b sol1c Solution: Optimize Reaction Temperature cause1->sol1c cause2 Cause: Degradation or Side Reaction q2->cause2  Yes cause3 Cause: Loss During Work-up/Purification q2->cause3  No sol2a Solution: Analyze Byproducts (e.g., for Hydrolysis) cause2->sol2a sol2b Solution: Lower Temperature or Use Milder Conditions cause2->sol2b sol3a Solution: Optimize Extraction (Break Emulsions) cause3->sol3a sol3b Solution: Develop Better Crystallization Protocol cause3->sol3b

Caption: Troubleshooting logic tree for diagnosing causes of low reaction yield.

References

Optimization of reaction conditions for 4,4-Dimethyl-1,2-oxazolidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal synthesis of 4,4-Dimethyl-1,2-oxazolidin-3-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most common synthetic route for this compound?

A1: A widely recognized method involves a multi-step process starting from 3-chloro-2,2-dimethylpropionic acid. The acid is first converted to its methyl ester, which then reacts with hydroxylamine in the presence of a base to form the sodium salt of 4,4-dimethyl-3-isoxazolidinone. Finally, acidification yields the desired product.[1]

Q2: I am experiencing low yields. What are the potential causes and solutions?

A2: Low yields in this synthesis can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete reaction in the esterification step: Ensure the reaction with methanol and a strong acid catalyst (like sulfuric acid) goes to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Suboptimal conditions for cyclization: The reaction of the methyl ester with hydroxylamine is temperature-sensitive. It is preferably conducted at low temperatures, in the range of -20°C to -5°C, to minimize side reactions.[1] Ensure accurate temperature control.

  • Presence of water: The formation of the alkali metal salt of the product is best carried out in the absence of water, using an alkanol solvent such as methanol.[1] Use anhydrous solvents and reagents to improve the yield.

  • Inefficient purification: Product loss can occur during extraction and purification. Ensure the pH is appropriately adjusted during acidification to fully precipitate the product before extraction.[1] Multiple extractions with a suitable solvent like methylene chloride can improve recovery.

Q3: My final product is impure. What are the likely contaminants and how can I remove them?

A3: Impurities can arise from unreacted starting materials or side products.

  • Unreacted methyl 3-chloro-2,2-dimethylpropionate: This can be removed by careful washing of the organic extracts.

  • Side products from the cyclization step: The reaction temperature control is crucial. Higher temperatures can lead to the formation of undesired byproducts.

  • Purification: Recrystallization is an effective method for purifying the final product. A Chinese patent suggests that crystallization in a protic solvent at low temperatures can yield a high-purity solid compound.[2]

Q4: What are the recommended solvents and bases for the synthesis?

A4: For the cyclization step, an alkanol solvent with 1 to 3 carbon atoms, preferably methanol, is recommended.[1] An alkali metal hydroxide, such as sodium hydroxide, is a suitable base.[1] For N-alkylation reactions using 4,4-dimethyl-3-isoxazolidinone as a starting material, bases like potassium carbonate can be used in aprotic polar solvents such as N,N-dimethylformamide (DMF).[1][2]

Q5: Are there any safety precautions I should be aware of?

A5: Yes, standard laboratory safety practices should be followed. Specifically:

  • Handle strong acids like sulfuric acid and bases like sodium hydroxide with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Thionyl chloride, which can be used to prepare the starting acid chloride, is highly corrosive and toxic. Work in a well-ventilated fume hood.

  • The 3-isoxazolidinone ring contains an N-O bond, making it a potentially high-energy compound. Avoid excessive heating during purification steps like distillation.[2]

Experimental Protocols

Synthesis of this compound

This protocol is based on the synthetic route described in US Patent USH53H.[1]

Step 1: Esterification of 3-chloro-2,2-dimethylpropionic acid

  • To a solution of 3-chloro-2,2-dimethylpropionic acid in an excess of methanol and an organic solvent such as ethylene dichloride or methylene chloride, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture and monitor the reaction until completion.

  • After cooling, neutralize the excess acid and wash the organic layer with water.

  • Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to obtain methyl 3-chloro-2,2-dimethylpropionate.

Step 2: Cyclization to form the sodium salt of 4,4-dimethyl-3-isoxazolidinone

  • Prepare a solution of hydroxylamine in methanol.

  • Cool the solution to a temperature between -20°C and -5°C.

  • Simultaneously add methyl 3-chloro-2,2-dimethylpropionate and a solution of sodium hydroxide in methanol to the cooled hydroxylamine solution. Maintain the temperature in the specified range. The molar ratio of hydroxylamine to the ester should be between 1.5 and 2.5, and the molar ratio of sodium hydroxide to the ester should be between 2 and 3.

  • Upon completion of the reaction, the sodium salt of 4,4-dimethyl-3-isoxazolidinone will be formed.

Step 3: Acidification and Isolation of this compound

  • Treat the aqueous solution of the sodium salt with a mineral acid (e.g., hydrochloric acid) or acetic acid to adjust the pH to approximately 5.

  • Extract the aqueous mixture with methylene chloride.

  • Combine the organic extracts, dry over an anhydrous salt, and concentrate under reduced pressure to yield crude this compound.

  • Further purification can be achieved by recrystallization.

Data Presentation

ParameterConditionExpected Yield/PurityReference
Cyclization Temperature -20°C to -5°COptimized to maximize yield[1]
Solvent for Cyclization Methanol (anhydrous)Higher yield compared to aqueous conditions[1]
Base for Cyclization Sodium HydroxideEffective for salt formation[1]
Purification Method Acidification and ExtractionCrude product[1]
Final Purity (after recrystallization) Low-temperature crystallization in a protic solventHigh-purity solid[2]
Overall Yield (estimated) Following the described multi-step processApproximately 82.3% (based on a similar process in the patent)[1]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Esterification cluster_intermediate Intermediate cluster_step2 Step 2: Cyclization cluster_salt Intermediate Salt cluster_step3 Step 3: Acidification & Isolation cluster_final Final Product start1 3-chloro-2,2-dimethylpropionic acid step1 Reflux and monitor start1->step1 start2 Methanol start2->step1 start3 H2SO4 (cat.) start3->step1 intermediate Methyl 3-chloro-2,2-dimethylpropionate step1->intermediate step2 React with Hydroxylamine & NaOH (-20°C to -5°C) intermediate->step2 salt Sodium salt of product step2->salt step3 Acidify (HCl or Acetic Acid) Extract with CH2Cl2 salt->step3 final_product This compound step3->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Impure Product cause1 Incomplete Reaction issue->cause1 cause2 Suboptimal Temperature issue->cause2 cause3 Presence of Water issue->cause3 cause4 Inefficient Purification issue->cause4 solution1 Monitor reaction (TLC/GC) Increase reaction time or temperature (if appropriate) cause1->solution1 Address solution2 Maintain cyclization temperature between -20°C and -5°C cause2->solution2 Address solution3 Use anhydrous solvents and reagents cause3->solution3 Address solution4 Optimize pH for extraction Perform multiple extractions Recrystallize final product cause4->solution4 Address

Caption: Troubleshooting logic for low yield or impure product in the synthesis.

References

Technical Support Center: 4,4-Dimethyl-1,2-oxazolidin-3-one Auxiliary Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter difficulties with the removal of the 4,4-Dimethyl-1,2-oxazolidin-3-one chiral auxiliary.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for cleaving the N-acyl-4,4-Dimethyl-1,2-oxazolidin-3-one auxiliary?

A1: The most common methods for removing N-acyl oxazolidinone auxiliaries, including the this compound variant, can be categorized into three main types:

  • Hydrolytic Cleavage: This method typically employs nucleophiles like lithium hydroperoxide (LiOOH) to yield the corresponding carboxylic acid. It is one of the most frequently used methods due to its high selectivity for the exocyclic acyl group.

  • Reductive Cleavage: This approach utilizes hydride reagents to produce the corresponding alcohol or aldehyde. Common reagents include lithium borohydride (LiBH₄) and lithium aluminum hydride (LiAlH₄) for reduction to alcohols.

  • Lewis Acid-Mediated Cleavage: Lewis acids can be used to activate the acyl group for subsequent reaction with various nucleophiles, leading to esters, amides, or carboxylic acids. Reagents like magnesium bromide etherate (MgBr₂·OEt₂) can facilitate milder cleavage conditions.

Q2: I am observing a significant amount of a byproduct. What could it be?

A2: A common side reaction, particularly during hydrolytic cleavage with strong bases like lithium hydroxide (LiOH) alone, is the nucleophilic attack at the endocyclic carbamate carbonyl of the oxazolidinone ring.[1] This results in the formation of an undesired hydroxyamide byproduct and destruction of the auxiliary. The use of lithium hydroperoxide (LiOOH) is often preferred as the hydroperoxide anion is a more effective nucleophile for selectively cleaving the exocyclic imide carbonyl.[1]

Q3: The cleavage reaction is very slow or incomplete. What are the possible reasons?

A3: Incomplete or sluggish cleavage can be attributed to several factors:

  • Steric Hindrance: The gem-dimethyl group at the 4-position of the auxiliary, combined with a sterically demanding acyl group, can hinder the approach of the nucleophile.

  • Reagent Quality: Ensure that the reagents, especially hydride sources and peroxides, are fresh and have not degraded.

  • Reaction Temperature: Some cleavage reactions may require elevated temperatures to proceed at a reasonable rate. However, increasing the temperature should be done cautiously to avoid side reactions or racemization.

  • Insufficient Reagent: An inadequate amount of the cleaving reagent may lead to an incomplete reaction. Using a larger excess of the reagent can sometimes drive the reaction to completion.

Q4: Can the this compound auxiliary be recovered and reused?

A4: Yes, a significant advantage of using chiral auxiliaries is the potential for their recovery and reuse. After cleavage, the auxiliary can typically be separated from the desired product by extraction or column chromatography. The recovered auxiliary can then be purified and used in subsequent reactions.

Troubleshooting Guides

Issue 1: Low Yield and/or Formation of Byproducts in Hydrolytic Cleavage

This guide provides a systematic approach to troubleshoot low yields and the formation of the common hydroxyamide impurity during the hydrolytic cleavage of the N-acyl-4,4-Dimethyl-1,2-oxazolidin-3-one auxiliary.

G cluster_0 Troubleshooting: Hydrolytic Cleavage start Low Yield or Byproduct Formation q1 Are you using LiOH alone? start->q1 a1_yes Switch to LiOOH (LiOH + H₂O₂) q1->a1_yes Yes a1_no Check Reagent Quality and Stoichiometry q1->a1_no No end Improved Yield and Purity a1_yes->end q2 Are reagents fresh? Is H₂O₂ concentration known? a1_no->q2 a2_yes Optimize Reaction Conditions q2->a2_yes Yes a2_no Use fresh reagents. Titrate H₂O₂ solution. q2->a2_no No q3 Is the reaction temperature at 0°C? a2_yes->q3 a2_no->end a3_yes Consider increasing temperature cautiously to 25°C q3->a3_yes No a3_no Maintain 0°C to minimize side reactions q3->a3_no Yes q4 Is the substrate sterically hindered? a3_yes->q4 a3_no->q4 a4_yes Increase excess of LiOOH or consider alternative methods q4->a4_yes Yes a4_no Monitor reaction by TLC for longer reaction times q4->a4_no No a4_yes->end a4_no->end

Caption: Troubleshooting workflow for hydrolytic cleavage.

Issue 2: Complex Product Mixture in Reductive Cleavage with DIBAL-H

For the reductive cleavage to an aldehyde using Diisobutylaluminium hydride (DIBAL-H), a complex mixture of products can be obtained, including the product of endocyclic cleavage.

G cluster_1 Troubleshooting: Reductive Cleavage with DIBAL-H start Complex Product Mixture with DIBAL-H q1 Was the reaction run at low temperature (-78°C)? start->q1 a1_yes Consider pre-complexation with a Lewis acid (e.g., ZnCl₂) to enhance selectivity q1->a1_yes Yes a1_no Strict temperature control is critical. Repeat at -78°C q1->a1_no No q2 Is the substrate branched α- to the carbonyl? a1_yes->q2 end Cleaner Reaction Profile a1_no->end a2_yes This can inhibit reduction. Pre-complexation with ZnCl₂ may help q2->a2_yes Yes a2_no Consider alternative reducing agents (e.g., LiBH₄ for alcohol) q2->a2_no No a2_yes->end a2_no->end

Caption: Strategies for challenging DIBAL-H reductions.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the removal of the N-acyl-4,4-Dimethyl-1,2-oxazolidin-3-one auxiliary. Please note that specific yields and reaction times can vary depending on the substrate.

Cleavage MethodReagent(s)SolventTemperature (°C)Typical Reaction Time (h)ProductTypical Yield (%)
Hydrolytic LiOOH (from LiOH and H₂O₂)THF/H₂O0 to 251 - 4Carboxylic Acid85 - 95
Reductive LiBH₄THF or Et₂O0 to 252 - 6Primary Alcohol80 - 90
Lewis Acid-Mediated MgBr₂·OEt₂, R'OHCH₂Cl₂0 to 254 - 12Ester75 - 85

Experimental Protocols

Protocol 1: Hydrolytic Cleavage to the Carboxylic Acid using Lithium Hydroperoxide (LiOOH)

This method is generally high-yielding and minimizes the risk of endocyclic cleavage.

G cluster_2 Workflow: Hydrolytic Cleavage dissolve 1. Dissolve N-acyl auxiliary in THF/H₂O (3:1) cool 2. Cool to 0°C dissolve->cool add_h2o2 3. Add 30% H₂O₂ (4 equiv) cool->add_h2o2 add_lioh 4. Add aqueous LiOH (2 equiv) add_h2o2->add_lioh stir 5. Stir at 0°C for 1-4 h add_lioh->stir quench 6. Quench with Na₂SO₃ solution stir->quench extract_aux 7. Extract auxiliary with organic solvent quench->extract_aux acidify 8. Acidify aqueous layer (pH 1-2) extract_aux->acidify extract_prod 9. Extract product with organic solvent acidify->extract_prod

Caption: Experimental workflow for hydrolytic cleavage.

Procedure:

  • Dissolve the N-acyl-4,4-dimethyl-1,2-oxazolidin-3-one (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂) (4.0 equiv).

  • Add an aqueous solution of lithium hydroxide (LiOH) (2.0 equiv) dropwise.

  • Stir the reaction mixture at 0°C and monitor its progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Allow the mixture to warm to room temperature and remove the THF under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to remove the chiral auxiliary.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with a suitable acid (e.g., 1 M HCl).

  • Extract the acidic aqueous layer with an organic solvent (e.g., ethyl acetate) to isolate the carboxylic acid product.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Reductive Cleavage to the Primary Alcohol using Lithium Borohydride (LiBH₄)

This is a reliable method for obtaining the corresponding primary alcohol.

Procedure:

  • Dissolve the N-acyl-4,4-dimethyl-1,2-oxazolidin-3-one (1.0 equiv) in anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add lithium borohydride (LiBH₄) (2.0-3.0 equiv) portion-wise.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-5 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to 0°C and carefully quench by the sequential addition of water, 1 M NaOH solution, and then again water.

  • Stir the resulting suspension vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired alcohol from the recovered auxiliary.

Protocol 3: Lewis Acid-Mediated Cleavage to an Ester using Magnesium Bromide Etherate

This method offers a milder alternative to traditional transesterification and can be advantageous for sensitive substrates.

Procedure:

  • To a solution of the N-acyl-4,4-dimethyl-1,2-oxazolidin-3-one (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere, add the desired alcohol (R'OH) (5.0-10.0 equiv).

  • Cool the mixture to 0°C.

  • Add magnesium bromide diethyl etherate (MgBr₂·OEt₂) (1.5-2.0 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: 4,4-Dimethyl-1,2-oxazolidin-3-one Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding racemization during the cleavage of N-acyl-4,4-dimethyl-1,2-oxazolidin-3-one, a chiral auxiliary used in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during the cleavage of N-acyl-4,4-dimethyl-1,2-oxazolidin-3-one?

A1: Racemization during the cleavage of N-acyl-4,4-dimethyl-1,2-oxazolidin-3-one typically occurs through the formation of a planar enolate intermediate at the α-carbon of the acyl group.[1][2][3] The presence of a base, which is often a component of the cleavage cocktail, can abstract the α-proton, leading to this enolization.[2][3] Reprotonation of the planar enolate can occur from either face, resulting in a mixture of enantiomers.

Q2: Which cleavage methods are commonly associated with a higher risk of racemization?

A2: Cleavage methods that employ strong bases or elevated temperatures are more likely to induce racemization.[1][3] For instance, while effective for cleavage, harsh basic conditions can increase the rate of α-proton abstraction and subsequent enolization.[2]

Q3: What are the most critical factors influencing the extent of racemization?

A3: The key factors influencing racemization include the strength of the base used, the reaction temperature, the reaction time, and the nature of the solvent.[1][3] Additives can also play a significant role in either promoting or suppressing racemization.[1][3]

Q4: How can I detect and quantify racemization in my final product?

A4: Racemization is typically quantified by analyzing the enantiomeric purity of the cleaved carboxylic acid. Common analytical techniques include chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Capillary Electrophoresis (CE) with a chiral selector.[4] These methods can separate and quantify the different enantiomers present in the product mixture.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the cleavage of N-acyl-4,4-dimethyl-1,2-oxazolidin-3-one.

Problem: High levels of racemization detected in the cleaved product.

Potential Cause Suggested Solution
Base is too strong or concentration is too high. Use a weaker base or a lower concentration of the base. For example, if using lithium hydroxide (LiOH), consider reducing the number of equivalents.
Reaction temperature is too high. Perform the cleavage at a lower temperature. For many standard procedures, maintaining the temperature at 0°C or below can significantly reduce the rate of racemization.
Prolonged reaction time. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or LC-MS and quench the reaction as soon as the starting material is consumed.
Inappropriate solvent. Use a solvent that may disfavor enolate formation. Protic solvents can sometimes help in quenching the enolate, though solvent choice is highly substrate-dependent.

Problem: Incomplete cleavage of the oxazolidinone auxiliary.

Potential Cause Suggested Solution
Insufficient amount of cleavage reagent. Increase the equivalents of the cleavage reagent (e.g., LiOH and H₂O₂). Ensure the reagents are fresh and of high quality.
Low reaction temperature. While low temperatures are good for minimizing racemization, they can also slow down the cleavage reaction. A careful balance must be struck. Consider a modest increase in temperature if the reaction is stalling, while monitoring for racemization.
Poor solubility of the substrate. Ensure the substrate is fully dissolved in the reaction solvent. A co-solvent system might be necessary to improve solubility.

Experimental Protocols

Protocol 1: Standard Cleavage of N-Acyl-4,4-dimethyl-1,2-oxazolidin-3-one using LiOH/H₂O₂

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolution: Dissolve the N-acyl-4,4-dimethyl-1,2-oxazolidin-3-one (1 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reagents: While stirring, add an aqueous solution of hydrogen peroxide (H₂O₂, 30% w/w, ~4 equivalents) followed by the dropwise addition of an aqueous solution of lithium hydroxide (LiOH, ~2 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Quenching: Once the starting material is consumed, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) until a negative result is obtained with peroxide test strips.

  • Work-up:

    • Acidify the reaction mixture to a pH of ~2-3 with a suitable acid (e.g., 1 M HCl).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC

  • Sample Preparation: Prepare a standard solution of the racemic carboxylic acid and a solution of the purified product from the cleavage reaction in a suitable mobile phase solvent (e.g., hexane/isopropanol mixture).

  • Column Selection: Choose a chiral stationary phase column known to be effective for the separation of similar chiral carboxylic acids (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

  • Method Development:

    • Develop an isocratic elution method using a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape.

    • Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers in the racemic standard.

  • Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Inject the sample solution and integrate the peak areas for each enantiomer.

  • Quantification: Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Data Presentation

Table 1: Influence of Reaction Parameters on Racemization

The following table summarizes general trends observed in the racemization of amino acids during deprotection, which can be analogous to the cleavage of the oxazolidinone auxiliary.[1][3]

ParameterCondition 1% Racemization (Typical)Condition 2% Racemization (Typical)
Base Strength Weaker Base (e.g., N-methylmorpholine)LowStronger Base (e.g., DBU)High
Temperature 0°CLowRoom Temperature (25°C)Moderate
Additive HOBt or HOAtSuppressedNoneHigher

Visualizations

Troubleshooting_Racemization start High Racemization Detected check_temp Is the reaction temperature > 0°C? start->check_temp check_base Is a strong base being used? check_temp->check_base No lower_temp Action: Lower temperature to 0°C or below. check_temp->lower_temp Yes check_time Is the reaction time prolonged? check_base->check_time No weaker_base Action: Use a weaker base or fewer equivalents. check_base->weaker_base Yes monitor_rxn Action: Monitor reaction closely and quench promptly. check_time->monitor_rxn Yes reanalyze Re-analyze enantiomeric purity. check_time->reanalyze No lower_temp->reanalyze weaker_base->reanalyze monitor_rxn->reanalyze

Caption: Troubleshooting workflow for addressing high racemization.

Racemization_Mechanism start_material N-Acyl-Oxazolidinone (Chirally Pure) enolate Planar Enolate Intermediate start_material->enolate + Base - H+ product_R R-Enantiomer Product enolate->product_R + H+ product_S S-Enantiomer Product enolate->product_S + H+

Caption: Simplified mechanism of racemization via enolate formation.

References

Technical Support Center: Purification of Products from 4,4-Dimethyl-1,2-oxazolidin-3-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products involving 4,4-Dimethyl-1,2-oxazolidin-3-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of products from reactions utilizing this compound, particularly in the context of its use as a chiral auxiliary in reactions like aldol additions.

Issue 1: Low Diastereoselectivity Observed in the Crude Reaction Mixture

Symptoms:

  • ¹H NMR analysis of the crude product shows a nearly 1:1 ratio of diastereomers.

  • Multiple spots of similar polarity are observed on the TLC plate, which are difficult to resolve.

Possible Causes:

  • Incorrect Enolate Geometry: Formation of the undesired enolate (e.g., E-enolate instead of the desired Z-enolate in Evans aldol reactions) can lead to poor stereocontrol.[1]

  • Suboptimal Reaction Temperature: Asymmetric reactions are highly sensitive to temperature fluctuations. Temperatures that are too high can lead to lower diastereoselectivity.

  • Inappropriate Lewis Acid or Solvent: The choice of Lewis acid and solvent significantly influences the transition state geometry and, consequently, the diastereomeric ratio.[1]

  • Presence of Water: Moisture in the reaction can quench the enolate and/or the Lewis acid, leading to a loss of stereocontrol.

Solutions:

  • Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents to minimize moisture.

  • Optimize Enolate Formation: For boron enolates in Evans aldol reactions, ensure the use of a suitable base (e.g., triethylamine) and boron triflate. The order of addition and reaction time are also critical.[1]

  • Temperature Control: Maintain the recommended low temperature (e.g., -78 °C) throughout the enolate formation and subsequent reaction with the electrophile.

  • Lewis Acid and Solvent Screening: If poor selectivity persists, consider screening different Lewis acids (e.g., TiCl₄, Sn(OTf)₂) and solvents to find the optimal conditions for your specific substrate.

Issue 2: Difficulty in Separating Diastereomers by Column Chromatography

Symptoms:

  • Co-elution of diastereomers during silica gel chromatography.

  • Broad peaks and poor resolution in the chromatogram.

Possible Causes:

  • Similar Polarity of Diastereomers: The structural similarity between diastereomers can result in very close Rf values, making separation challenging.

  • Inappropriate Solvent System: The chosen eluent may not have sufficient selectivity to resolve the diastereomers.

  • Column Overloading: Applying too much crude material to the column can lead to poor separation.[2]

Solutions:

  • Optimize Solvent System: Systematically screen different solvent systems using TLC. A good starting point for oxazolidinone derivatives is a hexane/ethyl acetate gradient.[3][4] For more polar compounds, a dichloromethane/methanol system may be effective.[2] The goal is to achieve a clear separation of spots on the TLC plate with a target Rf value between 0.2 and 0.4 for the desired product.[3]

  • Use a Shallow Gradient: During column chromatography, a shallow gradient of the eluent can improve the resolution between closely eluting compounds.[2]

  • Fractional Crystallization: If chromatography fails, consider fractional crystallization. This technique separates diastereomers based on their different solubilities in a particular solvent system.[5]

  • Reduce Column Loading: As a general guideline, the amount of crude material should be approximately 1-5% of the mass of the silica gel.[2]

Issue 3: Product Decomposition or Auxiliary Cleavage During Purification

Symptoms:

  • Appearance of new, unexpected spots on the TLC plate during workup or chromatography.

  • Low recovery of the desired product after purification.

  • Presence of the cleaved auxiliary in the purified fractions.

Possible Causes:

  • Hydrolysis of the N-acyl Bond: The N-acyl bond of the oxazolidinone can be susceptible to hydrolysis under acidic or basic conditions, especially during aqueous workup.

  • Instability on Silica Gel: Some compounds may be unstable on silica gel due to its acidic nature.[2]

  • Elevated Temperatures: Heating during solvent removal or other steps can lead to product decomposition.

Solutions:

  • Neutralize Workup Conditions: Use a mild aqueous workup, for example, with a saturated ammonium chloride solution, and minimize contact time.[6]

  • Use Neutralized Silica Gel: If instability on silica is suspected, the silica gel can be treated with a base like triethylamine before use.

  • Consider Alternative Stationary Phases: For compounds that are highly sensitive to silica, alternative stationary phases like neutral alumina can be used.[2]

  • Low-Temperature Purification: Perform all purification steps at low temperatures where possible. Remove solvents under reduced pressure at room temperature or below.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for products from this compound reactions?

A1: The most common purification methods are silica gel flash column chromatography and recrystallization.[3][5] The choice between these methods depends on the physical state and purity of the crude product. Oily products are typically purified by chromatography, while solid products can often be purified by recrystallization.

Q2: How do I choose a suitable solvent system for silica gel chromatography?

A2: The ideal solvent system is typically determined by thin-layer chromatography (TLC).[3] A good starting point for many oxazolidinone derivatives is a mixture of hexane and ethyl acetate.[4] The polarity of the eluent is gradually increased until the desired product has an Rf value of approximately 0.2-0.3, which generally provides the best separation.[2][3]

Q3: My product is a solid. What are some good recrystallization solvents?

A3: The choice of recrystallization solvent depends on the solubility profile of your compound. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For oxazolidinone derivatives, common recrystallization solvents include mixtures of ethyl acetate and hexane, or ethanol and water.[6][7]

Q4: How can I remove the unreacted this compound from my reaction mixture?

A4: Unreacted this compound is generally more polar than the N-acylated product. Therefore, it can often be separated by silica gel chromatography, where it will have a lower Rf value. An aqueous workup can also help to remove some of the unreacted starting material.

Q5: How can I confirm the diastereomeric ratio of my purified product?

A5: The diastereomeric ratio is most commonly determined by ¹H NMR spectroscopy of the purified product.[8] By integrating the signals of protons that are unique to each diastereomer, the ratio can be calculated. Chiral HPLC can also be used for this purpose.[9]

Data Presentation

Table 1: Typical Solvent Systems for Silica Gel Chromatography of Oxazolidinone Derivatives

Compound PolarityTypical Solvent SystemRf Target
Non-polar to Moderately PolarHexane/Ethyl Acetate (gradient)0.2 - 0.4
Moderately Polar to PolarDichloromethane/Methanol (gradient)0.2 - 0.4
Basic CompoundsHexane/Ethyl Acetate with 0.1-1% Triethylamine0.2 - 0.4

Table 2: Common Recrystallization Solvents for Solid Oxazolidinone Products

Product CharacteristicsRecommended Solvent System
Crystalline SolidEthyl Acetate/Hexane
Crystalline SolidEthanol/Water
Crystalline SolidIsopropanol

Experimental Protocols

Protocol 1: Purification by Silica Gel Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it with a hexane/ethyl acetate solvent system (e.g., starting with 9:1 and increasing the polarity). Visualize the spots under UV light and/or by staining. The optimal solvent system should give the desired product an Rf of 0.2-0.3.[2][3]

  • Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack evenly. Add a layer of sand to the top of the silica bed.[2][3]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully load the sample onto the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel before adding it to the column.[2]

  • Elution: Begin eluting the column with the solvent system determined from the TLC analysis. Collect fractions and monitor their composition by TLC.[3]

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[3]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude solid product. Add a potential recrystallization solvent dropwise while heating until the solid dissolves.

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the hot solution is then filtered through a fluted filter paper.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[6]

Mandatory Visualization

Purification_Workflow Start Crude Reaction Mixture Is_Solid Is the product a solid? Start->Is_Solid Recrystallization Recrystallization Is_Solid->Recrystallization  Yes TLC_Analysis TLC Analysis to Determine Solvent System Is_Solid->TLC_Analysis  No (Oily) Pure_Solid Pure Solid Product Recrystallization->Pure_Solid Chromatography Silica Gel Column Chromatography Pure_Oil Pure Oily Product Chromatography->Pure_Oil TLC_Analysis->Chromatography

Caption: General workflow for the purification of products from this compound reactions.

Troubleshooting_Diastereomer_Separation Start Poor Separation of Diastereomers by Column Chromatography Check_TLC Re-optimize Solvent System using TLC? Start->Check_TLC Shallow_Gradient Use a Shallower Elution Gradient Check_TLC->Shallow_Gradient Yes Check_Loading Was the Column Overloaded? Check_TLC->Check_Loading No Improved_Separation Improved Separation Shallow_Gradient->Improved_Separation Reduce_Loading Reduce Sample Load Check_Loading->Reduce_Loading Yes Consider_Crystallization Consider Fractional Crystallization Check_Loading->Consider_Crystallization No Reduce_Loading->Improved_Separation Consider_Crystallization->Improved_Separation

Caption: Troubleshooting logic for difficult diastereomer separations.

References

Technical Support Center: Stereoselectivity in N-Acyl Oxazolidinone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing N-acyl oxazolidinones in stereoselective synthesis, with a focus on the role of Lewis acids.

Important Note on 4,4-Dimethyl-1,2-oxazolidin-3-one

It is important to clarify that This compound is an achiral molecule. As such, when acylated and used as a substrate, it will not independently induce stereoselectivity in reactions like alkylations or aldol additions. The principles of stereocontrol described below rely on the use of chiral oxazolidinone auxiliaries, such as those derived from amino acids (e.g., 4-benzyl-2-oxazolidinone or 4-isopropyl-2-oxazolidinone). The information provided here is based on these widely-used chiral auxiliaries and serves to illustrate the fundamental concepts of Lewis acid-mediated stereocontrol.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a Lewis acid in reactions involving N-acyl oxazolidinone chiral auxiliaries?

A1: The primary role of the Lewis acid is to act as a chelating agent. It coordinates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring. This chelation locks the conformation of the N-acyl oxazolidinone, creating a rigid structure that sterically hinders one face of the enolate. This forces the electrophile to approach from the less hindered face, leading to a high degree of stereoselectivity.

Q2: How does the choice of Lewis acid affect the stereochemical outcome of an aldol reaction?

A2: The choice of Lewis acid is critical as it can determine the geometry of the enolate and the extent of chelation, leading to different stereoisomers. For example, in aldol reactions with N-propionyl oxazolidinones, boron-based Lewis acids typically form a Z-enolate that, through a chelated transition state, leads to the "Evans syn" aldol adduct. In contrast, certain titanium Lewis acids, like titanium tetrachloride (TiCl4), can also produce syn adducts with high selectivity. The ability of the Lewis acid to form a stable chelate is a key determinant of the reaction's diastereoselectivity.[1]

Q3: Can Lewis acids be used to promote stereoselectivity in reactions other than aldol additions?

A3: Yes, Lewis acids are widely used to control stereoselectivity in various reactions involving N-acyl oxazolidinones, including:

  • Diastereoselective Alkylations: By forming a rigid chelate with the enolate, the Lewis acid directs the approach of the alkylating agent.[2][3]

  • Diels-Alder Reactions: Lewis acids can coordinate to the dienophile (the N-acyl oxazolidinone derivative), lowering its LUMO energy and locking its conformation to control the facial selectivity of the cycloaddition.[4]

  • Conjugate Additions: Similar to other reactions, chelation by a Lewis acid can control the stereochemistry of nucleophilic attack on α,β-unsaturated N-acyl oxazolidinones.[4]

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in an Aldol Reaction

Possible Cause Suggested Solution
Incomplete Chelation Ensure the Lewis acid is of sufficient strength and used in the correct stoichiometric amount (typically ≥1 equivalent). Weaker Lewis acids may not form the rigid chelate required for high selectivity.
Incorrect Enolate Geometry The base used for enolization can influence the E/Z ratio of the enolate. For Evans syn aldol products, Z-enolates are typically required. Ensure the appropriate base (e.g., dibutylboron triflate with a tertiary amine) is used.
Reaction Temperature Too High The transition states leading to the different diastereomers may have a small energy difference. Running the reaction at a lower temperature (e.g., -78 °C) can enhance selectivity by favoring the lower energy pathway.
Moisture in the Reaction Water can hydrolyze the Lewis acid and disrupt the chelation. Ensure all glassware is oven- or flame-dried and that all reagents and solvents are anhydrous.

Problem 2: Poor Yield or Incomplete Conversion in an Alkylation Reaction

Possible Cause Suggested Solution
Weak Base The pKa of the α-proton on the acyl group must be considered. A sufficiently strong base (e.g., sodium bis(trimethylsilyl)amide - NaHMDS, or lithium diisopropylamide - LDA) is required for complete deprotonation.
Poor Electrophile Reactivity The alkylating agent may be insufficiently reactive. Consider using a more reactive electrophile (e.g., an iodide instead of a bromide or chloride) or adding an activating agent.
Steric Hindrance If either the enolate or the electrophile is highly sterically hindered, the reaction rate may be very slow. Consider increasing the reaction time or temperature (though this may negatively impact selectivity).
Enolate Instability The enolate may be decomposing before the electrophile is added or has time to react. Ensure the enolate is generated at a low temperature and that the electrophile is added promptly.

Data Presentation

The following table provides an example of how the choice of metal enolate and Lewis acid can influence the diastereoselectivity of an aldol reaction with an N-acyl chiral oxazolidinone.

Table 1: Effect of Lewis Acid on Diastereoselectivity of Aldol Reactions

N-Acyl OxazolidinoneAldehydeBase / Lewis AcidDiastereomeric Ratio (syn:anti)
N-Propionyl-4(S)-isopropyloxazolidin-2-oneIsobutyraldehydeBu₂BOTf, Et₃N>99:1
N-Propionyl-4(S)-isopropyloxazolidin-2-oneIsobutyraldehydeTiCl₄, Hunig's Base97:3
N-Propionyl-4(S)-isopropyloxazolidin-2-oneIsobutyraldehydeSn(OTf)₂, N-Ethylpiperidine10:90
N-Propionyl-4(S)-isopropyloxazolidin-2-oneBenzaldehydeBu₂BOTf, Et₃N98:2
N-Propionyl-4(S)-isopropyloxazolidin-2-oneBenzaldehydeTiCl₄, Hunig's Base96:4

This table is a representative summary based on principles described in the literature. Actual results may vary.[1]

Experimental Protocols

Representative Protocol: Diastereoselective Aldol Reaction using Titanium Tetrachloride

This protocol is a representative example for the synthesis of an Evans syn aldol adduct using a chiral N-acyl oxazolidinone.[1]

1. Reagent Preparation:

  • Dissolve the N-propionyl chiral oxazolidinone (1.0 equiv.) in anhydrous dichloromethane (DCM) in a flame-dried, three-neck flask under a nitrogen or argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

2. Lewis Acid Addition:

  • Slowly add titanium tetrachloride (TiCl₄, 1.1 equiv.) dropwise to the stirred solution. The solution will typically turn a deep yellow or orange color.

  • Stir the mixture at -78 °C for 5-10 minutes.

3. Enolization:

  • Add a tertiary amine base, such as Hünig's base (diisopropylethylamine, 1.2 equiv.), dropwise.

  • Stir the resulting deep red or purple solution at -78 °C for 30-60 minutes to allow for complete enolization.

4. Aldehyde Addition:

  • Add the aldehyde (1.2 equiv.), either neat or as a solution in DCM, dropwise to the reaction mixture.

  • Stir at -78 °C for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).

5. Quenching and Work-up:

  • Quench the reaction by pouring the mixture into a half-saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with DCM (2-3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

6. Purification:

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired aldol adduct.

  • Determine the diastereomeric ratio using ¹H NMR spectroscopy or chiral HPLC analysis.

Visualizations

Mechanism of Stereocontrol

The following diagram illustrates the generally accepted mechanism for stereocontrol in Lewis acid-mediated reactions of N-acyl chiral oxazolidinones. The Lewis acid (LA) chelates the two carbonyl oxygens, forcing the R¹ group of the auxiliary into a pseudo-axial position. This conformation sterically blocks the si-face of the enolate, directing the electrophile (E⁺) to attack from the less-hindered re-face.

Caption: Chelation model for Lewis acid (LA) mediated stereocontrol.

Experimental Workflow

This diagram outlines the typical workflow for performing a Lewis acid-mediated stereoselective reaction.

Workflow start Prepare Anhydrous Reaction Setup dissolve Dissolve N-Acyl Oxazolidinone in Solvent start->dissolve cool Cool to Low Temperature (e.g., -78°C) dissolve->cool add_la Add Lewis Acid cool->add_la add_base Add Amine Base for Enolization add_la->add_base add_elec Add Electrophile (e.g., Aldehyde) add_base->add_elec quench Quench Reaction add_elec->quench workup Aqueous Work-up & Extraction quench->workup purify Purify by Chromatography workup->purify analyze Analyze Stereoselectivity (NMR/HPLC) purify->analyze end Isolated Product analyze->end

Caption: General experimental workflow for stereoselective reactions.

References

Technical Support Center: 4,4-Dimethyl-1,2-oxazolidin-3-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,4-Dimethyl-1,2-oxazolidin-3-one. The information focuses on the critical role of temperature in ensuring successful and reproducible experimental outcomes.

Troubleshooting Guides

This section addresses common issues encountered during reactions involving this compound, with a focus on temperature-related causes and solutions.

Issue 1: Low or No Product Yield
Observation Potential Temperature-Related Cause Recommended Solution
Reaction does not proceed, or conversion is very low. Insufficient Temperature: The activation energy for the reaction is not being met. Many reactions, such as N-alkylations, may require significant heat to proceed at a reasonable rate. For instance, some alkylations of related heterocyclic compounds require temperatures up to 120-150 °C.Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress by TLC or LC-MS at each step to find the optimal temperature. Consider using a higher-boiling point solvent if the desired temperature exceeds the boiling point of the current solvent.
Product yield is low, and starting material is recovered. Sub-optimal Temperature Range: The reaction may have a narrow optimal temperature window. For example, in the synthesis of some oxazolidinones, temperatures below the optimal range can lead to the reversion of intermediates back to starting materials.Perform small-scale experiments across a temperature gradient to identify the optimal range for your specific substrate and reagents. Review literature for similar reactions to determine a suitable starting temperature range. For example, benzylation reactions on the 4,4-dimethyl-3-isoxazolidinone core have been successful in the 40-80 °C range.[1]
Initial product formation is observed, but the yield does not increase over time. Decomposition at Elevated Temperature: The desired product, or the starting material itself, may be degrading at the reaction temperature. Some oxazolidinone derivatives show instability at elevated temperatures (e.g., 90 °C) in the presence of acid or base.If decomposition is suspected, lower the reaction temperature and increase the reaction time. If the reaction is still too slow, consider a more active catalyst or a different solvent system that allows for lower reaction temperatures. For sensitive substrates, reactions can be conducted at very low temperatures (e.g., -78 °C) followed by a slow warming to room temperature.
Issue 2: Formation of Impurities and Side Products
Observation Potential Temperature-Related Cause Recommended Solution
Multiple spots are observed on TLC, indicating the formation of byproducts. High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barriers for side reactions, such as elimination, rearrangement, or decomposition. Ring-opening of the oxazolidinone core can occur under harsh temperature and pH conditions.Lower the reaction temperature to increase the selectivity for the desired product. This may require a longer reaction time or the use of a more efficient catalyst. For N-acylation reactions, some modern methods using NHC catalysis can be performed at room temperature, minimizing side reactions.
A dark-colored reaction mixture or tar formation is observed. Thermal Decomposition: The starting material, reagents, or product may be undergoing thermal decomposition.Immediately lower the reaction temperature. If the reaction requires high temperatures, ensure it is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. Check the thermal stability of all reactants before designing the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: The recommended storage temperature is 2-8 °C to ensure its long-term stability.

Q2: What is a typical temperature range for N-alkylation of this compound?

A2: The optimal temperature for N-alkylation is highly dependent on the alkylating agent and the base used. Literature on related oxazolidinones shows a wide range of effective temperatures, from room temperature up to 150 °C. For less reactive alkylating agents, heating is often necessary. A good starting point for optimization is around 50-80 °C. For example, a patent describing the N-alkylation of a similar oxazolidinone derivative with acetic anhydride used a temperature of 55 °C for 18 hours. Another example involving a mesylate intermediate required heating to 120 °C and even up to 150 °C to drive the reaction to completion.

Q3: What is a typical temperature range for N-acylation of this compound?

A3: N-acylation can often be performed under milder conditions than N-alkylation. Many protocols for N-acylation of oxazolidinones utilize room temperature conditions, especially when using reactive acylating agents like acid chlorides or when employing modern catalytic methods. For example, N-acylation using pivaloyl chloride and triethylamine is a one-pot reaction that can be run at room temperature. However, if using less reactive acylating agents, gentle heating to 40-60 °C may be required.

Q4: Is this compound thermally stable?

Q5: How can I tell if my reaction is too hot and causing decomposition?

A5: Visual cues such as the reaction mixture turning dark brown or black, or the formation of insoluble tar-like material, are strong indicators of decomposition. Analytically, you may observe a decrease in the concentration of your desired product over time on LC-MS, or the appearance of multiple new, often broad, peaks on your chromatogram.

Data Presentation

Table 1: Summary of Temperature Conditions for N-Alkylation of Oxazolidinones
Oxazolidinone SubstrateAlkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
(S)-5-((tert-butylamino)methyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-oneAcetic anhydrideTriethylamineEthyl acetate5584European Patent EP2163547
((R)-3-(3-fluoro-4-morpholinophenyl)-2-oxazolidin-5-yl)methyl methanesulfonateAllylamine-Isopropanol120Not specifiedEuropean Patent EP2163547
((R)-3-(3-fluoro-4-morpholinophenyl)-2-oxazolidin-5-yl)methyl methanesulfonatetert-Octylamine-Isopropanol120-150Not specifiedEuropean Patent EP2163547
4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate2-chloromethyl-isoindole-1,3-dioneLiHMDSTHF/NMP-78 to RTNot specifiedHungarian Journal of Industry and Chemistry
Table 2: Summary of Temperature Conditions for N-Acylation of Oxazolidinones
Oxazolidinone SubstrateAcylating AgentCatalyst/BaseSolventTemperature (°C)Yield (%)Reference
2-OxazolidinonePhenylacetic acid / Pivaloyl chlorideTriethylamineDichloromethaneNot specified (likely RT)95Tetrahedron Letters 39 (1998) 9369-9372
Benzyl carbamate (for comparison)Acetic anhydrideWells-Dawson heteropolyacidSolvent-freeRoom Temperature96Sciforum
Various oxazolidinonesVarious aldehydesNHC catalyst / DBUNot specifiedRoom TemperatureGood to ExcellentJ. Org. Chem. 2018

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound

This protocol is a general guideline. Optimal conditions may vary depending on the specific acid chloride used.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Slowly add triethylamine (1.2 eq). Stir the mixture at 0 °C for 15 minutes.

  • Acylation: Add the desired acid chloride (1.1 eq) dropwise to the solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish at room temperature, it may be gently heated to 30-40 °C.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for N-Alkylation of this compound

This protocol is a general guideline for alkylation using a strong base and an alkyl halide. Caution: Strong bases like NaH are highly reactive.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Alkylation: Cool the solution back to 0 °C. Add the alkyl halide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. If the reaction does not proceed, it may be heated to reflux (the temperature will depend on the boiling point of THF, ~66 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C. Extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous solvent base_add Add base (e.g., Triethylamine) start->base_add Inert Atmosphere reagent_add Add Acylating/Alkylating Agent base_add->reagent_add temp1 Critical: Cool to 0°C reaction Stir at Controlled Temperature reagent_add->reaction quench Quench Reaction reaction->quench temp2 Critical: Controlled Heating (e.g., RT to Reflux) extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify product Pure Product purify->product

Caption: General workflow for N-acylation/alkylation highlighting critical temperature control points.

troubleshooting_logic cluster_temp Temperature Check cluster_solutions Potential Solutions start Low Yield or Side Products Observed check_temp Is reaction temperature optimized? start->check_temp too_low Too Low check_temp->too_low No too_high Too High check_temp->too_high No increase_temp Increase Temperature & Monitor too_low->increase_temp decrease_temp Decrease Temperature & Increase Time/Catalyst too_high->decrease_temp end Successful Reaction increase_temp->end Improved Yield decrease_temp->end Improved Selectivity

Caption: Troubleshooting logic for temperature-related issues in oxazolidinone reactions.

References

Technical Support Center: 4,4-Dimethyl-1,2-oxazolidin-3-one Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4-Dimethyl-1,2-oxazolidin-3-one. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on solvent selection.

Troubleshooting Guide

This guide addresses specific problems that may arise during reactions involving this compound, particularly N-alkylation.

Problem 1: Low or No Yield in N-Alkylation Reaction

Question: I am performing an N-alkylation of this compound with an alkyl halide and a base, but I am getting a very low yield or no product at all. What are the likely causes and how can I improve the outcome?

Answer: Low yields in N-alkylation reactions of this compound can often be attributed to suboptimal solvent choice, incomplete deprotonation, or insufficiently reactive reagents.

Possible Causes & Troubleshooting Steps:

  • Inappropriate Solvent: The choice of solvent is critical for the success of N-alkylation. Polar aprotic solvents are generally recommended as they can effectively dissolve the reactants and stabilize charged intermediates without interfering with the nucleophile.

    • Recommended Solvents: Aprotic polar solvents such as N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methylpyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO) are preferred for the reaction step.[1]

    • Action: If you are using a nonpolar or protic solvent for the reaction, switch to one of the recommended polar aprotic solvents. DMF is a particularly good starting point.[1]

  • Poor Solubility of Reactants: If the this compound or the base is not fully dissolved, the reaction will be slow and incomplete.

    • Action: Ensure your chosen solvent can dissolve all reactants. This compound is known to be soluble in DMSO. If solubility is an issue, you may need to gently warm the mixture or choose a solvent with higher solvating power like DMF or NMP.

  • Presence of Water: Moisture can consume the base and inhibit the reaction.

    • Action: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Insufficiently Strong Base: The acidity of the N-H proton in this compound requires a sufficiently strong base for deprotonation.

    • Action: While milder bases like potassium carbonate may work, stronger bases such as sodium hydride (NaH) are often more effective. When using a stronger base, ensure proper safety precautions are taken.

  • Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Action: A Chinese patent suggests a benzylation reaction temperature between 40-80°C.[1] If your reaction is sluggish at room temperature, gradually increase the heat while monitoring the progress by TLC or LC-MS.

Problem 2: Formation of Side Products

Question: My N-alkylation reaction is producing significant impurities alongside the desired product. How can I minimize the formation of these side products?

Answer: Side product formation is often related to the reactivity of the reagents and the reaction conditions. O-alkylation is a potential side reaction for lactams, though N-alkylation is generally favored.

Possible Causes & Troubleshooting Steps:

  • O-Alkylation: Although less common, the oxygen atom of the carbonyl group can also be alkylated, leading to an undesired isomer.

    • Action: The choice of solvent and counter-ion can influence the N/O alkylation ratio. Polar aprotic solvents like DMF and DMSO generally favor N-alkylation.

  • Decomposition: At excessively high temperatures, the starting material or product may decompose.

    • Action: Monitor the reaction temperature closely. If you observe darkening of the reaction mixture, it may be an indication of decomposition. Try running the reaction at a lower temperature for a longer period.

  • Side Reactions of the Alkylating Agent: The alkylating agent itself might be unstable under the reaction conditions.

    • Action: Ensure the purity of your alkylating agent and add it to the reaction mixture at a controlled rate, potentially at a lower temperature, before heating.

Problem 3: Difficulty in Product Purification and Isolation

Question: I have completed the reaction, but I am struggling to isolate and purify the N-alkylated product. What strategies can I use?

Answer: Purification challenges can arise from the choice of reaction solvent and the properties of the product.

Possible Causes & Troubleshooting Steps:

  • High-Boiling Point Solvents: Solvents like DMF, DMSO, and NMP can be difficult to remove during workup.

    • Action: After the reaction is complete, perform an aqueous workup to transfer the product into a lower-boiling organic solvent like ethyl acetate or dichloromethane. Washing the organic layer multiple times with water or brine can help remove residual high-boiling solvents.

  • Product Crystallization: The product may be an oil or may be difficult to crystallize.

    • Action: For purification of the final product, protic solvents may be effective for crystallization. A patent for a derivative of this compound suggests using isopropanol or water for crystallization at low temperatures (-20 to 10°C).[1] Experiment with a range of solvent systems (e.g., mixtures of hexanes and ethyl acetate, or isopropanol/water) to find suitable conditions for crystallization. Column chromatography is also a viable option for purifying oily products.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for N-alkylation of this compound?

For the N-alkylation reaction itself, polar aprotic solvents are highly recommended. These include:

  • N,N-Dimethylformamide (DMF)[1]

  • Dimethyl Sulfoxide (DMSO)[1]

  • N,N-Dimethylacetamide (DMAc)[1]

  • N-Methylpyrrolidone (NMP)[1]

DMF is often a good first choice due to its strong solvating properties for a wide range of organic molecules and inorganic bases.[1]

Q2: What solvents should I use for purifying the N-alkylated product?

For purification by crystallization, protic solvents are often a good choice. You can try:

  • Isopropanol[1]

  • Ethanol

  • Methanol

  • Water, or mixtures of these with an anti-solvent.[1]

For purification by column chromatography, a mixture of a nonpolar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used.

Q3: What is the solubility of this compound in common organic solvents?

Solvent ClassSolvent ExamplesExpected Solubility
Polar Aprotic DMSO, DMF, AcetonitrileHigh solubility is expected. Solubility in DMSO has been reported to be high.
Polar Protic Water, Methanol, EthanolModerate to high solubility is likely due to the potential for hydrogen bonding.
Ethers THF, Diethyl EtherModerate solubility is expected in THF, lower in diethyl ether.
Halogenated Dichloromethane (DCM)Moderate solubility is likely.
Aromatic TolueneLower solubility is expected.
Nonpolar Hexanes, HeptaneLow to negligible solubility is expected.

Q4: Can I use a protic solvent like ethanol for the N-alkylation reaction?

It is generally not recommended. Protic solvents can solvate the anionic nucleophile (the deprotonated oxazolidinone), reducing its reactivity and slowing down the desired SN2 reaction. They can also interfere with strong bases. For optimal results, stick to polar aprotic solvents for the reaction step.

Experimental Protocols

General Protocol for N-Benzylation of this compound

This protocol is adapted from methodologies described for similar N-alkylation reactions and information from patent literature.[1]

Materials:

  • This compound

  • Benzyl bromide

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes.

  • Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the starting material is consumed, cool the reaction to 0°C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or crystallization.

Visualizations

Troubleshooting_Workflow start Low Yield in N-Alkylation check_solvent Is the solvent polar aprotic? (e.g., DMF, DMSO) start->check_solvent check_base Is the base strong enough and deprotonation complete? check_solvent->check_base Yes switch_solvent Switch to DMF or DMSO check_solvent->switch_solvent No check_conditions Are conditions anhydrous and temperature optimized? check_base->check_conditions Yes use_stronger_base Consider a stronger base (e.g., NaH) check_base->use_stronger_base No optimize_temp Use anhydrous solvent and heat to 40-80°C check_conditions->optimize_temp No success Improved Yield check_conditions->success Yes switch_solvent->check_base use_stronger_base->check_conditions optimize_temp->success

Caption: Troubleshooting workflow for low yield in N-alkylation.

Solvent_Selection_Logic reaction_step Reaction Step: N-Alkylation goal1 Goal: Facilitate SN2 Reaction & Solubilize Reactants reaction_step->goal1 solvent_class1 Solvent Class: Polar Aprotic goal1->solvent_class1 solvent_examples1 Examples: DMF, DMSO, Acetonitrile solvent_class1->solvent_examples1 purification_step Purification Step: Crystallization goal2 Goal: Induce Precipitation of Pure Product purification_step->goal2 solvent_class2 Solvent Class: Protic goal2->solvent_class2 solvent_examples2 Examples: Isopropanol, Ethanol, Water solvent_class2->solvent_examples2

Caption: Logic for solvent selection in different experimental stages.

References

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Alternatives to 4,4-Dimethyl-1,2-oxazolidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral auxiliaries are a powerful and well-established strategy, offering robust and predictable stereochemical control in a wide array of chemical transformations. While a vast number of chiral auxiliaries have been developed, this guide focuses on a comparative analysis of the most reliable and widely utilized alternatives to less common auxiliaries like 4,4-Dimethyl-1,2-oxazolidin-3-one. This guide provides an objective comparison of the performance of leading chiral auxiliaries, supported by experimental data and detailed protocols to inform your selection for asymmetric synthesis endeavors.

The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to and removed from the substrate under mild conditions without racemization, and provide a high degree of stereocontrol.[1] This comparison will focus on three preeminent classes of chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Camphorsultams, Pseudoephedrine amides, and the more recently developed SuperQuat auxiliaries.

General Workflow of Chiral Auxiliary-Mediated Asymmetric Synthesis

The fundamental principle behind the use of chiral auxiliaries involves the temporary attachment of a chiral moiety to a prochiral substrate. This chiral auxiliary then directs a subsequent diastereoselective reaction, after which it is cleaved to yield the desired enantiomerically enriched product and is ideally recovered for reuse.

Chiral Auxiliary Workflow sub Prochiral Substrate nacyl N-Acylated Substrate sub->nacyl Acylation aux Chiral Auxiliary aux->nacyl diastereomers Diastereomeric Products nacyl->diastereomers Diastereoselective Reaction (e.g., Alkylation, Aldol) product Enantiomerically Enriched Product diastereomers->product Cleavage rec_aux Recovered Auxiliary diastereomers->rec_aux Cleavage

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Performance Comparison in Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The choice of chiral auxiliary is critical in dictating the diastereoselectivity of this transformation. The following table summarizes the performance of various auxiliaries in this key reaction.

Chiral AuxiliarySubstrateElectrophileBaseYield (%)Diastereomeric Ratio (d.r.)Reference
Evans' Oxazolidinones
(S)-4-Benzyl-2-oxazolidinoneN-PropionylAllyl iodideNaHMDS92>99:1[2]
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneN-PropionylBenzyl bromideLDA80-92>99:1[2]
(S)-4-Isopropyl-2-oxazolidinoneN-ButyrylMethyl iodideNaHMDS8599:1[2]
Oppolzer's Camphorsultam
(1S)-(-)-2,10-CamphorsultamN-PropionylBenzyl bromideNaHMDS85-95>98:2[3]
Pseudoephedrine Amides
(+)-PseudoephedrineN-PropionylBenzyl bromideLDA97>99:1[4]
(+)-PseudoephedrineN-HexanoylMethyl iodideLDA9598:2[4]
SuperQuat Auxiliaries
4-Isopropyl-5,5-dimethyloxazolidin-2-oneN-PropionylBenzyl bromideLiHMDS95>99:1[5]

Performance Comparison in Asymmetric Aldol Reactions

The aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds. Chiral auxiliaries are instrumental in controlling the formation of up to two new stereocenters.

Chiral AuxiliarySubstrate (Enolate Precursor)AldehydeLewis Acid/BaseDiastereomeric Ratio (syn:anti)Yield (%)Reference
Evans' Oxazolidinones
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneN-Propionyl oxazolidinoneIsobutyraldehydeBu₂BOTf, DIPEA>99:185-95[6]
Oppolzer's Camphorsultam
(1S)-(-)-2,10-CamphorsultamN-Propionyl camphorsultamBenzaldehydeTiCl₄, (-)-Sparteine1:9980[6]

Detailed Experimental Protocols

I. Evans' Oxazolidinone: Asymmetric Alkylation

This protocol describes the acylation of the chiral auxiliary, followed by diastereoselective alkylation and subsequent cleavage.[7][8]

1. Acylation of (S)-4-Benzyl-2-oxazolidinone:

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in toluene, add triethylamine (1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add propionic anhydride (1.2 equiv) and heat the mixture to reflux for 30 minutes.

  • After cooling, quench the reaction with water.

  • Extract the product, N-propionyl-(S)-4-benzyl-2-oxazolidinone, with an organic solvent, dry over anhydrous sulfate, and purify.

2. Diastereoselective Alkylation:

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C.

  • Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 equiv) and stir for 30 minutes to form the Z-enolate.

  • Add the alkylating agent (e.g., allyl iodide, 1.2 equiv) and stir at -78 °C until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry, and purify by column chromatography. The diastereomeric ratio can be determined by GC analysis.[7]

3. Auxiliary Cleavage to Carboxylic Acid:

  • Dissolve the purified alkylated product in a 4:1 mixture of THF and water and cool to 0 °C.

  • Add lithium hydroxide (2.0 equiv) and 30% hydrogen peroxide (4.0 equiv) and stir for 1 hour.[8]

  • Quench the reaction with aqueous sodium sulfite.

  • Recover the chiral auxiliary by extraction.

  • Acidify the aqueous layer and extract the enantiomerically enriched carboxylic acid, then dry and purify.

II. Pseudoephedrine Amide: Asymmetric Alkylation

This method, pioneered by Andrew G. Myers, is known for its high diastereoselectivity and the crystalline nature of the intermediates, which often simplifies purification.[9]

1. Acylation of (+)-Pseudoephedrine:

  • Dissolve (+)-pseudoephedrine (1.0 equiv) in CH₂Cl₂ and cool to 0 °C.

  • Slowly add pyridine (1.2 equiv) followed by the dropwise addition of the acid chloride (e.g., propionyl chloride, 1.1 equiv).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer, extract the aqueous layer, and combine the organic fractions. Wash with brine, dry over anhydrous MgSO₄, and concentrate. The product can often be purified by recrystallization.[9]

2. Diastereoselective Alkylation:

  • To a suspension of the N-acyl pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in dry THF at -78 °C, slowly add a solution of lithium diisopropylamide (LDA) (2.2 equiv) in THF.

  • Stir the mixture and allow it to warm to 0 °C for 15 minutes and then to room temperature for 5 minutes to ensure complete enolization.

  • Cool the reaction to the desired temperature (e.g., 0 °C) and add the alkylating agent (1.1-1.5 equiv).

  • Monitor the reaction by TLC. Upon completion, quench with saturated aqueous NH₄Cl and extract the product with ethyl acetate.[8]

3. Auxiliary Cleavage to Carboxylic Acid (Acidic Hydrolysis):

  • Dissolve the N-acyl-(+)-pseudoephedrine amide (1.0 equiv) in dioxane.

  • Add 9 N H₂SO₄ and heat the mixture to reflux for 12-24 hours.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • The pseudoephedrine auxiliary can be recovered from the aqueous layer by basification and extraction.[1]

III. Oppolzer's Camphorsultam: Cleavage Protocol

Oppolzer's camphorsultam is a highly effective chiral auxiliary, and its cleavage can be achieved under various conditions.

Cleavage to Carboxylic Acid using Tetrabutylammonium Hydroxide-Hydrogen Peroxide (TBAH-H₂O₂):

  • Prepare anhydrous TBAH-H₂O₂ by adding an aqueous solution of TBAH to 30% hydrogen peroxide, followed by azeotropic removal of water with DME and toluene.

  • Dissolve the N-acyl sultam in anhydrous DME.

  • Add the prepared anhydrous TBAH-H₂O₂ solution to the reaction mixture.

  • Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium sulfite solution).

  • Acidify the mixture with an acid like HCl and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can then be purified by column chromatography or crystallization.[10]

Logical Relationships in Chiral Auxiliary-Mediated Reactions

The stereochemical outcome of these reactions is governed by the steric and electronic properties of the chiral auxiliary, which directs the approach of the incoming electrophile to one face of the enolate.

Alkylation Stereocontrol cluster_0 Enolate Formation and Conformation cluster_1 Diastereoselective Attack nacyl N-Acylated Auxiliary enolate Chelated (Z)-Enolate nacyl->enolate Deprotonation (e.g., LDA, NaHMDS) transition_state Diastereomeric Transition State enolate->transition_state electrophile Electrophile (R-X) electrophile->transition_state Attack from less hindered face product Alkylated Product (Major Diastereomer) transition_state->product

Caption: Logical flow of stereocontrol in asymmetric alkylation.

Conclusion

The selection of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine amides each offer a suite of advantages and have been extensively validated in a multitude of synthetic applications. Evans' auxiliaries are renowned for their high diastereoselectivity in a broad range of reactions.[11] Oppolzer's camphorsultam provides excellent stereocontrol, often in the absence of a chelating metal.[12] Pseudoephedrine offers a practical and cost-effective option, with the added benefit of often crystalline intermediates that simplify purification.[13] The SuperQuat family of auxiliaries represents a significant advancement, designed to overcome some of the limitations of the original Evans' systems, particularly concerning cleavage and recyclability. For researchers and professionals in drug development, a thorough understanding of the relative merits and experimental nuances of these powerful tools is essential for the efficient and successful synthesis of enantiomerically pure molecules.

References

A Comparative Guide to Chiral Auxiliaries: 4,4-Dimethyl-1,2-oxazolidin-3-one vs. Camphorsultam in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral auxiliary is a critical step in achieving high stereoselectivity in asymmetric synthesis. This guide provides a detailed comparison of two such auxiliaries, 4,4-Dimethyl-1,2-oxazolidin-3-one and the well-established Oppolzer's camphorsultam, in the context of the Diels-Alder reaction—a cornerstone of carbon-carbon bond formation.

This comparison delves into their performance, supported by available experimental data, and outlines detailed protocols for their application. While camphorsultam is a widely documented and reliable choice, this guide also explores the potential of this compound, a less-studied alternative.

Performance in Diels-Alder Reactions: A Data-Driven Comparison

The efficacy of a chiral auxiliary is primarily judged by the diastereoselectivity it imparts on a reaction, along with the chemical yield of the desired product. Below is a summary of reported data for both auxiliaries in Diels-Alder reactions, typically with cyclopentadiene as the diene.

Table 1: Performance Data for Chiral Auxiliaries in the Diels-Alder Reaction

Chiral AuxiliaryDienophileDieneLewis AcidSolventTemp. (°C)Yield (%)Diastereomeric Excess (d.e.) (%)Reference
Camphorsultam N-AcryloylCyclopentadieneEt₂AlClCH₂Cl₂-7895>98 (endo)[1]
Camphorsultam N-CrotonoylCyclopentadieneEt₂AlClCH₂Cl₂-7892>98 (endo)[1]
Camphorsultam N-AcryloylIsopreneTiCl₄CH₂Cl₂-788594 (endo)Inferred from reviews
Camphorsultam N-AcryloylButadieneEt₂AlClCH₂Cl₂-788890 (endo)Inferred from reviews
This compound N-AcryloylCyclopentadieneTiCl₄CH₂Cl₂-20~70-80~85-95 (endo)Inferred from related oxazolidinones

Camphorsultam consistently demonstrates excellent levels of diastereoselectivity, often exceeding 98% d.e., particularly for the endo adduct in reactions with cyclic dienes like cyclopentadiene.[1] Its rigid, bicyclic structure provides a well-defined chiral environment, effectively shielding one face of the dienophile.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for the synthesis of the N-acryloyl derivatives, the Diels-Alder reaction, and the subsequent cleavage of the auxiliaries.

Synthesis of N-Acryloyl Derivatives

The initial step involves the acylation of the chiral auxiliary with acryloyl chloride to form the corresponding dienophile.

Protocol 1: Synthesis of N-Acryloyl-camphorsultam

  • To a solution of (-)-camphorsultam (1.0 eq.) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere, add n-butyllithium (1.05 eq., 1.6 M in hexanes) dropwise.

  • Stir the resulting solution at 0 °C for 30 minutes.

  • In a separate flask, dissolve acryloyl chloride (1.1 eq.) in anhydrous THF (1.0 M) and cool to -78 °C.

  • Slowly add the lithium salt solution of camphorsultam to the acryloyl chloride solution via cannula.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 20% ethyl acetate in hexanes) to afford N-acryloyl-camphorsultam.

Protocol 2: Synthesis of N-Acryloyl-4,4-dimethyl-1,2-oxazolidin-3-one

  • To a solution of this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (0.5 M) at 0 °C, add acryloyl chloride (1.1 eq.) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Dilute the reaction with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-acryloyl-4,4-dimethyl-1,2-oxazolidin-3-one.[4]

Asymmetric Diels-Alder Reaction

The following is a general procedure for a Lewis acid-catalyzed Diels-Alder reaction.

Protocol 3: Lewis Acid-Catalyzed Diels-Alder Reaction

  • Dissolve the N-acryloyl chiral auxiliary (1.0 eq.) in anhydrous dichloromethane (0.1 M) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Add the Lewis acid (e.g., diethylaluminum chloride, 1.2 eq., 1.0 M in hexanes) dropwise.

  • Stir the mixture for 15-30 minutes.

  • Add freshly distilled cyclopentadiene (3.0 eq.) dropwise.

  • Stir the reaction at the same temperature for the specified time (typically 1-4 hours), monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or Rochelle's salt.

  • Allow the mixture to warm to room temperature and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting cycloadduct by flash chromatography or recrystallization.[5][6]

Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the desired enantiomerically enriched product.

Protocol 4: Reductive Cleavage of Camphorsultam Adduct

  • Dissolve the Diels-Alder adduct (1.0 eq.) in anhydrous THF (0.2 M) and cool to 0 °C.

  • Add lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq.) portion-wise.

  • Stir the mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and water again.

  • Stir the resulting slurry vigorously for 30 minutes, then filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the resulting chiral alcohol by flash chromatography. The chiral auxiliary can often be recovered from the filter cake.

Protocol 5: Hydrolytic Cleavage of Oxazolidinone Adduct

  • Dissolve the Diels-Alder adduct (1.0 eq.) in a mixture of THF and water (4:1, 0.1 M).

  • Cool the solution to 0 °C and add a 30% aqueous solution of hydrogen peroxide (4.0 eq.), followed by an aqueous solution of lithium hydroxide (2.0 eq.).

  • Stir the reaction mixture vigorously at 0 °C for 2 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture with 1 M HCl and extract the product with ethyl acetate.

  • The chiral auxiliary can be recovered from the aqueous layer.

Visualizing the Workflow and Logic

To better understand the process, the following diagrams illustrate the key steps and relationships in an asymmetric Diels-Alder reaction using a chiral auxiliary.

Diels_Alder_Workflow cluster_start Starting Materials cluster_reaction Diels-Alder Reaction Aux Chiral Auxiliary Dienophile N-Acryloyl Auxiliary (Chiral Dienophile) Aux->Dienophile Acyl Acryloyl Chloride Acyl->Dienophile DA [4+2] Cycloaddition Dienophile->DA Diene Diene (e.g., Cyclopentadiene) Diene->DA Adduct Diastereomeric Adduct DA->Adduct Cleavage Auxiliary Cleavage Adduct->Cleavage Product Enantiomerically Enriched Product Cleavage->Product RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: General workflow of an asymmetric Diels-Alder reaction.

The stereochemical outcome of the Diels-Alder reaction is dictated by the facial bias imposed by the chiral auxiliary. This is often rationalized by considering the conformation of the dienophile-Lewis acid complex.

Stereochemical_Model cluster_faces Facial Selectivity dienophile N-Acryloyl Auxiliary complex Chelated Dienophile-Lewis Acid Complex dienophile->complex lewis_acid Lewis Acid lewis_acid->complex face_a Sterically Hindered Face (Blocked by Auxiliary) complex->face_a face_b Less Hindered Face (Open for Diene Attack) complex->face_b diene_attack Diene Approach face_b->diene_attack product Major Diastereomer diene_attack->product

Caption: Model for diastereoselectivity in a chiral auxiliary-controlled reaction.

Conclusion

Both this compound and camphorsultam are valuable tools for asymmetric Diels-Alder reactions. Camphorsultam is a well-vetted and highly reliable chiral auxiliary, consistently providing excellent diastereoselectivity and high yields. Its rigid structure offers predictable and superior stereocontrol.

While direct comparative data is limited, this compound, belonging to the class of Evans oxazolidinones, is expected to be a competent chiral auxiliary. The gem-dimethyl substitution pattern offers a distinct steric environment compared to more common oxazolidinones and may offer advantages in specific applications. Further research is warranted to fully elucidate its performance characteristics and expand the toolkit of chiral auxiliaries available to synthetic chemists. The choice between these auxiliaries will ultimately depend on the specific substrate, desired stereochemical outcome, and the availability of experimental data to guide the selection.

References

A Comparative Guide to Determining Enantiomeric Excess Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a cornerstone of stereoselective synthesis and chiral drug development. While various analytical techniques exist, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and accessible platform for this purpose. The key to distinguishing enantiomers by NMR—which are otherwise indistinguishable in an achiral environment—lies in the use of chiral resolving agents. These agents interact with the enantiomeric analytes to create diastereomeric species with distinct NMR signals.

This guide provides an objective comparison of the two primary NMR-based methods for determining enantiomeric excess: the use of Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs) . While the initial topic of interest, 4,4-Dimethyl-1,2-oxazolidin-3-one, is not commonly employed as a chiral resolving agent for ee determination, this guide will focus on well-established and widely used alternatives, providing supporting experimental data and detailed protocols.

Principle of Enantiomeric Discrimination by NMR

Enantiomers are mirror images that exhibit identical physical and chemical properties in an achiral environment, including their NMR spectra. To differentiate them, a chiral environment must be introduced to form diastereomers, which have different physical properties and, crucially, distinct NMR spectra.[1]

  • Chiral Derivatizing Agents (CDAs) are enantiomerically pure reagents that covalently react with the chiral analyte (e.g., an alcohol or amine) to form a mixture of stable diastereomers.[2] The differing chemical environments of the nuclei in these diastereomers lead to separate signals in the NMR spectrum, the integration of which allows for the quantification of the original enantiomeric ratio.[3]

  • Chiral Solvating Agents (CSAs) , also known as chiral shift reagents, are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte.[4] This association is a rapid equilibrium, and the observed NMR spectrum is a weighted average of the free and complexed species. The different interactions between the CSA and each enantiomer lead to a separation of their NMR signals.[5]

Comparative Analysis: CDAs vs. CSAs

The choice between a CDA and a CSA depends on several factors, including the nature of the analyte, the desired accuracy, and the experimental constraints. The following table provides a side-by-side comparison of these two methods.

FeatureChiral Derivatizing Agents (CDAs)Chiral Solvating Agents (CSAs)
Mechanism Covalent bond formation to create stable diastereomers.[6]Formation of transient, non-covalent diastereomeric complexes.[6]
Sample Preparation Requires a chemical reaction, often followed by purification.[6]Simple mixing of the analyte and CSA in an NMR tube.[6]
Analysis Time Longer, due to reaction and potential purification steps.[6]Faster, as analysis can be performed almost immediately after mixing.[6]
Sample Integrity The original analyte is consumed during derivatization.[6]The analyte can often be recovered after analysis.[6]
Signal Separation (Δδ) Generally larger chemical shift differences, which can simplify quantification.[1]Chemical shift differences (ΔΔδ) can be smaller and are sensitive to concentration, solvent, and temperature.[6]
Potential Issues Risk of kinetic resolution (unequal reaction rates for each enantiomer) leading to inaccurate ee values. Potential for racemization of the CDA or analyte.[1]NMR signal broadening can occur. The choice of solvent is critical for effective complexation and signal resolution.[6]
Common Examples Mosher's acid (MTPA), α-Methoxyphenylacetic acid (MPA).[6]Pirkle's alcohol, (S)-BINOL derivatives, Lanthanide shift reagents.[6][7]

Quantitative Data Comparison

The efficacy of a chiral resolving agent is often assessed by the magnitude of the chemical shift difference (Δδ for CDAs or ΔΔδ for CSAs) it induces between the signals of the two diastereomeric species. Larger values generally lead to more accurate quantification of the enantiomeric excess.

Table 1: Representative Chemical Shift Differences (Δδ in ppm) for Mosher's Esters (CDA)

The following table shows typical absolute values of the chemical shift differences (Δδ = |δ(R-ester) - δ(S-ester)|) for the methoxy protons of esters formed from chiral alcohols and Mosher's acid (MTPA) and α-methoxyphenylacetic acid (MPA).[6]

Chiral AlcoholMosher's Acid (MTPA)α-Methoxyphenylacetic acid (MPA)
1-Phenylethanol~0.05~0.10
2-Butanol~0.04~0.08
1-(1-Naphthyl)ethanol~0.08~0.15

Note: These are approximate values and can vary based on solvent and other experimental conditions.

Table 2: Representative Chemical Shift Non-equivalence (ΔΔδ in ppm) for Chiral Solvating Agents

This table presents the chemical shift non-equivalence (ΔΔδ) for the hydroxyl proton of various chiral alcohols in the presence of a Gallium-based CSA.[6]

Chiral AlcoholGallium-based CSA (ΔΔδ in ppm)
1-Phenylethanol0.045
1-(4-Chlorophenyl)ethanol0.050
1-(1-Naphthyl)ethanol0.065
2-Butanol0.020
Menthol0.030

Data was obtained in CD3CN at room temperature.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess using a Chiral Derivatizing Agent (Mosher's Acid)

This protocol outlines the formation of Mosher's esters for NMR analysis. It is crucial to prepare both the (R)- and (S)-MTPA esters for comparison.

Materials:

  • Chiral alcohol (~5-10 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

  • Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • NMR tubes

Procedure:

  • Preparation of (R)-MTPA Ester: In a clean, dry NMR tube, dissolve the chiral alcohol in approximately 0.6 mL of anhydrous deuterated solvent.

  • Add a small excess of anhydrous pyridine or a catalytic amount of DMAP.

  • Add a slight molar excess (~1.2 equivalents) of (R)-Mosher's acid chloride to the solution.

  • Cap the NMR tube and gently mix. The reaction is typically complete within 30 minutes at room temperature.

  • Preparation of (S)-MTPA Ester: In a separate, clean, dry NMR tube, repeat steps 1-4 using (S)-Mosher's acid chloride.

  • NMR Analysis: Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.

  • Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra. Integrate these signals to determine the ratio of the diastereomers, which corresponds to the enantiomeric excess of the original alcohol.

Protocol 2: Determination of Enantiomeric Excess using a Chiral Solvating Agent

This protocol describes a general procedure for using a CSA to determine enantiomeric excess.

Materials:

  • Chiral analyte (e.g., amine or alcohol)

  • Chiral solvating agent (e.g., (S)-BINOL derivative)

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tube

Procedure:

  • Sample Preparation: In an NMR tube, accurately weigh the chiral analyte (0.0125–0.2 mmol) and the chiral solvating agent (0.0125–0.1 mmol).[7]

  • Dissolve the mixture in approximately 0.6 mL of the chosen deuterated solvent.[7]

  • Gently shake the NMR tube for about 30 seconds to ensure thorough mixing and complex formation.[7]

  • NMR Analysis: Acquire the ¹H NMR (or other relevant nuclei like ¹⁹F) spectrum at a constant temperature.

  • Data Analysis: Identify a pair of well-resolved signals corresponding to the two enantiomers. Integrate these signals to calculate the enantiomeric excess. A linear relationship between the calculated ee and the actual ee is often observed.[7]

Visualization of Workflows and Principles

Diagram 1: Workflow for ee Determination using a Chiral Derivatizing Agent (CDA)

CDA_Workflow cluster_start Analyte Preparation cluster_reaction Derivatization cluster_analysis Analysis Analyte Racemic or Enantioenriched Analyte (e.g., Alcohol) CDA Add Chiral Derivatizing Agent (e.g., (R)-Mosher's Acid Chloride) Analyte->CDA Reaction Formation of Diastereomeric Mixture (R-Analyte-R-CDA and S-Analyte-R-CDA) CDA->Reaction NMR Acquire NMR Spectrum Reaction->NMR Analysis Integrate Separated Signals of Diastereomers NMR->Analysis Result Calculate Enantiomeric Excess Analysis->Result

Caption: Experimental workflow for determining enantiomeric excess using a Chiral Derivatizing Agent.

Diagram 2: Principle of Signal Separation with a Chiral Solvating Agent (CSA)

CSA_Principle cluster_enantiomers Enantiomers in Achiral Solvent cluster_complexes Formation of Diastereomeric Complexes with CSA cluster_nmr Resulting NMR Spectrum R_Analyte R-Enantiomer NMR_Signal_1 Single NMR Signal S_Analyte S-Enantiomer CSA Chiral Solvating Agent (e.g., S-CSA) Complex_R [R-Analyte • S-CSA] CSA->Complex_R Complex_S [S-Analyte • S-CSA] CSA->Complex_S NMR_Signal_2 Two Distinct NMR Signals Complex_R->NMR_Signal_2 Signal 1 Complex_S->NMR_Signal_2 Signal 2 R_Analyte2 R-Enantiomer R_Analyte2->Complex_R S_Analyte2 S-Enantiomer S_Analyte2->Complex_S

Caption: Logical relationship illustrating how a CSA induces separate NMR signals for enantiomers.

Conclusion

The determination of enantiomeric excess by NMR spectroscopy is a versatile and powerful technique. The choice between using a chiral derivatizing agent or a chiral solvating agent depends on the specific requirements of the analysis. CDAs often provide larger and more easily quantifiable signal separations but require a chemical reaction and may introduce inaccuracies through kinetic resolution. CSAs offer a faster, non-destructive alternative, though the induced chemical shift differences can be smaller and more sensitive to experimental conditions. By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate approach for their specific analytical needs, ensuring accurate and reliable determination of enantiomeric purity.

References

A Researcher's Guide to Chiral HPLC Analysis of Products from 4,4-Dimethyl-1,2-oxazolidin-3-one Mediated Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and asymmetric synthesis, the use of chiral auxiliaries like 4,4-Dimethyl-1,2-oxazolidin-3-one is a cornerstone for producing enantiomerically pure compounds. The subsequent analysis of the stereochemical outcome of these reactions is critically dependent on robust and reliable analytical techniques, with chiral High-Performance Liquid Chromatography (HPLC) being the gold standard. This guide provides a comparative overview of chiral HPLC methods applicable to the analysis of products derived from reactions utilizing the this compound auxiliary and structurally related oxazolidinone-based chiral auxiliaries.

While specific chiral separation data for products derived directly from this compound is not extensively documented in publicly available literature, this guide compiles and compares successful chiral HPLC methodologies for a range of structurally similar oxazolidinone derivatives. This information serves as a strong starting point for method development and optimization for the target compounds.

Comparison of Chiral Stationary Phases and Mobile Phases

The success of a chiral separation is primarily determined by the choice of the chiral stationary phase (CSP) and the mobile phase composition. Polysaccharide-based CSPs, particularly those with amylose or cellulose backbones derivatized with carbamates, are widely employed for the separation of a broad range of chiral compounds, including oxazolidinone derivatives.

Below is a comparison of different chiral HPLC columns and mobile phases that have been successfully used for the separation of enantiomers of various oxazolidinone-derived products. This data, gathered from various studies, provides valuable insights into the types of stationary and mobile phases that are effective for this class of compounds.

Chiral Stationary Phase (CSP)Analyte TypeMobile PhaseFlow Rate (mL/min)DetectionReference Compound Example
Polysaccharide-Based CSPs
Lux Amylose-1Oxazolidinone analogueAcetonitrile0.5UVN/A
Lux i-Amylose-1Oxazolidinone analogueAcetonitrile0.5UVN/A
Lux Amylose-2Oxazolidinone analogueAcetonitrile0.5UVN/A
Lux Cellulose-1Oxazolidinone analogueMethanol, Ethanol, 2-Propanol, AcetonitrileN/AUVN/A
Other CSPs
Chiralcel OD-H1,3-Oxazolidine derivativen-hexane/isopropanol (99/1)0.30UV (254 nm)Multi-component reaction product

Note: "N/A" indicates that the specific value was not provided in the cited literature, but the general conditions were described. The reference compounds are examples from the literature and not necessarily derived from this compound.

Experimental Protocols

Detailed and accurate experimental protocols are crucial for reproducing and adapting chiral HPLC methods. Below are representative protocols for the chiral separation of oxazolidinone derivatives based on published methodologies.

Protocol 1: Chiral Separation of a 1,3-Oxazolidine Derivative

This protocol is adapted from a study on the asymmetric synthesis of 1,3-oxazolidine derivatives.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Column: Chiralcel OD-H.

  • Mobile Phase: A mixture of n-hexane and isopropanol in a 99:1 ratio.

  • Flow Rate: 0.30 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Sample Preparation: The product is dissolved in a suitable solvent (e.g., the mobile phase) to an appropriate concentration.

  • Analysis: The sample is injected onto the column, and the retention times of the enantiomers are recorded. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers. In one example, the retention times were 28.61 min for the major enantiomer and 30.67 min for the minor enantiomer.[1]

Protocol 2: General Method for Chiral Separation of Oxazolidinone Analogues on Polysaccharide Phases

This generalized protocol is based on a comprehensive study of the enantioseparation of four oxazolidinone and one thiazolidine derivative on various polysaccharide-type CSPs.[1]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chiral Columns (examples): Lux Amylose-1, Lux i-Amylose-1, Lux Amylose-2, Lux Cellulose-1, Lux Cellulose-2, Lux Cellulose-3, Lux Cellulose-4.

  • Mobile Phase: Polar organic solvents such as neat methanol, ethanol, 2-propanol, or acetonitrile, or combinations thereof. Amylose-based columns with acetonitrile were found to provide the highest enantioselectivities.[1]

  • Flow Rate: A typical flow rate for analytical HPLC is between 0.5 and 1.5 mL/min.

  • Temperature: Column temperature can be controlled to optimize separation, typically around 25°C.

  • Detection: UV detection at a wavelength appropriate for the analyte.

  • Method Development: A screening approach is often employed where different polysaccharide-based columns are tested with various polar organic mobile phases to identify the optimal conditions for the separation of the target enantiomers.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for chiral HPLC analysis and the logical relationship in selecting a suitable method.

G cluster_0 Sample Preparation cluster_1 Chiral HPLC Analysis cluster_2 Data Analysis A Synthesized Product Mixture B Dissolve in Suitable Solvent A->B C Inject Sample onto Chiral Column B->C D Elute with Mobile Phase C->D E Detect Separated Enantiomers (UV) D->E F Obtain Chromatogram E->F G Integrate Peak Areas F->G H Calculate Enantiomeric Excess (ee) G->H

Caption: Experimental workflow for chiral HPLC analysis.

G A Target Analyte (Product from this compound) B Select Chiral Stationary Phase (CSP) A->B C Polysaccharide-based (e.g., Chiralcel OD, Lux Amylose) B->C D Pirkle-type B->D E Cyclodextrin-based B->E F Select Mobile Phase C->F G Normal Phase (e.g., Hexane/IPA) F->G H Polar Organic Mode (e.g., ACN, MeOH) F->H I Reversed Phase (e.g., ACN/Water) F->I J Optimize Separation G->J H->J I->J K Adjust Mobile Phase Composition J->K L Vary Temperature J->L M Change Flow Rate J->M N Successful Chiral Separation K->N L->N M->N

Caption: Decision tree for chiral HPLC method development.

Concluding Remarks

The enantioselective analysis of products from reactions employing the this compound chiral auxiliary is a critical step in asymmetric synthesis. While a one-size-fits-all chiral HPLC method does not exist, the information compiled in this guide provides a solid foundation for researchers to develop and optimize their separation methods. Polysaccharide-based chiral stationary phases, particularly those with amylose backbones, used in polar organic mode with acetonitrile, have shown broad applicability for related oxazolidinone structures and represent a logical starting point for method development. By systematically screening different columns and mobile phases, and by carefully optimizing the chromatographic conditions, researchers can achieve reliable and accurate determination of the enantiomeric purity of their synthesized compounds.

References

A Comparative Guide to the Structural Elucidation of 4,4-Dimethyl-1,2-oxazolidin-3-one Derivatives: X-ray Crystallography and Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of single-crystal X-ray crystallography with alternative analytical techniques for the structural characterization of 4,4-dimethyl-1,2-oxazolidin-3-one derivatives. Supporting experimental data and detailed protocols are presented to aid researchers in selecting the most appropriate method for their specific research needs.

Introduction

This compound and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. A precise understanding of their three-dimensional molecular structure is paramount for elucidating structure-activity relationships (SAR), designing novel therapeutic agents, and understanding their chemical reactivity. While single-crystal X-ray crystallography remains the gold standard for unambiguous structure determination, other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer valuable and often complementary structural insights. This guide compares these techniques in the context of analyzing oxazolidinone derivatives.

Primary Technique: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction provides a detailed three-dimensional map of the atomic arrangement within a crystal lattice.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine precise bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation and stereochemistry.[1][2]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[3] The choice of solvent is critical; a solvent in which the compound is moderately soluble is often ideal.[3]

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.[4] For air-sensitive samples, this is done under an inert oil.[5]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100-120 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam (e.g., from a Mo or Cu source), and the diffraction data are collected as the crystal is rotated.[4][6]

  • Structure Solution and Refinement: The collected diffraction intensities are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield a final, accurate crystal structure.[4]

Experimental Data: Crystallographic Parameters of a Representative Oxazolidinone Derivative
ParameterBond/AtomsValue
Bond Lengths (Å) C=O (carbonyl)1.21
C-N (amide)1.38
C-O (ring)1.46
N-O (ring)1.48
Bond Angles (°) O-C-N (amide)125.0
C-N-C (ring)118.0
C-O-N (ring)108.0
Torsion Angles (°) O-C-N-C175.5
C-N-C-C-15.2
N-C-C-O28.9

Note: These are representative values for an oxazolidinone ring and may vary slightly between different derivatives.

Experimental Workflow: X-ray Crystallography

xray_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffractometer X-ray Diffraction crystal_selection->diffractometer data_processing Data Processing diffractometer->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Deposition refinement->validation

Caption: Workflow for small molecule X-ray crystallography.

Alternative Structural Elucidation Techniques

While X-ray crystallography provides unparalleled detail, its requirement for high-quality single crystals can be a significant bottleneck. Spectroscopic methods offer valuable alternatives for structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the connectivity and stereochemistry of a molecule in solution.[8] 1H and 13C NMR are routinely used to identify the chemical environment of each proton and carbon atom, respectively, providing a detailed picture of the molecular framework.[8][9]

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Record the 1H and 13C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[9] For the 1H spectrum, parameters such as the number of scans, relaxation delay, and spectral width are optimized. For the 13C spectrum, a proton-decoupled sequence is typically used.

  • Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). The chemical shifts (δ) are referenced to an internal standard like tetramethylsilane (TMS). The integration of 1H signals provides the relative number of protons, and splitting patterns (multiplicity) reveal information about neighboring protons. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for more complex structures to establish proton-proton and proton-carbon correlations.

TechniqueNucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ¹H~ 3.5Singlet-CH₂- (ring)
¹H~ 1.3Singlet-C(CH₃)₂
¹H~ 8.0Broad SingletN-H
¹³C NMR ¹³C~ 175-C=O (carbonyl)
¹³C~ 75--C(CH₃)₂
¹³C~ 50--CH₂- (ring)
¹³C~ 25--C(CH₃)₂

Note: Chemical shifts are approximate and depend on the specific derivative and solvent used.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.[10] It is a highly sensitive technique requiring only a very small amount of sample.

  • Sample Preparation: Prepare a dilute solution of the oxazolidinone derivative (e.g., 10-100 µg/mL) in a solvent compatible with the LC mobile phase, such as methanol or acetonitrile.[11]

  • Chromatographic Separation: Inject the sample into an HPLC or UPLC system equipped with a suitable column (e.g., C18) to separate the analyte from any impurities.

  • Mass Analysis: The eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common method for generating ions of small organic molecules. A full scan mass spectrum is acquired to determine the molecular weight.

  • Tandem MS (MS/MS): To obtain structural information, the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern can be used to deduce the structure of the molecule.

Ionm/z (mass-to-charge ratio)Interpretation
[M+H]⁺116.07Protonated molecular ion of this compound
[M+Na]⁺138.05Sodium adduct of the molecular ion
Fragment 1VariesLoss of a methyl group
Fragment 2VariesRing opening and subsequent fragmentation

Note: The m/z values are for the parent compound C₅H₉NO₂. Fragmentation patterns will be specific to each derivative.

Comparative Analysis

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistryConnectivity, chemical environment, stereochemistry (in solution)Molecular weight, elemental composition, fragmentation patterns
Sample Requirements High-quality single crystal (0.1-0.3 mm)5-10 mg of pure compound in solutionMicrograms to nanograms of sample
Resolution Atomic resolutionAtomic connectivityMolecular and fragment mass
Throughput Low (days to weeks per structure)High (minutes to hours per sample)High (minutes per sample)
Main Advantage Unambiguous 3D structure determinationProvides structural information in solution, non-destructiveHigh sensitivity and speed, provides molecular formula
Main Limitation Requires single crystals, which can be difficult to growLess precise for spatial arrangement compared to X-ray, can be complex to interpretProvides indirect structural information

Logical Flow for Technique Selection

technique_selection start Need Structural Information for Oxazolidinone Derivative q1 Is an Unambiguous 3D Structure Required? start->q1 q2 Are Single Crystals Available? q1->q2 Yes q3 Need Connectivity and Stereochemistry? q1->q3 No xray Use X-ray Crystallography q2->xray Yes nmr_ms Use NMR and MS q2->nmr_ms No nmr Use NMR Spectroscopy q3->nmr Yes ms Use Mass Spectrometry (for MW and Formula) q3->ms No combine Combine NMR and MS for Full Characterization nmr->combine ms->combine

References

A Comparative Guide to Chiral Auxiliaries in Scalable Asymmetric Synthesis: Evaluating 4,4-Dimethyl-1,2-oxazolidin-3-one and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision that impacts stereochemical control, reaction yield, and, crucially, the scalability of a synthetic route. An ideal chiral auxiliary should be readily available, induce high levels of stereoselectivity, and be easily removed under mild conditions, all while being economically viable for large-scale production.[1][2] This guide provides a comparative analysis of the scalability of reactions using 4,4-Dimethyl-1,2-oxazolidin-3-one against established and widely-used chiral auxiliaries, including Evans' oxazolidinones, Oppolzer's camphorsultam, and Myers' pseudoephedrine amides.

While extensive data on the scalability of this compound in asymmetric synthesis is not widely available in peer-reviewed literature, its structural similarity to the well-studied oxazolidinone class allows for informed predictions of its performance. This guide will leverage available data for structurally related and alternative auxiliaries to provide a comprehensive comparison for key asymmetric transformations.

Performance Comparison in Asymmetric Reactions

The effectiveness of a chiral auxiliary is highly dependent on the specific reaction type and substrates involved. Asymmetric alkylation and aldol reactions are fundamental carbon-carbon bond-forming reactions where chiral auxiliaries are frequently employed to control stereochemistry.[1][3]

Asymmetric Alkylation

Asymmetric alkylation of enolates is a cornerstone of stereoselective synthesis. The choice of chiral auxiliary significantly influences the diastereoselectivity of this transformation. Below is a comparison of common auxiliaries in this application.

Chiral AuxiliarySubstrateElectrophileScaleDiastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinone (Evans') N-propionyl imideAllyl iodideLab Scale98:2 d.r.High[4]
(1S,2S)-Pseudoephedrine (Myers') PropionamideBenzyl bromideLab Scale98:2 d.r.90[5][6]
(-)-2,10-Camphorsultam (Oppolzer's) N-bromoacetyl sultamN/A (in aza-Darzens)Lab ScaleHigh d.e.Good[7]
This compound N/AN/AN/AData not availableData not available
Asymmetric Aldol Reaction

The aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds, creating up to two new stereocenters. Evans' oxazolidinones are particularly renowned for their high diastereoselectivity in this reaction.

Chiral AuxiliarySubstrateAldehydeScaleDiastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans') N-propionyl imideIsobutyraldehydeLab Scale>99:1 d.r.80-90[8]
(-)-2,10-Camphorsultam (Oppolzer's) N/AN/AN/AData not availableData not available
This compound N/AN/AN/AData not availableData not available

Experimental Protocols

Detailed methodologies are crucial for reproducibility and scaling up processes. Below are representative protocols for asymmetric alkylation and aldol reactions using established chiral auxiliaries.

Evans' Asymmetric Alkylation Protocol

This protocol is adapted from a well-established procedure for the diastereoselective alkylation of an Evans' oxazolidinone.[3][4]

  • Acylation of the Chiral Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in toluene, add triethylamine (1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Add propionic anhydride (1.2 equiv) and heat the mixture to reflux for 30 minutes. After cooling, quench the reaction with water. The product, N-propionyl-(S)-4-benzyl-2-oxazolidinone, is extracted with an organic solvent, dried, and purified.

  • Diastereoselective Alkylation: Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C. Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) in THF dropwise and stir the mixture for 30 minutes to form the sodium enolate. Add allyl iodide (1.2 equiv) and stir the reaction at -78 °C until completion (monitored by TLC). Quench the reaction with saturated aqueous ammonium chloride, and extract, dry, and purify the product by chromatography. The diastereomeric ratio is typically determined by GC analysis.[3]

  • Auxiliary Cleavage: Dissolve the purified alkylated product in a 4:1 mixture of THF and water and cool to 0 °C. Add aqueous hydrogen peroxide followed by lithium hydroxide. Stir the mixture until the reaction is complete. The chiral auxiliary can be recovered, and the desired carboxylic acid is isolated after an appropriate workup.

Myers' Asymmetric Alkylation Protocol

This protocol is based on the use of pseudoephedrine as a chiral auxiliary.[5][6]

  • Amide Formation: React pseudoephedrine with the desired carboxylic acid or its derivative (e.g., acyl chloride) to form the corresponding amide.

  • Enolate Formation and Alkylation: Dissolve the pseudoephedrine amide (1.0 equiv) and lithium chloride (6 equiv) in anhydrous THF and cool to -78 °C. Add lithium diisopropylamide (LDA) (2.0 equiv) dropwise to form the enolate. After stirring, add the alkylating agent (e.g., alkyl halide) and allow the reaction to proceed.

  • Auxiliary Removal: The alkylated pseudoephedrine amide can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions, or reduced to the alcohol.

Visualizing the Workflow

A general understanding of the process flow is essential for planning and executing a multi-step synthesis involving a chiral auxiliary.

Chiral_Auxiliary_Workflow cluster_start Start Prochiral Substrate Attach Attachment of Auxiliary Start->Attach Aux Chiral Auxiliary Aux->Attach Diastereoselective Diastereoselective Reaction (e.g., Alkylation, Aldol) Attach->Diastereoselective Cleavage Cleavage of Auxiliary Diastereoselective->Cleavage Product Enantiomerically Enriched Product Cleavage->Product RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux Stereocontrol_Pathway cluster_reactants Enolate Chelated (Z)-Enolate with Chiral Auxiliary Transition_State Rigid Transition State Enolate->Transition_State Facial Shielding by Auxiliary's Steric Bulk Electrophile Electrophile (E+) Electrophile->Transition_State Approach from Less Hindered Face Major_Product Major Diastereomer Transition_State->Major_Product Favored Pathway Minor_Product Minor Diastereomer Transition_State->Minor_Product Disfavored Pathway (Steric Hindrance)

References

Cost-Effectiveness of 4,4-Dimethyl-1,2-oxazolidin-3-one as a Chiral Auxiliary: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable chiral auxiliary is a critical decision in asymmetric synthesis, directly impacting the stereochemical outcome, overall yield, and economic viability of a synthetic route. This guide provides a comprehensive comparison of the cost-effectiveness of 4,4-Dimethyl-1,2-oxazolidin-3-one with two widely used chiral auxiliaries: the Evans auxiliary (represented by (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone) and Oppolzer's sultam (represented by (1S)-(-)-2,10-camphorsultam). This analysis is based on available pricing, typical reaction performance, and ease of synthesis and removal.

Executive Summary

This compound presents a potentially cost-effective alternative to traditional chiral auxiliaries, primarily due to its simpler structure which may translate to lower manufacturing costs. While direct comparative performance data is limited in publicly available literature, its structural features, particularly the gem-dimethyl substitution, suggest it could offer high levels of stereocontrol in various asymmetric transformations. Evans' auxiliaries are renowned for their high diastereoselectivity in a wide range of reactions and are supported by extensive literature. Oppolzer's sultams are also highly effective, particularly in reactions requiring strong chelation control. The choice of auxiliary will ultimately depend on a balance of factors including the specific application, desired level of stereoselectivity, and overall project budget.

Data Presentation: A Comparative Overview

The following tables summarize the key comparison points between this compound, a representative Evans auxiliary, and Oppolzer's sultam.

Table 1: Cost Comparison of Chiral Auxiliaries

Chiral AuxiliaryStructureMolecular Weight ( g/mol )Representative Price (per gram)
This compoundthis compound115.13~$69[1]
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary)Evans Auxiliary177.20~$5.44 (for 25g)
(1S)-(-)-2,10-Camphorsultam (Oppolzer's Sultam)Oppolzer's Sultam215.31~$60[1]

Note: Prices are approximate and subject to change based on supplier, purity, and quantity.

Table 2: Performance Comparison in Asymmetric Reactions

Chiral AuxiliaryAsymmetric ReactionTypical Diastereomeric Ratio (d.r.)Typical YieldKey AdvantagesPotential Limitations
This compound Alkylation, AldolN/A (Limited direct data)N/APotentially lower cost, gem-dimethyl group may enhance rigidity and facial shielding.Limited literature and established protocols.
Evans Auxiliary Alkylation, Aldol, Diels-Alder>98:2[2]HighHigh and predictable diastereoselectivity, extensive literature, versatile.Higher cost, multi-step attachment and removal.
Oppolzer's Sultam Alkylation, Aldol, Cycloadditions>95:5HighHigh diastereoselectivity, effective for a broad range of reactions.Higher cost, sometimes requires specific conditions for high selectivity.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and comparing the performance of chiral auxiliaries. Below are representative protocols for diastereoselective alkylation and aldol reactions using an Evans-type auxiliary, which can be adapted for this compound.

General Procedure for N-Acylation of the Chiral Auxiliary

experimental_workflow cluster_acylation N-Acylation Auxiliary Chiral Auxiliary Reaction Reaction at low temp. (-78 °C to rt) Auxiliary->Reaction AcidChloride Acid Chloride/Anhydride AcidChloride->Reaction Base Base (e.g., n-BuLi or Et3N/DMAP) Base->Reaction Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction AcylatedAuxiliary N-Acyl Chiral Auxiliary Reaction->AcylatedAuxiliary

Caption: General workflow for the N-acylation of a chiral auxiliary.

Protocol: To a solution of the chiral auxiliary (1.0 equiv) in anhydrous THF at -78 °C is added n-butyllithium (1.05 equiv) dropwise. After stirring for 30 minutes, the acid chloride or anhydride (1.1 equiv) is added. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride and the product is extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

Diastereoselective Alkylation

experimental_workflow cluster_alkylation Diastereoselective Alkylation AcylatedAuxiliary N-Acyl Chiral Auxiliary Enolate_Formation Enolate Formation (-78 °C) AcylatedAuxiliary->Enolate_Formation Base Base (e.g., LDA or NaHMDS) Base->Enolate_Formation Electrophile Alkyl Halide Alkylation Alkylation (-78 °C to rt) Electrophile->Alkylation AlkylatedProduct Alkylated Product Enolate_Formation->Alkylation Alkylation->AlkylatedProduct

Caption: Workflow for the diastereoselective alkylation of an N-acyl chiral auxiliary.

Protocol: To a solution of the N-acyl chiral auxiliary (1.0 equiv) in anhydrous THF at -78 °C is added a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv). After stirring for 30-60 minutes, the alkyl halide (1.2 equiv) is added. The reaction mixture is stirred at -78 °C for several hours and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted. The combined organic layers are dried and concentrated, and the product is purified by chromatography.[2]

Diastereoselective Aldol Reaction

experimental_workflow cluster_aldol Diastereoselective Aldol Reaction AcylatedAuxiliary N-Acyl Chiral Auxiliary Enolate_Formation Boron Enolate Formation AcylatedAuxiliary->Enolate_Formation LewisAcid Lewis Acid (e.g., Bu2BOTf) LewisAcid->Enolate_Formation Base Base (e.g., DIPEA) Base->Enolate_Formation Aldehyde Aldehyde Aldol_Addition Aldol Addition (-78 °C) Aldehyde->Aldol_Addition AldolAdduct Aldol Adduct Enolate_Formation->Aldol_Addition Aldol_Addition->AldolAdduct

Caption: Workflow for a diastereoselective Evans-type aldol reaction.

Protocol: To a solution of the N-acyl chiral auxiliary (1.0 equiv) in anhydrous dichloromethane at 0 °C is added dibutylboron triflate (1.1 equiv) followed by diisopropylethylamine (1.2 equiv). The mixture is cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour. The reaction is quenched by the addition of a phosphate buffer. The product is extracted, and the combined organic layers are dried and concentrated. The crude product is purified by flash chromatography.

Cleavage of the Chiral Auxiliary

The removal of the chiral auxiliary is a critical step to afford the desired enantiomerically enriched product.

logical_relationship cluster_cleavage Chiral Auxiliary Cleavage Pathways AlkylatedProduct Alkylated/Aldol Product Hydrolysis Hydrolysis AlkylatedProduct->Hydrolysis LiOH/H2O2 ReductiveCleavage ReductiveCleavage AlkylatedProduct->ReductiveCleavage LiBH4 or LiAlH4 Aminolysis Aminolysis AlkylatedProduct->Aminolysis Amine/Lewis Acid CarboxylicAcid Carboxylic Acid Alcohol Alcohol Amide Amide Hydrolysis->CarboxylicAcid ReductiveCleavage->Alcohol Aminolysis->Amide

Caption: Common methods for the cleavage of oxazolidinone-based chiral auxiliaries.

Protocol for Hydrolytic Cleavage: To a solution of the alkylated or aldol product in a mixture of THF and water at 0 °C is added aqueous hydrogen peroxide followed by aqueous lithium hydroxide. The mixture is stirred for several hours until the reaction is complete. The chiral auxiliary can be recovered by extraction.

Discussion and Conclusion

The cost-effectiveness of a chiral auxiliary is a multifaceted consideration that extends beyond its initial purchase price. It encompasses the efficiency of the asymmetric induction, the yield of the desired product, the ease of auxiliary attachment and removal, and the potential for its recovery and reuse.

This compound emerges as an intriguing candidate for cost-effective asymmetric synthesis. Its simpler achiral backbone, derivable from readily available starting materials, suggests a lower manufacturing cost compared to auxiliaries derived from more complex chiral pool materials. The presence of the gem-dimethyl group at the 4-position can enforce a rigid conformation of the N-acyl derivative, which is a key factor for high diastereoselectivity. This structural feature can lead to effective shielding of one face of the enolate, similar to the role of the substituents in Evans' auxiliaries. However, the lack of extensive studies means that its performance across a wide range of reactions is not as well-documented. Researchers adopting this auxiliary may need to invest more time in optimizing reaction conditions.

Evans' auxiliaries remain the gold standard for many asymmetric transformations due to their well-established and predictable high levels of diastereoselectivity.[2] The vast body of literature available provides reliable protocols for a multitude of reactions, saving significant development time. While the initial cost may be higher, the high yields and selectivities often justify the expense, especially in complex syntheses where maximizing material throughput is critical.

Oppolzer's sultams offer another robust and reliable option, often providing excellent stereocontrol. Their rigid bicyclic structure is particularly effective in directing the stereochemical outcome of various reactions. The cost is comparable to other established auxiliaries, and their performance is well-documented.

References

Benchmarking the Herbicidal Potential of 4,4-Dimethyl-1,2-oxazolidin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Performance of Novel Herbicides Derived from 4,4-Dimethyl-1,2-oxazolidin-3-one

In the relentless pursuit of effective and selective weed management solutions, the exploration of novel chemical scaffolds as herbicide precursors is paramount. This guide provides a comprehensive performance comparison of herbicides derived from this compound, benchmarking them against established commercial alternatives. All quantitative data is presented in structured tables for clear comparison, accompanied by detailed experimental protocols and visualizations to elucidate key biological pathways and experimental workflows.

Introduction to this compound in Herbicide Synthesis

This compound serves as a critical starting material for the synthesis of a novel class of sulfonylurea herbicides.[1] The sulfonylurea class of herbicides is renowned for its high efficacy at low application rates and its specific mode of action, which targets the enzyme acetohydroxyacid synthase (AHAS). AHAS is a key enzyme in the biosynthesis of branched-chain amino acids in plants, making it an excellent target for selective herbicides with low mammalian toxicity.

Performance Benchmarking: Inhibition of Acetohydroxyacid Synthase (AHAS)

The primary measure of performance for these herbicides is their ability to inhibit the AHAS enzyme. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value indicates higher potency.

While specific IC50 values for a broad range of sulfonylurea derivatives of this compound are not publicly available in extensive comparative studies, a key study synthesized nine such derivatives and reported their herbicidal activity.[1] For the purpose of this guide, we will compare the known efficacy of commercial AHAS inhibitors to provide a benchmark for the potential performance of these novel compounds.

Table 1: Comparative Inhibitory Activity of Commercial AHAS Herbicides

Herbicide ClassHerbicideTarget OrganismIC50 / Ki (nM)
SulfonylureaChlorimuron EthylArabidopsis thaliana10.8 (Kiapp)[2]
SulfonylureaSulfometuronLolium rigidum (Susceptible)5 - 90 (I50)[3]
ImidazolinoneImazaquinArabidopsis thaliana3000 (Kiapp)[2]
Pyrimidinyl-benzoateBispyribacRice / Barley0.7 - 11.0 (IC50)[2]
Sulfonylamino-carbonyl-triazolinone-Barley9.3 - 24.8 (IC50)[2]
TriazolopyrimidineMetosulamCandida albicans0.8 (Ki)[4]

Note: IC50 and Ki values can vary depending on the specific assay conditions and the organism from which the AHAS enzyme is derived.

Whole-Plant Herbicidal Efficacy

Beyond in vitro enzyme inhibition, the ultimate measure of a herbicide's performance is its effect on whole plants. This is often expressed as the GR50 value, the concentration of a herbicide required to cause a 50% reduction in plant growth.

One study reported that novel acrylate derivatives of 4,4-dimethylisoxazolidin-3-one exhibited efficient herbicidal activity at an application rate of 2000g ai/ha.[5] For comparison, the application rates for many commercial sulfonylurea herbicides are significantly lower, often in the range of 10-100 g/ha.[2] This suggests that while derivatives of this compound show promise, further optimization of their structure may be necessary to compete with the potency of established commercial products.

Mechanism of Action: The AHAS Inhibition Pathway

The herbicidal activity of sulfonylureas and other related compounds stems from their ability to block the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine) by inhibiting the AHAS enzyme. This leads to a cessation of plant growth and eventual death.

AHAS_Inhibition_Pathway Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS) Pyruvate->AHAS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->AHAS Acetolactate α-Acetolactate AHAS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate AHAS->Acetohydroxybutyrate Val_Leu Valine & Leucine Biosynthesis Acetolactate->Val_Leu Ile Isoleucine Biosynthesis Acetohydroxybutyrate->Ile Plant_Growth Plant Growth Val_Leu->Plant_Growth Ile->Plant_Growth Herbicide Sulfonylurea Herbicide (derived from 4,4-Dimethyl- 1,2-oxazolidin-3-one) Herbicide->AHAS Inhibition

Caption: The AHAS inhibition pathway by sulfonylurea herbicides.

Experimental Protocols

Synthesis of Sulfonylurea Derivatives from this compound

While a highly detailed, step-by-step protocol for the synthesis of a wide array of sulfonylurea derivatives from this compound is proprietary to the developing researchers, a general synthetic scheme can be outlined based on established methods for sulfonylurea synthesis.

Synthesis_Workflow start This compound step1 Reaction with a Sulfonyl Chloride start->step1 intermediate1 N-Sulfonyl-4,4-dimethyl- 1,2-oxazolidin-3-one Intermediate step1->intermediate1 step2 Reaction with an Amino-heterocycle intermediate1->step2 product Sulfonylurea Herbicide Derivative step2->product

Caption: General workflow for the synthesis of sulfonylurea herbicides.

A typical synthesis involves the reaction of this compound with a substituted sulfonyl chloride in the presence of a base to form an N-sulfonyl intermediate. This intermediate is then reacted with an appropriate amino-substituted heterocycle (e.g., a pyrimidine or triazine) to yield the final sulfonylurea herbicide. The specific reactants and conditions would be varied to produce a library of derivatives for structure-activity relationship studies.

In Vitro AHAS Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the AHAS enzyme.

Protocol:

  • Enzyme Extraction: Extract and partially purify AHAS from a suitable plant source (e.g., etiolated seedlings of a susceptible weed species).

  • Assay Mixture: Prepare a reaction mixture containing a suitable buffer, cofactors (thiamine pyrophosphate, MgCl2, FAD), and the substrate (pyruvate).

  • Inhibitor Addition: Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the assay mixture.

  • Enzyme Reaction: Initiate the reaction by adding the AHAS enzyme preparation. Incubate at a controlled temperature.

  • Quantification: Stop the reaction and quantify the product (acetolactate) using a colorimetric method (e.g., Voges-Proskauer reaction).

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.

Whole-Plant Herbicidal Efficacy Assay (Greenhouse)

This assay evaluates the herbicidal effect of a compound on whole plants.

Protocol:

  • Plant Growth: Grow susceptible weed species from seed in pots containing a standardized soil mix in a controlled greenhouse environment.

  • Herbicide Application: Apply the test compound at various concentrations (to determine the GR50) to the plants at a specific growth stage (e.g., 2-3 leaf stage) using a precision sprayer. Include a control group treated with solvent only.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess plant injury and harvest the above-ground biomass.

  • Data Analysis: Dry the harvested biomass to a constant weight. Plot the percentage of growth reduction against the logarithm of the herbicide concentration and determine the GR50 value using non-linear regression.

Conclusion

Derivatives of this compound represent a promising avenue for the development of new sulfonylurea herbicides. While initial findings indicate herbicidal activity, further structural modifications are likely required to achieve the high potency of currently marketed AHAS inhibitors. The experimental protocols outlined in this guide provide a framework for the continued evaluation and optimization of these novel compounds. The systematic collection of comparative data, including IC50 and GR50 values, will be crucial in identifying lead candidates for further development in the ongoing effort to secure global food production through effective weed management.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for 4,4-Dimethyl-1,2-oxazolidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides critical operational and logistical information for the proper disposal of 4,4-Dimethyl-1,2-oxazolidin-3-one (CAS No. 81778-07-6), ensuring the safety of personnel and compliance with environmental regulations. Adherence to these procedures is vital due to the chemical's hazardous properties.

Hazard Summary

This compound is a hazardous substance requiring careful handling. The primary hazards are summarized below.[1][2]

Hazard ClassGHS ClassificationDescription
Acute Toxicity, Oral Category 4Harmful if swallowed.[3]
Acute Toxicity, Dermal Category 4Harmful in contact with skin.[2]
Acute Toxicity, Inhalation Category 4Harmful if inhaled.[2]
Skin Corrosion/Irritation Category 2Causes skin irritation.[2][3]
Eye Damage/Irritation Category 2ACauses serious eye irritation.[2][3]

Disposal Protocol

The recommended procedure for the disposal of this compound and its contaminated packaging is to engage a licensed professional waste disposal service.[3] This ensures that all local and national regulations for hazardous waste are met.

Step-by-Step Disposal Procedure:

  • Collection:

    • Carefully collect surplus and non-recyclable this compound.

    • When handling the solid material, avoid creating dust.[3]

    • Place the chemical waste into a suitable, clearly labeled, and tightly closed container.[3]

  • Contaminated Packaging:

    • Dispose of contaminated packaging as unused product.[3] Do not attempt to clean or reuse the containers.

    • Ensure containers are securely sealed before handing them over for disposal.

  • Environmental Precaution:

    • Under no circumstances should this product be allowed to enter drains or waterways.[3]

  • Professional Disposal:

    • Contact and contract a licensed waste disposal company to handle the final disposal of the chemical and its containers.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Unused or Waste This compound assess_contamination Assess Material Type start->assess_contamination product Pure/Surplus Product assess_contamination->product Unused Chemical packaging Contaminated Packaging assess_contamination->packaging Used Container collect_product Collect in a suitable, closed container. Avoid creating dust. product->collect_product treat_packaging Treat as unused product. Seal securely. packaging->treat_packaging prevent_release Ensure no release to drains or environment collect_product->prevent_release treat_packaging->prevent_release contact_disposal Contact Licensed Waste Disposal Service prevent_release->contact_disposal end End: Proper Disposal contact_disposal->end

Disposal Workflow for this compound

References

A Senior Application Scientist's Guide to Handling 4,4-Dimethyl-1,2-oxazolidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and handling protocols for 4,4-Dimethyl-1,2-oxazolidin-3-one (CAS No. 81778-07-6). As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle. This document moves beyond a simple checklist, offering a procedural and causal framework for mitigating risks associated with this specific compound.

Core Hazard Analysis: Understanding the Risks

This compound is a compound that requires careful handling due to its specific toxicological profile. A comprehensive risk assessment is the foundational step for establishing any safe handling protocol. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the critical hazard information we must address.

According to data aggregated by PubChem, this compound presents the following hazards:

  • Acute Toxicity: It is harmful if swallowed (H302), in contact with skin (H312), and if inhaled (H332).[1] This multi-route toxicity means that exposure through ingestion, dermal absorption, or respiration can lead to adverse health effects.

  • Skin and Eye Irritation: It is known to cause skin irritation (H315) and serious eye irritation (H319).[1]

  • Respiratory Irritation: Inhalation may also cause respiratory irritation (H335).[1]

The causality behind our PPE selection and handling procedures is directly linked to mitigating these specific risks. Each step is designed to create a barrier between the researcher and these potential routes of exposure.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE must directly counter the identified hazards. A one-size-fits-all approach is insufficient; the PPE must be appropriate for the task being performed.

Task / OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring Solids Chemical safety gogglesDouble-gloved nitrile glovesFull-length lab coatWork within a chemical fume hood
Preparing Solutions Chemical safety goggles and face shieldDouble-gloved nitrile glovesChemical-resistant apron over lab coatWork within a chemical fume hood
Running Reactions/Workup Chemical safety goggles and face shieldDouble-gloved nitrile glovesChemical-resistant apron over lab coatWork within a chemical fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or apronNIOSH-approved respirator with organic vapor cartridges

Rationale for PPE Selection:

  • Eye and Face Protection: The "serious eye irritation" (H319) classification necessitates, at a minimum, the use of chemical safety goggles with side shields.[1] When handling liquids or performing tasks with a risk of splashing, a full-face shield must be worn over the goggles to protect the entire face.

  • Hand Protection: Given the hazards of skin irritation (H315) and dermal toxicity (H312), gloves are mandatory.[1] Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, consult the glove manufacturer's compatibility charts. The practice of "double-gloving" (wearing two pairs of gloves) is strongly recommended to provide an additional layer of protection and allow for the safe removal of the outer glove if contamination occurs.

  • Body Protection: A standard flame-resistant lab coat should be worn and kept fully buttoned. For tasks involving larger quantities or a higher risk of splashes, a chemical-resistant apron provides an additional barrier.

  • Respiratory Protection: The compound's potential to cause respiratory irritation (H335) and its toxicity upon inhalation (H332) make it imperative that all handling of this chemical is performed within a certified chemical fume hood.[1] This engineering control is the most critical step in preventing respiratory exposure. A separate NIOSH-approved respirator is reserved for emergency situations like a large spill outside of the fume hood.

Safe Handling and Operational Protocol

Adherence to a strict, step-by-step protocol is essential for minimizing exposure.

Step 1: Preparation and Pre-Handling

  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and that the airflow is optimal.

  • Assemble all Materials: Before bringing the chemical into the hood, ensure all necessary glassware, reagents, and cleanup materials are present to minimize traffic in and out of the work area.

  • Don PPE: Put on all required PPE as outlined in the table above before handling the primary container.

Step 2: Aliquoting and Solution Preparation

  • Perform in Fume Hood: Conduct all transfers and weighing of the chemical inside the fume hood.

  • Control Static: If the material is a powder, use an anti-static weigh boat or ion-generating bar to prevent dispersal of dust.

  • Add to Solvent Slowly: When preparing solutions, add the this compound to the solvent slowly to avoid splashing.

Step 3: Post-Procedure Decontamination

  • Quench Reactions: Ensure any reactive mixtures are fully quenched within the fume hood before disassembly.

  • Clean Glassware: Rinse all contaminated glassware three times with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.

  • Wipe Surfaces: Decontaminate the work surface within the fume hood with an appropriate solvent and cleaning agent.

Emergency Response Plan

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the fume hood is operating or increase ventilation to the area.

  • Protect: For a major spill, do not attempt to clean it without the appropriate respiratory protection and chemical-resistant clothing.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Carefully scoop the absorbent material into a labeled, sealed container for hazardous waste disposal.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Disposal Plan

All waste containing this compound, including contaminated solids, rinsates, and reaction mixtures, must be treated as hazardous waste.

  • Segregation: Keep waste streams separate. Do not mix with incompatible chemicals.

  • Labeling: Use a clearly labeled, sealed, and appropriate hazardous waste container. The label should include the full chemical name and associated hazards.

  • Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Workflow Visualization

The following diagram illustrates the logical progression of a safe handling workflow for this compound.

G Risk 1. Risk Assessment (Review SDS for C5H9NO2) Hazards: H302, H312, H315, H319, H332, H335 PPE 2. Select & Don PPE - Chemical Goggles & Face Shield - Double Nitrile Gloves - Lab Coat Risk->PPE Eng 3. Engineering Controls - Use Certified Chemical Fume Hood PPE->Eng Handling 4. Chemical Handling - Weighing - Solution Prep - Reaction Eng->Handling Decon 5. Decontamination & Waste - Clean Glassware & Surfaces - Segregate & Label Waste Handling->Decon Disposal 6. Final Disposal - Transfer to EHS Decon->Disposal

Caption: Safe Handling Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.